molecular formula C8H8ClIN2O2 B3011539 Ethyl 4-amino-6-chloro-5-iodonicotinate CAS No. 1935952-84-3

Ethyl 4-amino-6-chloro-5-iodonicotinate

Cat. No.: B3011539
CAS No.: 1935952-84-3
M. Wt: 326.52
InChI Key: LEKLWRRXLQTERQ-UHFFFAOYSA-N
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Description

Ethyl 4-amino-6-chloro-5-iodonicotinate is a useful research compound. Its molecular formula is C8H8ClIN2O2 and its molecular weight is 326.52. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 4-amino-6-chloro-5-iodopyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClIN2O2/c1-2-14-8(13)4-3-12-7(9)5(10)6(4)11/h3H,2H2,1H3,(H2,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEKLWRRXLQTERQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C(C(=C1N)I)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClIN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.52 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Reactivity of Ethyl 4-amino-6-chloro-5-iodonicotinate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Ethyl 4-amino-6-chloro-5-iodonicotinate is a highly functionalized pyridine derivative of significant interest to the medicinal chemistry and drug development sectors. Its strategic arrangement of an amino group, two distinct halogen atoms (chlorine and iodine), and an ethyl ester on the pyridine core makes it a uniquely versatile scaffold. This guide provides an in-depth analysis of its chemical properties, reactivity, and potential applications, offering field-proven insights for researchers and scientists. The presence of multiple, orthogonally reactive sites allows for sequential and selective chemical modifications, positioning this molecule as a valuable building block for constructing complex molecular architectures, particularly in the synthesis of kinase inhibitors and related therapeutic agents.[1][2]

Chemical Identity and Physicochemical Properties

The foundational characteristics of this compound are summarized below. These properties are essential for its handling, reaction setup, and purification.

Table 1: Core Chemical Identifiers

AttributeValueSource(s)
CAS Number 1935952-84-3[3][4]
Molecular Formula C₈H₈ClIN₂O₂[3]
Molecular Weight 326.52 g/mol [3]
IUPAC Name ethyl 4-amino-6-chloro-5-iodopyridine-3-carboxylate[3]
InChI Key LEKLWRRXLQTERQ-UHFFFAOYSA-N

Table 2: Physicochemical Properties

PropertyValue / DescriptionSource(s)
Appearance Solid
Purity Typically ≥97%[4]
Solubility Based on analogous structures, expected to be soluble in polar aprotic solvents like Dichloromethane (DCM), Chloroform, and Ethyl Acetate; moderately soluble in alcohols like Ethanol and Methanol; and poorly soluble in water and non-polar solvents like hexanes.[5]
Storage Conditions Keep in a dark place, under an inert atmosphere, at 2-8°C.

Spectroscopic Profile (Structural Elucidation)

While specific experimental spectra for this exact compound are not widely published, a robust and reliable spectroscopic profile can be predicted based on the analysis of its constituent functional groups and data from structurally similar compounds.[5][6] This predictive analysis is a cornerstone of structural verification in synthetic chemistry.

¹H NMR Spectroscopy (Predicted) The proton NMR spectrum is expected to reveal distinct signals corresponding to each unique proton environment.

  • Aromatic Proton (H-2): A singlet is expected in the downfield region, likely around δ 8.0-8.5 ppm . Its deshielded nature is due to the electron-withdrawing effects of the adjacent ester group and the overall electron-deficient pyridine ring.

  • Amino Protons (-NH₂): A broad singlet is anticipated around δ 5.0-6.0 ppm . The chemical shift can vary significantly with concentration and solvent due to hydrogen bonding.

  • Ethyl Ester Protons (-OCH₂CH₃): A quartet at approximately δ 4.2-4.4 ppm (for the -OCH₂- group) coupled to a triplet around δ 1.3-1.4 ppm (for the -CH₃ group) is the classic signature of an ethyl ester.

¹³C NMR Spectroscopy (Predicted) The carbon spectrum will show eight distinct signals:

  • Carbonyl Carbon (-C=O): Expected in the range of δ 164-168 ppm .

  • Aromatic Carbons: Five signals are expected in the aromatic region (δ 100-160 ppm ). The carbons directly attached to the electronegative nitrogen, chlorine, and iodine atoms will have characteristic shifts influenced by their respective electronic effects. The C-I bond, for instance, often shifts the carbon signal significantly upfield compared to C-H.

  • Ethyl Ester Carbons (-OCH₂CH₃): The -OCH₂- carbon is expected around δ 60-62 ppm , and the terminal -CH₃ carbon will be upfield, around δ 14-15 ppm .

Infrared (IR) Spectroscopy (Predicted) The IR spectrum provides a rapid diagnostic for key functional groups:

  • N-H Stretching: Two distinct, sharp-to-medium bands are expected in the 3300-3500 cm⁻¹ region, characteristic of a primary amine.

  • C-H Stretching: Aromatic C-H stretches will appear just above 3000 cm⁻¹ , while aliphatic C-H stretches from the ethyl group will be just below 3000 cm⁻¹ .

  • C=O Stretching: A strong, sharp absorption band around 1700-1730 cm⁻¹ is indicative of the ester carbonyl group.

  • C=C and C=N Stretching: Multiple bands in the 1450-1600 cm⁻¹ region correspond to the pyridine ring vibrations.

  • C-O Stretching: A strong band in the 1200-1300 cm⁻¹ region is expected for the ester C-O bond.

  • C-Cl and C-I Stretching: These will appear in the fingerprint region, typically below 800 cm⁻¹ .

Mass Spectrometry (MS) In an Electron Impact (EI) mass spectrum:

  • Molecular Ion (M⁺): The molecular ion peak would be expected at m/z 326.

  • Isotopic Pattern: A characteristic isotopic pattern for the molecular ion will be observed due to the presence of one chlorine atom (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), resulting in an (M+2)⁺ peak that is about one-third the intensity of the M⁺ peak.

Synthesis and Reactivity

The synthetic utility of this compound stems from its densely packed and differentially reactive functional groups.

Plausible Synthetic Pathway

A logical synthesis can be conceptualized starting from a more common precursor, such as ethyl 4,6-dichloronicotinate. The process would involve selective halogenation and amination steps.

G cluster_0 Synthetic Workflow A Ethyl 4,6-dichloronicotinate B Ethyl 4-amino-6-chloronicotinate A->B Nucleophilic Aromatic Substitution (NH₃ or equivalent) C This compound (Target) B->C Electrophilic Iodination (e.g., NIS, I₂)

Caption: Plausible synthetic workflow for the target compound.

Protocol: Two-Step Synthesis

  • Step 1: Amination of Ethyl 4,6-dichloronicotinate.

    • Rationale: The chlorine at the 4-position of the pyridine ring is more activated towards nucleophilic aromatic substitution than the chlorine at the 6-position due to the electronic influence of the ring nitrogen and the ester group. This regioselectivity allows for a controlled reaction.[1]

    • Procedure:

      • Dissolve ethyl 4,6-dichloronicotinate in a suitable solvent such as ethanol or dioxane in a pressure vessel.

      • Add a source of ammonia (e.g., a solution of ammonia in ethanol or ammonium hydroxide).

      • Seal the vessel and heat to 80-120°C. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

      • After cooling, evaporate the solvent. Work up the residue by partitioning between ethyl acetate and water.

      • Dry the organic layer, concentrate, and purify the crude product (Ethyl 4-amino-6-chloronicotinate) by column chromatography or recrystallization.

  • Step 2: Iodination of Ethyl 4-amino-6-chloronicotinate.

    • Rationale: The electron-donating amino group at the 4-position strongly activates the ortho-position (C5) for electrophilic aromatic substitution. Reagents like N-Iodosuccinimide (NIS) are effective for the iodination of such activated aromatic systems.

    • Procedure:

      • Dissolve the product from Step 1 in an aprotic solvent like acetonitrile or DCM.

      • Add N-Iodosuccinimide (NIS) (1.0-1.2 equivalents) to the solution.

      • Stir the reaction at room temperature, protecting it from light. Monitor by TLC or LC-MS.

      • Upon completion, quench the reaction with an aqueous solution of sodium thiosulfate to remove any unreacted iodine.

      • Extract the product with an organic solvent, wash with brine, dry, and concentrate.

      • Purify the final product by column chromatography to yield this compound.

Reactivity and Strategic Diversification

The key to this molecule's value is the differential reactivity of the C-I and C-Cl bonds in palladium-catalyzed cross-coupling reactions. The carbon-iodine bond is significantly weaker and more reactive than the carbon-chlorine bond, allowing for selective functionalization.[7]

General Reactivity Order: C-I > C-Br > C-Cl >> C-F[7]

This reactivity hierarchy enables a powerful synthetic strategy:

  • First Coupling (at C5): A Suzuki, Sonogashira, or Heck reaction can be performed under mild conditions that selectively activate the C-I bond while leaving the C-Cl bond intact.[8][9]

  • Second Coupling (at C6): The product from the first reaction can then be subjected to a second cross-coupling reaction under more forcing conditions (e.g., using stronger catalysts, higher temperatures) to functionalize the C-Cl position.[10]

G cluster_1 Reactivity & Diversification Start Ethyl 4-amino-6-chloro- 5-iodonicotinate Mid 5-Aryl/Alkynyl-Substituted Intermediate Start->Mid Pd-Catalyzed Cross-Coupling (e.g., Suzuki, Sonogashira) @ C5-I bond (mild conditions) End 5,6-Disubstituted Final Product Mid->End Pd-Catalyzed Cross-Coupling (e.g., Buchwald-Hartwig, Suzuki) @ C6-Cl bond (forcing conditions)

Caption: Sequential cross-coupling strategy for molecular diversification.

Application in Drug Discovery

Substituted pyridine and pyrimidine cores are prevalent motifs in a vast number of approved drugs, particularly in oncology.[2][11] this compound is an exemplary intermediate for the synthesis of kinase inhibitors. Kinases are critical enzymes in cellular signaling, and their dysregulation is a hallmark of cancer.[12][13][14]

Role as a Kinase Inhibitor Scaffold: The structure of this compound provides the necessary anchor points to build molecules that can fit into the ATP-binding pocket of a target kinase.

  • The amino group can act as a hydrogen bond donor, interacting with the hinge region of the kinase.

  • The pyridine nitrogen can act as a hydrogen bond acceptor.

  • The C5 and C6 positions provide vectors for introducing larger substituents that can occupy other pockets of the active site, thereby conferring potency and selectivity.

G cluster_2 Role as a Pharmaceutical Intermediate A Ethyl 4-amino-6-chloro- 5-iodonicotinate B Sequential Cross-Coupling Reactions A->B C Complex Poly-substituted Pyridine Core B->C D Final API (e.g., Kinase Inhibitor) C->D Final Synthetic Steps (e.g., ester hydrolysis, amidation)

Caption: Pathway from intermediate to a potential active pharmaceutical ingredient (API).

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not publicly available, safety precautions can be inferred from its structural components and data for analogous compounds.

Table 3: Inferred Hazard Information

Hazard CategoryGHS Hazard Statement(s)GHS Pictogram
Acute Toxicity H302: Harmful if swallowed.GHS07 (Exclamation Mark)
Skin Irritation H315: Causes skin irritation.GHS07 (Exclamation Mark)
Eye Irritation H319: Causes serious eye irritation.GHS07 (Exclamation Mark)
Respiratory Irritation H335: May cause respiratory irritation.GHS07 (Exclamation Mark)

Handling and Personal Protective Equipment (PPE):

  • Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.

  • Eye/Face Protection: Wear chemical safety goggles or a face shield.

  • Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat.

  • Respiratory Protection: If dust is generated or ventilation is inadequate, use a NIOSH-approved particulate respirator.

  • General Hygiene: Avoid breathing dust. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.

Disposal: Dispose of contents and container in accordance with local, regional, and national regulations. The compound should be treated as hazardous chemical waste.

Conclusion

This compound is a high-value, multi-functional chemical intermediate. Its key attributes—particularly the differential reactivity of its two halogen substituents—provide a robust and flexible platform for the synthesis of complex, poly-substituted pyridine derivatives. For researchers in drug discovery, this compound represents a strategic starting point for building libraries of novel molecules targeting key biological systems, most notably protein kinases. A thorough understanding of its predicted spectroscopic properties and reactivity profile is essential for its effective utilization in the development of next-generation therapeutics.

References

  • Supporting Information. The Royal Society of Chemistry. [Link]

  • Some regioselective cross-coupling reactions of halopyridines and halopyrimidines. Journal of the Chemical Society, Perkin Transactions 1. [Link]

  • Perez, F., & Minatti, A. (2011). Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. Organic Letters, 13(8), 1984–1987.
  • Perez, F., & Minatti, A. (2011). Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. PMC. [Link]

  • Practical Aspects of Carbon−Carbon Cross-Coupling Reactions Using Heteroarenes. (2009). ACS Publications. [Link]

  • This compound. Cramars. [Link]

  • Ethyl 6-chloro-4-(ethylamino)nicotinate. PubChem. [Link]

  • Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H) thione Derivatives as Synthon. PMC. [Link]

  • Synthesis, spectroscopic characterization and DFT analysis of dichlorido(η6-p-cymene)ruthenium(II) complexes with isonicotinate. The Royal Society of Chemistry. [Link]

  • Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. (2021). ResearchGate. [Link]

  • Synthesis of Enantiopure Di(tert-butyl) (2S,4S)-4-hydroxy-6-oxo-1,2-piperidinedicarboxylate. Organic Syntheses. [Link]

  • Ethyl 4-amino-6-chloro-5-iodopyridine-3-carboxylate. cn-achem.com. [Link]

  • Formation of ethyl‐6‐amino‐5‐cyano‐2‐methyl1‐4‐(1,2,3,4,5‐pentahydroxypentyl)nicotinate. (2022). ResearchGate. [Link]

  • Havlícek, L. et al. (2009). Synthesis and kinase inhibitory activity of novel substituted indigoids. PubMed. [Link]

  • Design, synthesis, antitumor evaluation, and molecular docking of novel pyrrolo[2,3-d]pyrimidine as multi-kinase inhibitors. PMC. [Link]

  • Gottlieb, H. E. et al. (2010). NMR Chemical Shifts of Trace Impurities. ACS Publications. [Link]

Sources

Molecular Structure and Functional Groups of 3-Fluoro-5-methylpicolinaldehyde (CAS 1256822-25-9 / 1256822-26-4*)

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of the molecular scaffold associated with the CAS range 1256822-xx-x, specifically focusing on the 3-Fluoro-5-methylpyridine series.

Part 1: Core Directive & CAS Verification

Status: Ambiguous Accession / Likely Typographic Entry Verified Target: 3-Fluoro-5-methylpicolinaldehyde (CAS 1256822-25-9) or 3-Fluoro-5-methylpicolinic acid (CAS 1256807-03-0).[1]

Technical Note: Public chemical registries (CAS Common Chemistry, PubChem, SciFinder) do not list a validated entry for "1256822-26-4".[1] However, the sequential accession numbers in this block (1256822-25-9 , 1256822-15-7 ) unequivocally identify this series as derivatives of 3-fluoro-5-methylpyridine , a critical pharmacophore in medicinal chemistry. This guide analyzes the 3-Fluoro-5-methylpicolinaldehyde scaffold, the most probable target given the proximity to the queried CAS.[1]

Part 2: Structural & Functional Analysis
1. Molecular Identity
  • Systematic Name: 3-Fluoro-5-methylpyridine-2-carbaldehyde[1][2]

  • Molecular Formula:

    
    [2][3][4]
    
  • Molecular Weight: 139.13 g/mol [1]

  • Core Scaffold: Pyridine[1][]

  • Key Isostere: Fluorinated bioisostere of 5-methylpicolinaldehyde.[1]

2. Functional Group Architecture

The molecule is built upon a heteroaromatic pyridine ring functionalized at the C2, C3, and C5 positions.[1] Each group plays a distinct role in drug design:

Functional GroupPositionChemical NatureMedicinal Utility
Formyl (-CHO) C2Electrophilic CarbonylReactive Handle: Serves as a "warhead" for reductive amination or condensation reactions (e.g., forming imidazoles or oxazoles).[1]
Fluorine (-F) C3Electron-WithdrawingMetabolic Shield: Blocks metabolic oxidation at the C3 position; modulates the pKa of the pyridine nitrogen via inductive effects (-I).[1]
Pyridine Nitrogen N1Basic HeteroatomH-Bond Acceptor: Critical for binding affinity in kinase pockets (e.g., hinge region interaction).[1]
Methyl (-CH3) C5Lipophilic DonorHydrophobic Interaction: Increases LogP; fills hydrophobic pockets in enzyme active sites (e.g., ALK, c-Met).[1]
3. Physicochemical Implications
  • Electronic Effects: The C3-fluorine atom exerts a strong inductive withdrawal, lowering the basicity of the pyridine nitrogen compared to non-fluorinated analogs.[1] This is crucial for optimizing oral bioavailability and membrane permeability.[1]

  • Conformation: The C2-aldehyde group adopts a planar conformation conjugated with the pyridine ring.[1] The adjacent C3-fluorine may induce a specific rotational preference due to electrostatic repulsion with the carbonyl oxygen (dipole-dipole interaction).[1]

Part 3: Synthesis & Reactivity Pathways

The synthesis of this scaffold typically proceeds via metallation or halogen-lithium exchange, requiring precise temperature control to avoid side reactions at the electrophilic aldehyde.[1]

Experimental Protocol: Synthesis via Lithiation (General Procedure)
  • Precursor: 3-Fluoro-5-methylpyridine or 2-Bromo-3-fluoro-5-methylpyridine.[1]

  • Reagents: n-Butyllithium (n-BuLi), Dimethylformamide (DMF).[1]

  • Conditions: Cryogenic (-78°C), Inert Atmosphere (

    
    ).[1]
    

Step-by-Step Methodology:

  • Lithiation: Dissolve 2-bromo-3-fluoro-5-methylpyridine in anhydrous THF. Cool to -78°C. Slowly add n-BuLi (1.1 eq) to generate the lithiated species via halogen-lithium exchange.[1]

  • Formylation: Add anhydrous DMF (1.5 eq) dropwise. The nucleophilic aryl lithium attacks the carbonyl of DMF.

  • Hydrolysis: Warm to 0°C and quench with saturated aqueous

    
    . The intermediate hemiaminolate collapses to release the aldehyde.[1]
    
  • Purification: Extract with Ethyl Acetate. Purify via silica gel chromatography (Hexane/EtOAc gradient).

Visualization: Synthesis & Reactivity Logic

SynthesisPathway Precursor 2-Bromo-3-fluoro- 5-methylpyridine Lithiation Lithiation (n-BuLi, -78°C) Precursor->Lithiation Halogen Exchange Intermediate Lithiated Species (C-Li Bond) Lithiation->Intermediate Formylation Formylation (+DMF) Intermediate->Formylation Nucleophilic Attack Product 3-Fluoro-5-methyl- picolinaldehyde (CAS 1256822-25-9) Formylation->Product Acid Hydrolysis

Caption: Synthetic pathway transforming the bromo-precursor to the target aldehyde via cryogenic lithiation.[1]

Part 4: Applications in Drug Discovery

This scaffold is a "privileged structure" in kinase inhibitor discovery. The specific substitution pattern (3-F, 5-Me) is often employed to:

  • Optimize Potency: The fluorine atom can form non-classical Hydrogen bonds or orthogonal multipolar interactions within the ATP-binding pocket.[1]

  • Selectivity: The 5-methyl group provides steric bulk that can induce selectivity against homologous kinases by clashing with gatekeeper residues.[1]

Common Downstream Derivatives:

  • Reductive Amination: Reaction with amines to form benzylamine derivatives.[1]

  • Oxidation: Conversion to 3-Fluoro-5-methylpicolinic acid (CAS 1256807-03-0), used in amide coupling.[1]

References
  • Ambeed . (n.d.).[1] 3-Fluoro-5-methylpicolinaldehyde (CAS 1256822-25-9) Technical Data. Retrieved from

  • BLD Pharm . (n.d.).[1] 3-Fluoro-5-methylpicolinic acid (CAS 1256807-03-0) Product Information. Retrieved from [6]

  • PubChem . (2025).[1][7][8] Compound Summary for C7H6FNO (Related Isomers). National Library of Medicine.[1] Retrieved from

  • Sigma-Aldrich . (n.d.). Fluorinated Pyridine Building Blocks. Retrieved from

Sources

Strategic Utilization of 4-Amino-5-iodonicotinic Acid: A Pivot for Diversity-Oriented Synthesis in Medicinal Chemistry

[1]

Executive Summary

In the high-stakes landscape of drug discovery, the value of a scaffold is defined by its divergence potential —the ability to access distinct, biologically active chemical space from a single precursor. 4-Amino-5-iodonicotinic acid (4-amino-5-iodopyridine-3-carboxylic acid) represents a "linchpin" intermediate.[1] Its unique trisubstituted pattern—comprising an ortho-amino acid motif adjacent to an aryl iodide—enables the rapid construction of privileged fused heterocycles, including pyrido[4,3-d]pyrimidines , 1,6-naphthyridines , and furo[3,2-c]pyridines .

This technical guide provides a rigorous analysis of this scaffold's synthesis, reactivity, and application in designing kinase inhibitors and antimicrobial agents. It is designed for medicinal chemists seeking to leverage "Late-Stage Functionalization" (LSF) strategies to optimize lead compounds.

Part 1: The Core Scaffold – Synthesis & Regioselectivity

The synthesis of the core relies on the electronic directing effects of the 4-amino group. The pyridine ring is generally electron-deficient, making electrophilic aromatic substitution (EAS) difficult. However, the strong electron-donating effect (+M) of the amino group at C4 activates the C3 and C5 positions. With the C3 position blocked by the carboxyl group, the C5 position becomes the exclusive site for electrophilic iodination.

Optimized Synthetic Protocol

While direct iodination of pyridine is sluggish, the 4-aminopyridine system reacts under mild oxidative conditions.

Protocol: Iodination of 4-Aminonicotinic Acid

  • Reagents: 4-Aminonicotinic acid (1.0 eq),

    
    -Iodosuccinimide (NIS) (1.2 eq).[1]
    
  • Solvent: DMF or Acetonitrile (Polar aprotic solvents favor the ionic intermediate).[1]

  • Conditions: Stir at ambient temperature (25 °C) for 4–12 hours.

  • Workup: Dilute with water; the product often precipitates due to the zwitterionic nature of the amino acid. If not, adjust pH to the isoelectric point (~pH 4-5).[1]

  • Yield: Typically 75–85%.[1]

Mechanism & Causality: The reaction proceeds via the formation of a succinimide-iodonium species.[1] The amino group's lone pair stabilizes the Wheland intermediate at the C5 position. Using NIS avoids the harsh acidic conditions of ICl or

Part 2: Divergent Synthesis Pathways (The "Hub and Spoke" Model)

The power of 4-amino-5-iodonicotinic acid lies in its three orthogonal reactive handles:

  • C3-Carboxylic Acid: Amide coupling, esterification, or cyclodehydration.

  • C4-Amino Group: Nucleophile for cyclization or reductive amination.[1]

  • C5-Iodide: Handle for Palladium-catalyzed cross-coupling (Suzuki, Sonogashira, Heck).[1]

Visualization: The Divergent Synthesis Map

DivergentSynthesisCore4-Amino-5-iodonicotinic Acid(The Hub)SuzukiPd(0) / Ar-B(OH)2(Suzuki Coupling)Core->SuzukiHeckPd(0) / Acrylates(Heck Reaction)Core->HeckCycliz1Formamide / Urea(Cyclocondensation)Core->Cycliz1SonoPd(0) / Alkyne(Sonogashira)Core->SonoBiaryl5-Aryl-4-aminonicotinic acids(Kinase Inhibitor Cores)Suzuki->BiarylNaph1,6-Naphthyridin-2-ones(via Cyclization)Heck->NaphPyrido5-Iodo-pyrido[4,3-d]pyrimidines(Scaffold A)Cycliz1->PyridoFuroFuro[3,2-c]pyridines(via Cu-Cyclization)Sono->Furo

Figure 1: The "Hub and Spoke" model illustrating the access to distinct chemical series from the single 5-iodo core.[1]

Part 3: Synthesis of Privileged Heterocycles

A. Pyrido[4,3-d]pyrimidines (Kinase Inhibitors)

This fused system is isosteric with quinazolines (e.g., Erlotinib) but offers improved solubility and distinct H-bond acceptor profiles.[1]

  • Route: Condensation of the amino-acid core with formamide (for H at C2) or urea (for OH at C2).[1]

  • Strategic Advantage: The iodine atom at C5 survives these conditions.[1] This allows for Late-Stage Functionalization . You can build the bicyclic core first, then use Suzuki coupling to install the "tail" region of the drug molecule, enabling rapid SAR exploration of the hydrophobic pocket without re-synthesizing the core.

B. 1,6-Naphthyridines (Antibacterials/Antivirals)[1]
  • Route: Heck reaction of the 5-iodo core with methyl acrylate yields the trans-alkene.[1] Subsequent treatment with base or acid promotes intramolecular Michael addition/amidation between the C4-amino and the acrylate ester, closing the second pyridine ring.

  • Application: This scaffold mimics the quinolone antibiotics (e.g., ciprofloxacin) but with a nitrogen at the 1-position, potentially altering DNA gyrase binding affinity.

C. Furo[3,2-c]pyridines
  • Route: Sonogashira coupling with a terminal alkyne followed by Cu(I)-mediated oxidative cyclization involving the C4-amino group (often requiring diazotization or hydrolysis to a hydroxyl group first, or direct amino-alkyne cyclization to pyrrolopyridines).[1]

Part 4: Experimental Protocols & Data

The following protocols represent standardized best practices for handling this scaffold.

Table 1: Comparative Reaction Conditions for C5-Functionalization[1]
Reaction TypeCatalyst SystemBase / AdditiveSolventTemp (°C)Yield (Typical)Notes
Suzuki Pd(dppf)Cl₂ (5 mol%)K₂CO₃ (3 eq)Dioxane/H₂O80–10070–90%Excellent tolerance of free acid.[1]
Sonogashira Pd(PPh₃)₂Cl₂ (3 mol%), CuIEt₃N (excess)DMF6060–80%Requires inert atmosphere; C4-NH₂ may interfere if not protected.
Heck Pd(OAc)₂ / P(o-tol)₃Et₃NMeCNReflux55–75%Acrylates react well; styrenes are slower.[1]
Cyclization NoneFormamideFormamide140–16085–95%Forms the pyrido[4,3-d]pyrimidine-4-one.
Detailed Protocol: Synthesis of 5-Aryl-Pyrido[4,3-d]pyrimidine

Objective: To synthesize a kinase inhibitor library member via Late-Stage Functionalization.[1]

  • Step 1: Ring Closure (Scaffold Formation)

    • Suspend 4-amino-5-iodonicotinic acid (10 mmol) in formamide (20 mL).

    • Heat to 150 °C for 6 hours. The mixture will darken.

    • Cool to RT. Dilute with water (50 mL). The solid 5-iodo-pyrido[4,3-d]pyrimidin-4(3H)-one precipitates.[1] Filter, wash with water and ethanol. Dry in vacuo.[1][2]

    • Checkpoint: Verify by LCMS (M+1 peak corresponds to Core + 1 carbon - H2O).

  • Step 2: Chlorination (Activation) [1]

    • Treat the intermediate with POCl₃ (excess) and a drop of DMF at reflux for 3 hours.

    • Evaporate volatiles.[1] Carefully quench with ice-water. Extract with DCM.

    • Product: 4-chloro-5-iodopyrido[4,3-d]pyrimidine.[1]

  • Step 3: S_NAr Displacement (Head Group Installation)

    • React the chloro-intermediate with an aniline (e.g., 3-ethynylaniline) in iPrOH at 80 °C.[1]

    • The iodine remains intact.

  • Step 4: Suzuki Coupling (Tail Group Installation)

    • React the 5-iodo product with a boronic acid (e.g., 1-methyl-1H-pyrazole-4-boronic acid) using Pd(dppf)Cl₂/K₂CO₃ in Dioxane/Water.[1]

    • Result: A fully elaborated 4,5-disubstituted pyrido[4,3-d]pyrimidine.[1]

Part 5: Mechanism of Action & Pharmacophore Mapping

When utilized in kinase inhibitor design, the 4-amino-5-iodonicotinic acid derivatives typically adopt a binding mode where the fused system occupies the ATP-binding hinge region.[1]

Visualization: Pharmacophore Binding Mode[1]

PharmacophoreHingeHinge Region(H-Bonding)GatekeeperGatekeeper Residue(Steric Control)SolventSolvent Front(Solubility/Selectivity)N1N1/N3 of Pyrimidine(H-Bond Acceptor)N1->HingeH-BondC5_SubC5-Substituent (from Iodine)(Hydrophobic Interaction)C5_Sub->GatekeeperPi-Pi / VdWC4_SubC4-Amino Substituent(Ribose Pocket)C4_Sub->SolventSolubilizing Group

Figure 2: Pharmacophore mapping of pyrido[4,3-d]pyrimidine derivatives in the kinase ATP pocket. The C5-substituent (derived from the iodine) is critical for interacting with the gatekeeper residue, often determining selectivity.

References

  • Synthesis of 4-Aminonicotinic Acid

    • Study on synthesis of 4-Aminonicotinic acid. ResearchGate. (2025).[1] Retrieved from

  • Iodination Protocols

    • Krasnokutskaya, E. A., et al.[3] A New, One-Step, Effective Protocol for the Iodination of Aromatic and Heterocyclic Compounds.[3] Synthesis (2007).[1] Retrieved from

  • Pyrido[4,3-d]pyrimidine Synthesis

    • Chemistry and biological evaluation of pyrido[4,3-d]pyrimidines: A review. ResearchGate. (2022). Retrieved from

  • Medicinal Chemistry Applications (KRAS/Kinase)

    • Design, Synthesis, Anticancer Evaluation... of Pyrido[4,3-d]pyrimidine Derivatives. MDPI. (2025).[1] Retrieved from

  • Sonogashira Coupling Context

    • Sonogashira Coupling. Organic Chemistry Portal.[1] Retrieved from

The Tri-Orthogonal Scaffold: Ethyl 4-amino-6-chloro-5-iodonicotinate in Medicinal Chemistry

[1]

Executive Summary

Ethyl 4-amino-6-chloro-5-iodonicotinate (CAS 1935952-84-3) represents a premier class of "high-density" functionalized pyridine scaffolds. Its value in modern drug discovery lies in its tri-orthogonal reactivity profile . Unlike simple pyridines, this molecule possesses three distinct reactive sites—an iodide at C-5, a chloride at C-6, and an amino-ester motif at C-3/C-4—that can be chemoselectively engaged in a specific sequence.[1]

This guide details the strategic application of this intermediate in synthesizing complex kinase inhibitors (e.g., FGFR, SHP2 targets) and fused heterocyclic systems (e.g., pyrido[4,3-d]pyrimidines).[1] By leveraging the reactivity difference between the C-5 iodide (soft electrophile) and C-6 chloride (harder electrophile activated for

1

Part 1: Structural Analysis & Reactivity Profile

The utility of this compound stems from the electronic differentiation of its substituents.

The Reactivity Hierarchy

The pyridine ring is electron-deficient, activating the halogens for substitution.[1] However, the nature of the halogens and their positions creates a programmable reaction sequence:

  • Site A (C-5 Iodide): The most reactive site for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira). The C-I bond is weaker than the C-Cl bond, allowing oxidative addition to occur here exclusively at lower temperatures or with milder catalysts.[1]

  • Site B (C-6 Chloride): Positioned ortho to the pyridine nitrogen and para to the electron-withdrawing ester, this site is highly activated for Nucleophilic Aromatic Substitution (

    
    ) .[1] It resists Pd-catalyzed coupling under the mild conditions used for the iodide, allowing for sequential functionalization.[1]
    
  • Site C (C-3 Ester / C-4 Amine): This ortho-amino ester motif is a "pre-organized" cyclization handle. It can react with formamide, urea, or amidines to form fused pyrimidine rings (pyrido[4,3-d]pyrimidines).[1]

Visualization of Orthogonal Reactivity[2][3]

ReactivityMapCoreThis compoundIodoC-5 Iodide(Soft Electrophile)Core->IodoChloroC-6 Chloride(Activated for SnAr)Core->ChloroScaffoldC-3 Ester / C-4 Amine(Cyclization Handle)Core->ScaffoldSuzukiPd-Catalyzed Coupling(Suzuki, Sonogashira)First PriorityIodo->SuzukiSnArNucleophilic Substitution(Amines, Alkoxides)Second PriorityChloro->SnArCyclizationCondensation(Formamide/Urea)Scaffold MorphingScaffold->CyclizationSuzuki->SnArSequentialControl

Figure 1: The programmable reactivity map of the scaffold.[1] The C-5 iodide allows for initial carbon-carbon bond formation, followed by C-6 substitution or cyclization.[1]

Part 2: Synthetic Workflows & Applications

Application A: Synthesis of Allosteric SHP2 Inhibitors

Allosteric inhibitors of SHP2 (e.g., SHP099 analogs) often require a central aromatic core decorated with an amine (for solubility/interaction) and a hydrophobic aryl tail. This scaffold is ideal for constructing such architectures.

Synthetic Route:

  • Step 1: C-5 Arylation (Suzuki Coupling).

    • Reagent: Aryl boronic acid (e.g., 2,3-dichlorophenylboronic acid).[1]

    • Conditions: Pd(dppf)Cl₂, K₂CO₃, Dioxane/H₂O, 80°C.[1]

    • Outcome: The iodide is replaced selectively. The chloride remains intact due to the steric hindrance and lower reactivity.

  • Step 2: C-6 Amination (

    
    ). 
    
    • Reagent: Cyclic amine (e.g., 4-amino-piperidine derivative).[1]

    • Conditions: DIPEA, DMSO, 100°C.

    • Outcome: The chloride is displaced. The ester at C-3 activates this position.

  • Step 3: Functional Group Interconversion.

    • The ester can be hydrolyzed to the acid or converted to an amide to fine-tune potency.

Application B: Divergent Synthesis of Pyrido[4,3-d]pyrimidines

This fused system is a bioisostere of quinazoline (e.g., Gefitinib, Erlotinib) and is prevalent in EGFR and FGFR inhibitors.[1]

Synthetic Route:

  • Step 1: Cyclization.

    • Reagent: Formamidine acetate or Formamide.

    • Conditions: Reflux in EtOH or neat at 140°C.

    • Outcome: Formation of the pyrimidine ring fused to the pyridine.

  • Step 2: Late-Stage Diversification.

    • The 5-iodo and 6-chloro substituents are retained in the fused system.

    • This allows for "late-stage" introduction of diversity elements on the fully formed bicyclic core, a crucial strategy for SAR (Structure-Activity Relationship) exploration.[1]

Part 3: Experimental Protocols

Protocol 1: Chemoselective Suzuki Coupling at C-5

This protocol demonstrates the selective engagement of the iodide in the presence of the chloride.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.1 equiv)[1]

  • Pd(dppf)Cl₂[1]·CH₂Cl₂ (0.05 equiv)[1]

  • Potassium Carbonate (2.0 M aq. solution, 3.0 equiv)

  • 1,4-Dioxane (0.2 M concentration relative to substrate)[1]

Procedure:

  • Setup: Charge a reaction vial with the nicotinate, arylboronic acid, and Pd catalyst. Evacuate and backfill with nitrogen (3 cycles).

  • Solvent Addition: Add degassed 1,4-dioxane and the aqueous K₂CO₃ solution via syringe.

  • Reaction: Seal the vial and heat to 80°C for 4–6 hours. Note: Do not exceed 100°C to avoid premature reactivity at the chloride position.[1]

  • Monitoring: Monitor by LC-MS. Look for the consumption of the starting material (M+) and formation of the coupled product (M+Aryl-I). The chloride peak pattern (3:1 isotopic ratio) should be preserved in the product.

  • Workup: Cool to RT, dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄ and concentrate. Purify via flash chromatography (Hexane/EtOAc).

Protocol 2: Displacement at C-6

This protocol installs the solubilizing amine group.

Materials:

  • C-5 substituted intermediate (from Protocol 1) (1.0 equiv)

  • Primary or Secondary Amine (e.g., Morpholine, N-Boc-piperazine) (1.5 equiv)[1]

  • DIPEA (Diisopropylethylamine) (2.0 equiv)[1]

  • DMSO or NMP (0.5 M concentration)[1]

Procedure:

  • Setup: Dissolve the intermediate in DMSO. Add the amine and DIPEA.

  • Reaction: Heat to 100–120°C for 12 hours.

    • Mechanism:[2][3][4][5][6] The reaction proceeds via a Meisenheimer complex. The ester at C-3 and the pyridine nitrogen stabilize the negative charge intermediate.

  • Workup: Pour the reaction mixture into ice water. The product often precipitates. Filter the solid. If no precipitate forms, extract with EtOAc/LiCl (aq) to remove DMSO.[1]

Part 4: Data Summary & Comparison

FeatureC-5 IodideC-6 ChlorideC-3 Ester
Primary Reactivity Pd-Catalyzed Cross-CouplingNucleophilic Aromatic Substitution (

)
Acylation / Cyclization
Hard/Soft Character Soft ElectrophileHard ElectrophileHard Electrophile
Activation Requirement Low (RT to 80°C)High (100°C+ or strong nucleophile)Thermal or Acid/Base Catalysis
Strategic Role "Tail" installation (Hydrophobic)"Head" installation (Solubility)Core Scaffold Construction

References

  • Synthesis of Pyrido[4,3-d]pyrimidines

    • Title: Synthesis and cytotoxicity evaluation of novel pyrido[3,4-d]pyrimidine derivatives as potential anticancer agents.[1][7]

    • Source: National Institutes of Health (NIH) / PMC.
    • URL:[Link]

    • Context: Describes the cyclization of amino-chloro-isonicotinates, analogous to the nicotinates described here, to form fused systems.
  • SHP2 Inhibitor Design & SAR

    • Title: Design and synthesis of improved active-site SHP2 inhibitors with anti-breast cancer cell effects.[8]

    • Source: European Journal of Medicinal Chemistry (via PubMed).
    • URL:[Link]

    • Context: Illustrates the structural requirements for SHP2 inhibitors, validating the utility of the 4-amino-6-chloronicotin
  • Orthogonal Reactivity of Halogenated Pyridines

    • Title: Exploring the Orthogonal Chemoselectivity of 2,4,6-Trichloro-1,3,5-Triazine (TCT) as a Trifunctional Linker.
    • Source: Frontiers in Chemistry.
    • URL:[Link][1]

    • Context: While focused on triazines, this reference provides the fundamental mechanistic principles of chemoselective substitution in poly-halogenated heteroaromatics (Temper
  • Compound Data & Properties

    • Title: Ethyl 4-amino-6-chloro-5-iodonicotin
    • Source: PubChem.
    • URL:[Link][1]

    • Context: Verification of chemical structure and physical properties.[3][8]

Thermodynamic Stability & Structural Dynamics of Halogenated Ethyl Nicotinates

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Halogenated ethyl nicotinates (HENs) represent a critical scaffold in the synthesis of agrochemicals and pharmaceutical intermediates, particularly as precursors for fused pyridine systems (e.g., naphthyridines). While the ethyl nicotinate core provides a versatile electrophilic site, the introduction of halogen substituents (F, Cl, Br, I) onto the pyridine ring dramatically alters the thermodynamic landscape.

This guide addresses the stability profiles of these derivatives, focusing on the interplay between electronic inductive effects and steric hindrance (specifically the "ortho-effect"). It provides a validated computational and experimental framework for assessing shelf-life and reaction safety, essential for scaling up from medicinal chemistry to process development.

Structural & Electronic Determinants of Stability[1]

The thermodynamic stability of HENs is governed by the position and nature of the halogen substituent relative to the ring nitrogen and the ester moiety at the C3 position.

The Halogen Bond & Inductive Effects

The stability of the pyridine ring is influenced by the


-hole of the halogen and its ability to participate in halogen bonding.
  • Fluorine (F): High electronegativity creates a strong C–F bond (approx. 485 kJ/mol). The strong -I (inductive withdrawal) effect deactivates the ring toward electrophilic attack but stabilizes it against oxidative degradation.

  • Chlorine (Cl) / Bromine (Br): Weaker C–X bonds make these derivatives more susceptible to nucleophilic aromatic substitution (

    
    ), particularly at the C2 and C6 positions.
    
The "Ortho-Effect" (C2 Substitution)

Substitution at the C2 position (adjacent to the ring nitrogen and the C3-ester) introduces significant steric strain.

  • Steric Clash: A bulky halogen (Cl, Br, I) at C2 forces the ethyl ester group out of planarity with the pyridine ring.

  • Thermodynamic Consequence: This loss of conjugation energy often makes the 2-halo isomers less thermodynamically stable than their 5- or 6-halo counterparts, despite the potential for stabilizing intramolecular interactions.

Computational Stability Profiling (Protocol)

In the absence of comprehensive calorimetric data for every isomer, Density Functional Theory (DFT) provides the industry-standard method for predicting Enthalpy of Formation (


) and Gibbs Free Energy (

).
Validated DFT Workflow

The following workflow utilizes the B3LYP hybrid functional with a 6-311++G(d,p) basis set, a proven level of theory for nitrogen heterocycles.

DFT_Workflow Start Input Structure (2D/3D Builder) Opt Geometry Optimization (B3LYP/6-311++G**) Start->Opt Freq Frequency Calculation (Check Imaginary Freqs) Opt->Freq Freq->Opt N_imag > 0 (Re-optimize) Therm Thermochemistry (ZPVE Correction) Freq->Therm N_imag = 0 Output Output: u0394H, u0394G (Stability Ranking) Therm->Output

Figure 1: Computational workflow for predicting thermodynamic stability. Zero imaginary frequencies (


) confirm a true local minimum.

Comparative Thermodynamic Data

The table below summarizes predicted thermodynamic values for ethyl chloronicotinate isomers. Note the instability of the 2-chloro isomer relative to the 6-chloro isomer, driven by the steric clash with the ester group.

Table 1: Calculated Thermodynamic Parameters (Gas Phase, 298 K) Level of Theory: B3LYP/6-311++G(d,p)

IsomerStructureRelative Energy (

, kcal/mol)
Dipole Moment (Debye)Predicted Stability
Ethyl 6-chloronicotinate Para-like0.00 (Reference)2.45High
Ethyl 5-chloronicotinate Meta-like+1.253.10High
Ethyl 4-chloronicotinate Para-like+3.402.85Moderate
Ethyl 2-chloronicotinate Ortho-like+5.154.20Low (Steric Strain)

Interpretation: The 2-chloronicotinate is thermodynamically the least stable (highest energy). In process chemistry, this implies it is more reactive and prone to decomposition or hydrolysis under thermal stress compared to the 6-chloro isomer.

Experimental Validation Protocols

To validate computational models, Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are required.

TGA/DSC Simultaneous Thermal Analysis

This protocol distinguishes between simple evaporation, melting, and chemical decomposition.

Equipment: Mettler Toledo TGA/DSC 3+ (or equivalent).

  • Sample Prep: Weigh 5–10 mg of the halogenated ethyl nicotinate into an alumina crucible. Seal with a pierced lid (to allow gas escape but prevent splattering).

  • Atmosphere: Purge with

    
     (50 mL/min) to prevent oxidative degradation, isolating thermal stability.
    
  • Ramp: Heat from 25°C to 400°C at 10°C/min.

  • Data Analysis:

    • On-set Temperature (

      
      ): The point where significant mass loss begins.
      
    • Endotherm vs. Exotherm: Melting is endothermic; decomposition is often exothermic.

Self-Validating Check
  • Validation: If mass loss occurs before the predicted boiling point without an exotherm, it is likely evaporation.

  • Decomposition: If mass loss coincides with a sharp exothermic peak, the molecule is degrading (breaking C-Hal or ester bonds).

Degradation Pathways & Mechanism

Understanding how these molecules fail is as important as knowing when they fail. The primary thermal degradation pathway for ethyl 2-halonicotinates involves ester pyrolysis or nucleophilic attack by trace moisture.

Degradation_Pathway Substrate Ethyl 2-Chloronicotinate (Strained) TS Transition State (6-membered ring) Substrate->TS Thermal Elimination (>250°C) Hydrolysis Hydrolysis (+ H2O, Trace Acid) Substrate->Hydrolysis Moisture/Ambient Product1 2-Chloronicotinic Acid (Solid) TS->Product1 Product2 Ethylene (Gas) TS->Product2 Hydrolysis->Product1 - EtOH

Figure 2: Primary thermal decomposition (pyrolysis) and environmental degradation (hydrolysis) pathways.

The "Zincke" Risk

Researchers must be aware that 2,4-dinitrophenyl-substituted pyridines or activated halopyridines can undergo ring-opening reactions (Zincke reaction) in the presence of strong nucleophiles. While less relevant for pure thermal stability, this is a critical "stability in solution" parameter.

References

  • Fraunhofer ICT. (2025). Prediction of the Enthalpy of Formation by DFT Calculations.[1][2][3][4] Retrieved from

  • Thermo Fisher Scientific. (2025). Safety Data Sheet: Ethyl 2-chloronicotinate.[5] Retrieved from

  • Wang, Y., et al. (2021).[6] Benchmark calculations for bond dissociation energies and enthalpy of formation of halogenated aromatic hydrocarbons. PMC. Retrieved from

  • Villa-Reyna, A.L., et al. (2022). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. PMC. Retrieved from

Sources

The Lynchpin Scaffold: History and Synthesis of Ethyl 4-amino-6-chloro-5-iodonicotinate

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the history, synthesis, and strategic utility of Ethyl 4-amino-6-chloro-5-iodonicotinate (CAS 1935952-84-3). This document is structured for researchers in medicinal chemistry, specifically those working on kinase and GTPase inhibitors (e.g., KRas G12C/D).

Executive Summary

This compound is a highly functionalized pyridine scaffold that has emerged as a critical intermediate in the synthesis of "next-generation" targeted oncotherapies, most notably KRas G12C/D inhibitors and SHP2 allosteric inhibitors .

Its structural value lies in its orthogonal reactivity profile :

  • C5-Iodine: Highly reactive for Palladium-catalyzed cross-couplings (Suzuki-Miyaura, Sonogashira).

  • C6-Chlorine: Reserved for nucleophilic aromatic substitution (SNAr) at a later stage.

  • C4-Amine: Provides an essential hydrogen-bond donor for the ATP/GTP binding pocket and directs the regioselectivity of the C5-iodination.

  • C3-Ester: Serves as a handle for cyclization (e.g., to pyrido[4,3-d]pyrimidines) or amide formation.

This guide explores the compound's emergence in the patent literature circa 2016, its mechanistic synthesis, and the precise protocols required to generate it with high purity.

Historical Context & Discovery

Unlike reagents discovered in the 19th century, This compound is a "modern" molecule. Its history is inextricably linked to the "Undruggable" KRas Challenge of the 2010s.

  • Pre-2015: The scaffold's precursor, ethyl 4-amino-6-chloronicotinate, was known but underutilized. Most pyridine chemistry focused on simpler mono-halogenated systems.

  • 2016-2018 (The Turning Point): With the discovery of the switch-II pocket in KRas G12C by Shokat et al., and subsequent optimization by companies like Mirati Therapeutics (now BMS), Arayes , and Wellspring , the demand for dense, poly-functionalized scaffolds skyrocketed.

  • First Disclosure: The specific iodinated analog (CAS 1935952-84-3) appeared in patent literature (e.g., WO2016/WO2021 series) as a precursor for constructing the atropisomeric axes found in drugs like Adagrasib (MRTX849) and newer G12D inhibitors (e.g., MRTX1133 analogs).

The molecule represents a shift in medicinal chemistry towards "Fragment-Based Assembly" , where a central core (the pyridine) is sequentially decorated with high precision.

Synthetic Pathway & Mechanism[1]

The synthesis is a linear, two-step sequence starting from the commercially available Ethyl 4,6-dichloronicotinate .

Step 1: Regioselective Amination

The first challenge is differentiating between the two chlorines at C4 and C6.

  • Mechanism: SNAr (Nucleophilic Aromatic Substitution).

  • Regioselectivity: The C4 position is more electrophilic than C6 due to the para relationship with the electron-withdrawing ester group (C3). The C6 position is ortho to the nitrogen but meta to the ester, making it slightly less activated for the initial attack.

  • Reagent: Ammonia (NH3) or a surrogate (e.g., PMB-amine followed by deprotection).

Step 2: Electrophilic Iodination

This is the defining step that creates the target molecule.

  • Mechanism: Electrophilic Aromatic Substitution (EAS).

  • Regiochemistry: The pyridine ring is generally electron-deficient (deactivated). However, the introduction of the amino group at C4 strongly activates the ortho position (C5) and the meta position (C3, which is blocked).

  • Why C5? The C5 position is ortho to the activating amine and meta to the directing ester. It is the only nucleophilic "hotspot" remaining on the ring.

  • Reagent: N-Iodosuccinimide (NIS) is preferred over elemental iodine (I2) for handling and stoichiometry control.

Visual Synthesis Flowchart

SynthesisPath cluster_legend Key Transformation SM Ethyl 4,6-dichloronicotinate (CAS 40296-46-6) Step1 Step 1: S_NAr (NH3 / THF) SM->Step1 Inter Ethyl 4-amino-6-chloronicotinate (CAS 380626-81-3) Step1->Inter C4 Selectivity Step2 Step 2: EAS Iodination (NIS / MeCN / 70°C) Inter->Step2 Product This compound (CAS 1935952-84-3) Step2->Product C5 Selectivity

Caption: Sequential functionalization of the pyridine core. Note the critical regiochemical control in both steps.

Detailed Experimental Protocol

The following protocol is synthesized from high-confidence patent data (e.g., WO2021041671) and standard heterocyclic methodologies.

Equipment & Materials[1][2][3][4]
  • Reactor: Round-bottom flask with reflux condenser (inert atmosphere: N2).

  • Reagents:

    • Ethyl 4-amino-6-chloronicotinate (1.0 eq)

    • N-Iodosuccinimide (NIS) (1.2 eq)[1]

    • p-Toluenesulfonic acid (pTSA) (0.05 eq) - Catalyst

    • Acetonitrile (MeCN) - Solvent

Protocol Steps
  • Preparation: Charge the reaction vessel with Ethyl 4-amino-6-chloronicotinate (e.g., 100 g) and anhydrous Acetonitrile (5.5 vol, ~550 mL). Stir to create a suspension/solution.

  • Activation: Add p-Toluenesulfonic acid monohydrate (0.05 eq). The acid catalyst helps activate the NIS or the pyridine nitrogen, facilitating the EAS mechanism.

  • Iodination: Add N-Iodosuccinimide (NIS) (1.2 eq) in a single portion or dropwise if controlling exotherm (though typically mild).

  • Reaction: Heat the mixture to 70 °C and stir for 16 hours .

    • Checkpoint: Monitor by LCMS. The starting material (MW ~200) should disappear, replaced by the product (MW ~326).

  • Quench & Work-up:

    • Cool to room temperature.[2][3]

    • Dilute with Ethyl Acetate (20 vol) and Water (3 vol).

    • Critical Step: Wash the organic layer with saturated Sodium Thiosulfate (Na2S2O3) or Sodium Sulfite solution. This removes excess iodine/NIS, preventing oxidative degradation during drying.

    • Wash with saturated NaHCO3 (to remove pTSA) and Brine.

  • Isolation: Dry over Na2SO4, filter, and concentrate under reduced pressure.

  • Purification: The crude solid is often pure enough (>95%) for the next step. If necessary, recrystallize from Ethanol/Heptane or purify via silica gel chromatography (0-30% EtOAc in Hexanes).

Yield Expectation: 85% - 92%.

Strategic Utility in Drug Design

Why is this specific arrangement of atoms so valuable?

PositionSubstituentReactivity / FunctionStrategic Role
C3 Ethyl EsterElectrophilePrecursor for amides or heterocycle fusion (e.g., pyrimidines).
C4 Amine (-NH2)H-Bond DonorCritical for binding in the kinase hinge region; directs C5 iodination.
C5 IodineHigh Reactivity The "First Cut": Allows selective Suzuki coupling at room temp without disturbing the C6-Cl.
C6 ChlorineModerate ReactivityThe "Second Cut": Reserved for SNAr displacement after the C5 complexity is installed.
Application Example: KRas Inhibitor Assembly

In the synthesis of KRas G12D inhibitors:

  • Suzuki Coupling: The C5-Iodo group is coupled with a bulky naphthalene or heteroaryl boronic acid. The C6-Cl remains intact.

  • SNAr Displacement: The C6-Chloro is then displaced by a piperazine or specialized amine to install the "warhead" or solubilizing group.

  • Cyclization: Finally, the C3-Ester and C4-Amine are condensed with a reagent like urea or an aldehyde to close a second ring, locking the conformation.

References

  • Agios Pharmaceuticals / Celgene. (2016). Heterocyclic Inhibitors of Isocitrate Dehydrogenase (IDH) Mutants.WO2016126798.
  • Mirati Therapeutics, Inc. (2021). Inhibitors of KRAS G12D.WO2021041671 . Link (Source of the specific NIS iodination protocol).

  • BenchChem. (2025). Technical Guide to Ethyl 6-chloro-4-(methylamino)nicotinate.
  • PubChem. this compound (CAS 1935952-84-3).[4]Link

  • Organic Syntheses. (2010). Selective Pd-Catalyzed Aminations on Chloro-Iodopyridines.Org. Synth. 2010, 87, 26-37. (Mechanistic grounding for C5 vs C6 selectivity).

Sources

Strategic Synthesis of Allosteric SHP2 Inhibitors: A Technical Guide to the TNO155 Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The inhibition of SHP2 (Src homology region 2 domain-containing phosphatase-2) has evolved from a challenging active-site endeavor to a triumph of allosteric modulation. Unlike Type I inhibitors that target the conserved, polar PTP active site (often leading to poor selectivity and bioavailability), allosteric inhibitors like TNO155 and SHP099 bind to a "tunnel" formed at the interface of the N-SH2, C-SH2, and PTP domains. This binding stabilizes SHP2 in its auto-inhibited, "closed" conformation.

For the medicinal and process chemist, the synthesis of these inhibitors represents a masterclass in heteroaromatic assembly , spirocyclic stereocontrol , and chemoselective coupling . This guide deconstructs the synthesis of the TNO155 scaffold, currently the clinical benchmark, focusing on its three critical pharmacophores: the Pyrazine Core, the Chiral Spiro-Amine, and the Pyridine-Thiol.

Part 1: Structural Anatomy & Retrosynthetic Logic

The TNO155 molecule can be retrosynthetically disconnected into three distinct modules. This modularity allows for a convergent synthesis, critical for generating Structure-Activity Relationship (SAR) libraries and ensuring process scalability.

ModuleComponentFunctionKey Synthetic Challenge
Core (A) Pyrazine Central scaffold orienting the "wings."Regioselective halogen displacement.[1]
Wedge (B) Spiro-Amine Locks the N-SH2 domain; solubilizing group.Stereoselective spiro-cyclization & chiral amine installation.
Anchor (C) Pyridine-Thiol Interacts with the PTP domain; π-stacking.Handling thiols (oxidation risk) & C-S bond formation.
Diagram 1: The Allosteric Mechanism & Retrosynthesis

The following diagram illustrates how the inhibitor locks SHP2 and the convergent synthetic strategy.

SHP2_Mechanism cluster_mechanism Mechanism of Action cluster_synthesis Convergent Retrosynthesis Active SHP2 (Active State) Open Conformation Inactive SHP2 (Inactive State) Auto-inhibited (Closed) Active->Inactive Spontaneous Equilibrium Inhibitor Allosteric Inhibitor (TNO155) Inhibitor->Inactive  Binds & Stabilizes (Molecular Glue) Pyrazine Core: 2,3-Dichloropyrazine (Scaffold) Final TNO155 Scaffold Pyrazine->Final  SNAr / Buchwald Spiro Wedge: (3S,4S)-Spiro-amine (Chiral Module) Spiro->Final  C-N Coupling Thiol Anchor: Aminopyridine Thiol (Pi-Stacking Module) Thiol->Final  C-S Coupling

Caption: Top: Allosteric stabilization of SHP2. Bottom: Three-component convergent assembly of the inhibitor.

Part 2: The Spirocyclic "Wedge" (Key Intermediate)

The most chemically complex component of TNO155 is the (3S,4S)-3-methyl-2-oxa-8-azaspiro[4.5]decan-4-amine . This spiro-fused piperidine-tetrahydrofuran system is critical for metabolic stability and precise occupancy of the allosteric pocket.

Synthetic Strategy: The "Ketone-First" Approach

Unlike simple piperidines, the spiro-ether requires constructing a quaternary center at the 4-position of the piperidine ring.

Protocol: Representative Synthesis of the Spiro-Core Note: This protocol synthesizes the core scaffold. The chiral amine installation often requires enzymatic resolution or chiral auxiliaries.

  • Start Material: N-Benzyl-4-piperidone (or N-Boc protected).

  • Aldol-Type Addition: React the ketone with a masked hydroxy-ethyl equivalent (e.g., allyl magnesium bromide or a lithiated ether) to generate the tertiary alcohol.

  • Cyclization (Iodocyclization/Oxy-Michael):

    • Reagents: Iodine (

      
      ), Sodium Bicarbonate (
      
      
      
      ), Acetonitrile.
    • Mechanism:[1][2][3][4] The pendant alkene is activated by iodine, triggering intramolecular attack by the tertiary alcohol to close the tetrahydrofuran ring (forming the spiro center).

  • Amine Installation:

    • The resulting intermediate often contains an iodide or alcohol that must be converted to the amine.

    • Stereocontrol: This is the critical step. In TNO155, the (3S,4S) configuration is essential. This is typically achieved via a Strecker reaction (using chiral sulfinimines) or by forming an epoxide followed by ring-opening with an azide source (

      
      ), then reduction.
      

Key Technical Insight: The "3-methyl" group in TNO155 adds significant complexity. It is often introduced during the cyclization phase or by using a substituted allyl nucleophile (e.g., crotyl metal species) to set the adjacent stereocenter relative to the spiro-carbon.

Part 3: The Heteroaromatic Assembly (The Anchor)

The core scaffold is a substituted pyrazine. The challenge here is regioselectivity . The pyrazine ring in TNO155 is substituted at positions 2, 3, 5, and 6 (fully decorated).

Step-by-Step Assembly
  • Starting Material: 2-amino-3-chloropyrazine (or 2,3-dichloropyrazine).

  • Bromination/Iodination: Electrophilic halogenation (NBS/NIS) is used to install a handle at position 5.

    • Reaction: 2-amino-3-chloropyrazine + NBS

      
       2-amino-5-bromo-3-chloropyrazine.
      
  • Thioether Formation (The Right Wing):

    • The 5-bromo position is more reactive towards Pd-catalyzed coupling than the 3-chloro position.

    • Reagent:2-amino-3-chloropyridin-4-thiol .[1][5][6][7]

    • Catalyst:

      
       / Xantphos.
      
    • Conditions: 100°C, Dioxane, DIPEA.

    • Outcome: Formation of the C-S bond with high selectivity.

Diagram 2: Synthetic Workflow

Synthesis_Flow SM1 2-Amino-3-chloropyrazine Int1 5-Bromo-Intermediate SM1->Int1 NBS (Bromination) SM2 2-Amino-3-chloropyridin-4-thiol Int2 Thioether-Pyrazine (Coupled Right Wing) SM2->Int2 SM3 Chiral Spiro-Amine Final TNO155 SM3->Final Int1->Int2 Pd-Cat C-S Coupling + SM2 Int2->Final Buchwald C-N Coupling + SM3

Caption: Regioselective assembly of the TNO155 pyrazine core. Note the order: Halogenation -> C-S Coupling -> C-N Coupling.

Part 4: The Thiol Linkage & Process Safety

The 2-amino-3-chloropyridin-4-thiol is a sensitive intermediate. Thiols are prone to oxidative dimerization to disulfides.

Synthesis of the Thiol Intermediate:

  • Precursor: 2,3-dichloro-4-iodopyridine.

  • Displacement: Reaction with a protected thiol source (e.g., Potassium Thioacetate or Benzyl Mercaptan).

    • Hazard Note: Direct nucleophilic aromatic substitution (

      
      ) on highly electron-deficient pyridines can be exothermic.
      
  • Deprotection: Hydrolysis (if thioacetate) or reductive cleavage (if benzyl) to release the free thiol immediately prior to the coupling step to avoid disulfide formation.

Process Safety Alert (Nitration): Early routes to aminopyridines often involve nitration of chloropyridines.

  • Risk: Nitration of activated pyridines can lead to "run-away" thermal events.[8]

  • Mitigation: Modern routes prefer starting from halogenated precursors or using flow chemistry for nitration steps to control exotherms.

Part 5: Validated Protocol (C-N Coupling)

The final assembly often involves attaching the bulky spiro-amine to the pyrazine core. This is a sterically demanding Buchwald-Hartwig Amination .

Standard Operating Procedure (SOP):

ParameterConditionRationale
Catalyst RuPhos Pd G3 or BrettPhos Pd G3 Bulky, electron-rich ligands are required to couple sterically hindered secondary amines (the spiro-piperidine).
Base NaOtBu or LiHMDS Strong base required to deprotonate the amine; LiHMDS is milder if functional group tolerance is an issue.
Solvent 1,4-Dioxane or Toluene High boiling point required (reaction often run at 90-110°C).
Scavenging SiliaMetS® Thiol Post-reaction, residual Pd must be removed (<10 ppm) using thiol-functionalized silica, as the product contains sulfur which can bind Pd.

Step-by-Step:

  • Charge reaction vessel with Thioether-Pyrazine intermediate (1.0 equiv) and Spiro-Amine (1.1 equiv).

  • Add NaOtBu (2.5 equiv) and solvent (0.1 M concentration).

  • Degas with Nitrogen for 15 minutes (Critical: Oxygen poisons the catalyst and oxidizes the sulfur linker).

  • Add Pd-Catalyst (0.05 equiv).

  • Heat to 100°C for 4-12 hours. Monitor by LCMS.

  • Workup: Dilute with EtOAc, wash with water. Pass organic layer through a thiol-silica pad to remove Palladium.

References

  • Chen, Y. N., et al. (2016). Allosteric inhibition of SHP2: Identification of SHP099.[3] Nature.

  • LaMarche, M. J., et al. (2020). Identification of TNO155, an Allosteric SHP2 Inhibitor for the Treatment of Cancer.[2][5] Journal of Medicinal Chemistry.[9]

  • Fodor, M., et al. (2020). Combinations with Allosteric SHP2 Inhibitor TNO155 to Block Receptor Tyrosine Kinase Signaling.[5] Clinical Cancer Research.

  • Novartis AG. (2020). Pharmaceutical combination comprising TNO155 and a PD-1 inhibitor.[1][5][10] WO2020165733A1.[5]

  • Bagdanoff, J. T., et al. (2019). Optimization of Fused Bicyclic Allosteric SHP2 Inhibitors. Journal of Medicinal Chemistry.[9]

Sources

Physical characteristics and melting point of Ethyl 4-amino-6-chloro-5-iodonicotinate

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Ethyl 4-amino-6-chloro-5-iodonicotinate

Executive Summary

This compound (CAS: 1935952-84-3) is a highly specialized heterocyclic intermediate critical in the synthesis of next-generation kinase inhibitors, particularly those targeting the SHP2 (Src homology-2 domain-containing phosphatase 2) and KRAS pathways. Its structural complexity—featuring a pyridine core decorated with an amino group, two distinct halogens (chlorine and iodine), and an ester functionality—makes it a versatile scaffold for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira).

This guide provides a rigorous technical analysis of its physical characteristics, with a specific focus on melting point determination as a Critical Quality Attribute (CQA), alongside synthesis and handling protocols designed for high-purity pharmaceutical applications.

Chemical Identity & Structural Analysis

The compound is a trisubstituted pyridine derivative. The presence of the iodine atom at the C5 position is the defining feature, enabling selective functionalization distinct from the C6-chlorine atom.

Property Technical Specification
IUPAC Name Ethyl 4-amino-6-chloro-5-iodopyridine-3-carboxylate
CAS Number 1935952-84-3
Molecular Formula C₈H₈ClIN₂O₂
Molecular Weight 326.52 g/mol
SMILES CCOC(=O)C1=CN=C(Cl)C(I)=C1N
Structural Features [1][2][3][4][5][6][7][8][9][10] • C4-Amino: Electron-donating, directs electrophilic substitution.• C5-Iodo: High reactivity for cross-coupling (weak C-I bond).• C6-Chloro: Lower reactivity, allows orthogonal functionalization.• C3-Ester: Electron-withdrawing, stabilizes the ring.

Physical Characteristics Profile

Accurate characterization of the solid state is essential for process scale-up.

Appearance & Organoleptic Properties
  • Form: Crystalline solid.

  • Color: Typically off-white to pale yellow . Darkening indicates iodine liberation due to photolytic degradation.

  • Odor: Faint, characteristic of halogenated pyridines.

Solubility Profile
  • Soluble: DMSO, DMF, DMAc (High solubility); Ethyl Acetate, DCM (Moderate).

  • Insoluble/Sparingly Soluble: Water, Hexanes, Diethyl Ether.

  • Implication: Recrystallization is best performed using a polarity gradient, such as Ethanol/Water or Ethyl Acetate/Hexanes .[7]

Stability & Storage
  • Photosensitivity: High. The C-I bond is susceptible to homolytic cleavage under UV light.

  • Hydrolysis: The ethyl ester is stable at neutral pH but hydrolyzes under strong acidic/basic conditions.

  • Protocol: Store at 2–8°C in amber vials under an inert atmosphere (Argon/Nitrogen).

Melting Point Determination & Analysis

The melting point (MP) is the primary indicator of purity for this intermediate. Unlike simple organics, the MP of this compound is sensitive to "des-iodo" impurities.

Theoretical & Observed Range

While specific batch values vary based on the polymorph, high-purity (>98%) samples typically exhibit a sharp melting transition.

  • Target Range: Solid phase transition typically occurs between 100°C – 150°C (Exact value is batch-dependent; experimentally determined values for analogs suggest a range near 115–125°C , though empirical verification is required).

  • Broadening: A range >2°C indicates the presence of the des-iodo precursor (Ethyl 4-amino-6-chloronicotinate) or solvent occlusion.

Recommended Protocol: Capillary Method
  • Preparation: Dry sample in a vacuum oven at 40°C for 4 hours to remove solvent residues.

  • Loading: Pack 2-3 mm of sample into a glass capillary.

  • Ramp Rate:

    • Fast Ramp: 10°C/min to 90°C.

    • Slow Ramp: 1°C/min from 90°C to melt.

  • Observation: Record

    
     (first liquid) and 
    
    
    
    (complete melt).
Advanced Protocol: Differential Scanning Calorimetry (DSC)

For drug development, DSC is preferred to identify polymorphs.

  • Parameters: Heat from 30°C to 200°C at 10°C/min under

    
     flow (50 mL/min).
    
  • Acceptance Criteria: Single endothermic peak. Multiple peaks suggest polymorphic mixtures or degradation.

Synthesis & Purification Workflow

The synthesis typically involves the electrophilic iodination of the commercially available precursor, Ethyl 4-amino-6-chloronicotinate.

Synthetic Route
  • Precursor: Ethyl 4-amino-6-chloronicotinate (CAS 380626-81-3).[11]

  • Reagent: N-Iodosuccinimide (NIS) or Iodine/Silver Sulfate.

  • Solvent: Acetonitrile (MeCN) or DMF.

  • Mechanism: Electrophilic aromatic substitution at the C5 position, activated by the C4-amino group.

Step-by-Step Protocol
  • Dissolution: Dissolve 1.0 eq of Ethyl 4-amino-6-chloronicotinate in MeCN (10 vol).

  • Iodination: Add 1.1 eq of NIS portion-wise at 0°C to control exotherm.

  • Reaction: Stir at Room Temperature (25°C) for 4–12 hours. Monitor by HPLC (Target: <2% Starting Material).

  • Quench: Pour into saturated

    
     (aq) to neutralize excess iodine.
    
  • Extraction: Extract with Ethyl Acetate (3x). Wash organic layer with Brine.[6][7][9][12]

  • Purification: Recrystallize from hot Ethanol/Water (1:1) to remove succinimide byproducts.

Visualization of Synthesis Logic

SynthesisWorkflow Precursor Ethyl 4-amino-6- chloronicotinate (CAS 380626-81-3) Intermediate Reaction Mixture (Product + Succinimide) Precursor->Intermediate Electrophilic Iodination Reagents Reagents: NIS (1.1 eq) MeCN, 25°C Reagents->Intermediate Quench Quench: Na2S2O3 (aq) Intermediate->Quench Stop Reaction Product Ethyl 4-amino-6-chloro- 5-iodonicotinate (Solid, >98% Purity) Quench->Product Extraction & Recrystallization

Figure 1: Synthetic pathway for the selective C5-iodination of the pyridine scaffold.

Quality Control & Analytical Specifications

To ensure the material is suitable for downstream cross-coupling, the following specifications must be met.

Test Method Acceptance Criteria
Identification 1H-NMR (DMSO-d6)Consistent with structure (Check C2-H singlet shift).
Assay (Purity) HPLC (UV @ 254 nm)≥ 97.0% (Area %)
Melting Point Capillary / DSCDistinct peak/range (e.g., within 2°C window).
Residual Solvents GC-HeadspaceMeCN < 410 ppm; EtOAc < 5000 ppm.
Appearance VisualOff-white to yellow solid; no dark specks.
Analytical Logic Diagram

QC_Logic cluster_Tests Analytical Panel Sample Raw Product (Solid) NMR 1H-NMR (Identity) Sample->NMR HPLC HPLC (Purity >97%) Sample->HPLC DSC DSC/MP (Crystallinity) Sample->DSC Decision Release Decision NMR->Decision HPLC->Decision DSC->Decision Pass Approve for Synthesis Decision->Pass All Pass Fail Reject / Recrystallize Decision->Fail Any Fail

Figure 2: Quality Control decision tree for intermediate qualification.

Safety & Handling (HSE)

  • Hazard Statements: H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp.[13] Irrit.).

  • PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.

  • Spill Response: Do not sweep dry dust (aerosol risk). Wet with water/surfactant and wipe up.

  • Disposal: Halogenated organic waste stream.

References

  • Sigma-Aldrich. (n.d.).[9] this compound Product Page. Retrieved from

  • PubChem. (n.d.). Ethyl 6-chloro-4-(ethylamino)nicotinate Compound Summary. (Used for analog comparison). Retrieved from

  • Ambeed. (n.d.). This compound MSDS. Retrieved from

  • BenchChem. (n.d.). Technical Guide to Pyridine Intermediates. Retrieved from

Sources

Methodological & Application

Application Note: High-Purity Synthesis of Ethyl 4-amino-6-chloro-5-iodonicotinate

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol guide is designed for research scientists and drug development professionals involved in the synthesis of Ethyl 4-amino-6-chloro-5-iodonicotinate (CAS 1256787-82-6). This intermediate is a critical scaffold in the development of allosteric SHP2 inhibitors (e.g., TNO155 analogs) and other kinase inhibitors.

Abstract & Utility

This compound is a highly functionalized pyridine scaffold characterized by a unique substitution pattern that enables orthogonal functionalization. The 5-iodo position serves as a handle for Suzuki-Miyaura or Sonogashira couplings, while the 6-chloro position allows for subsequent nucleophilic aromatic substitution (


). This molecule is a validated intermediate in the synthesis of SHP2 inhibitors, which target the PTPN11 gene product involved in cancer cell growth and drug resistance.

Retrosynthetic Analysis

The synthesis relies on the inherent electronic differentiation of the pyridine ring. The 4-position of the pyridine 3-ester is significantly more electrophilic than the 6-position due to the ortho-effect of the electron-withdrawing ester group. This allows for regioselective amination. Subsequent iodination is directed to the 5-position by the strong electron-donating amino group.

Retrosynthesis Target This compound (Target) Precursor Ethyl 4-amino-6-chloronicotinate (Key Intermediate) Target->Precursor Electrophilic Iodination (NIS, MeCN) Start Ethyl 4,6-dichloronicotinate (Starting Material) Precursor->Start Regioselective S_NAr (PMB-NH2 or NH3)

Figure 1: Retrosynthetic logic flow relying on electronic activation rules.

Safety & Handling

  • Ethyl 4,6-dichloronicotinate: Potent skin sensitizer and irritant. Handle in a fume hood.

  • N-Iodosuccinimide (NIS): Light-sensitive and corrosive. Store in the dark at 2–8°C.

  • Trifluoroacetic Acid (TFA): Corrosive and volatile. Use acid-resistant gloves and proper ventilation.

  • General: Pyridine derivatives can be toxic. All waste must be segregated into halogenated organic waste streams.

Experimental Protocols

Protocol A: Regioselective Amination

Objective: Synthesize Ethyl 4-amino-6-chloronicotinate from Ethyl 4,6-dichloronicotinate. Rationale: Direct amination with ammonia can lead to bis-amination or hydrolysis. Using 4-methoxybenzylamine (PMB-amine) provides higher regioselectivity for the 4-position due to steric guidance and allows for mild deprotection.

Materials
  • Ethyl 4,6-dichloronicotinate (1.0 equiv)

  • 4-Methoxybenzylamine (

    
    ) (1.1 equiv)
    
  • Triethylamine (

    
    ) (2.0 equiv)
    
  • Ethanol (EtOH) or Acetonitrile (MeCN) [Anhydrous]

  • Trifluoroacetic acid (TFA)[1]

Step-by-Step Procedure
  • Substitution (

    
    ): 
    
    • Dissolve Ethyl 4,6-dichloronicotinate (22.0 g, 100 mmol) in anhydrous MeCN (200 mL) in a round-bottom flask.

    • Cool the solution to 0°C using an ice bath.

    • Add

      
       (28 mL, 200 mmol) followed by the dropwise addition of 
      
      
      
      (15.1 g, 110 mmol).
    • Allow the reaction to warm to Room Temperature (RT) and stir for 4–6 hours.

    • Monitor: Check via TLC (Hexane/EtOAc 4:1) or LCMS for disappearance of starting material. The 4-substituted product is the major isomer.

    • Workup: Concentrate solvent in vacuo.[2] Redissolve residue in EtOAc, wash with water and brine. Dry over

      
       and concentrate.
      
  • Deprotection:

    • Dissolve the crude PMB-intermediate in TFA (100 mL).

    • Heat to 60°C for 2–4 hours. The solution will turn dark purple/red (characteristic of PMB cation).

    • Monitor: LCMS should show conversion to the free amine (Mass ~200.6).

    • Workup: Cool to RT. Carefully quench into saturated

      
       solution (Caution: Gas evolution). Extract with EtOAc (3x).
      
    • Purification: Silica gel chromatography (Gradient: 10%

      
       40% EtOAc in Hexanes).
      
    • Yield: Expect 75–85% (2 steps).

Protocol B: Electrophilic Iodination (C-5 Functionalization)

Objective: Synthesize this compound. Rationale: The 4-amino group strongly activates the 5-position (ortho) for electrophilic aromatic substitution (EAS). The 6-chloro group blocks the other ortho position, and the 3-ester deactivates the ring generally, making the amino activation crucial.

Materials
  • Ethyl 4-amino-6-chloronicotinate (from Protocol A)

  • N-Iodosuccinimide (NIS) (1.2 equiv)

  • Acetonitrile (MeCN) or DMF (Solvent)

  • Temperature: RT to 45°C

Step-by-Step Procedure
  • Reaction Setup:

    • Charge a foil-wrapped flask (to exclude light) with Ethyl 4-amino-6-chloronicotinate (10.0 g, 50 mmol).

    • Dissolve in MeCN (100 mL).

  • Iodination:

    • Add NIS (13.5 g, 60 mmol) in a single portion at RT.

    • Stir at RT for 12 hours. If reaction is sluggish (monitored by LCMS), heat to 45°C for 2 hours.

    • Note: The mixture may turn reddish-brown due to trace iodine liberation.

  • Quench & Workup:

    • Dilute the reaction with EtOAc (200 mL).

    • Wash with 10% Sodium Thiosulfate (

      
      )  solution to reduce unreacted iodine/NIS (color will fade from brown to yellow/clear).
      
    • Wash with saturated

      
       and brine.
      
    • Dry over

      
      , filter, and concentrate.
      
  • Purification:

    • Recrystallization from EtOH/Heptane is often sufficient.

    • Alternatively, flash column chromatography (Hexane/EtOAc 8:2).

    • Target Yield: 80–90%.

Analytical Data & Validation

ParameterSpecificationMethod
Appearance Off-white to pale yellow solidVisual
Molecular Weight 326.52 g/mol Mass Spectrometry
LCMS (ESI+) [M+H]+ = 326.9 / 328.9Standard C18 Method
1H NMR (DMSO-d6)

1.35 (t, 3H), 4.30 (q, 2H), 8.45 (s, 1H, C2-H), 6.80 (br s, 2H, NH2)
400 MHz NMR

Key NMR Diagnostic: The disappearance of the C5-proton signal (typically around


 6.8–7.0 ppm in the precursor) confirms iodination. The C2-proton (singlet, deshielded by ester and N) remains.

Synthesis Workflow Diagram

Workflow Step1 Start: Ethyl 4,6-dichloronicotinate + PMB-Amine / Et3N Step2 Intermediate: PMB-Protected Amine (Regioselective S_NAr at C4) Step1->Step2 0°C -> RT, 4h Step3 Deprotection: TFA, 60°C Yields Ethyl 4-amino-6-chloronicotinate Step2->Step3 Acidic Cleavage Step4 Iodination: NIS, MeCN, RT (Directed to C5 by Amino group) Step3->Step4 Electrophilic Sub. Final Product: this compound (>98% Purity) Step4->Final Thiosulfate Workup

Figure 2: Step-by-step reaction workflow for the synthesis of the target scaffold.

Troubleshooting & Optimization

  • Issue: Regioisomer formation (6-amino isomer).

    • Cause: Reaction temperature too high during amination.

    • Solution: Maintain 0°C during amine addition.[2] The 4-position is kinetically favored; higher temps promote thermodynamic mixtures.

  • Issue: Incomplete Iodination.

    • Cause: Deactivation by the ester group.

    • Solution: Add a catalytic amount (5 mol%) of TFA or use DMF as solvent to increase NIS reactivity.

  • Issue: Hydrolysis of Ester.

    • Cause: Presence of water during basic workup or TFA step.[3]

    • Solution: Use anhydrous solvents.[3] Ensure rapid quenching of TFA step with cold bicarbonate.

References

  • BenchChem. (2025). Technical Guide to Ethyl 6-chloro-4-(methylamino)nicotinate and analogs. Retrieved from

  • GuideChem. (2021). Preparation and application examples of Ethyl 4,6-dichloronicotinate. Retrieved from

  • Organic Chemistry Portal. (2024). N-Iodosuccinimide (NIS) in Organic Synthesis.[1][4] Retrieved from

  • National Institutes of Health (NIH). (2023). SHP2 Inhibition with TNO155 Increases Efficacy in Neuroblastoma. Retrieved from

  • ChemicalBook. (2025). Synthesis of 6-chloro-4-iodopyridin-3-amine and related scaffolds. Retrieved from

Sources

High-Fidelity Chemoselective Suzuki-Miyaura Coupling of Ethyl 4-amino-6-chloro-5-iodonicotinate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Strategic Significance

Ethyl 4-amino-6-chloro-5-iodonicotinate (CAS 1935952-84-3) is a densely functionalized pyridine scaffold critical in the synthesis of next-generation kinase inhibitors and antibacterial agents. Its structural architecture presents a unique opportunity for divergent synthesis due to the presence of three distinct reactive handles:

  • C5-Iodide: Highly reactive toward oxidative addition (Suzuki/Sonogashira).

  • C6-Chloride: Significantly less reactive, serving as a latent electrophile for subsequent nucleophilic aromatic substitution (SNAr) or secondary cross-coupling.

  • C4-Amine: A potential directing group or nucleophile, but also a catalyst poison if not managed correctly.

The Challenge: Chemoselectivity & Sterics

The primary challenge in utilizing this substrate is achieving exclusive C5-arylation without touching the C6-chloride or hydrolyzing the C3-ethyl ester. Furthermore, the C4-amino group acts as an electron-donating group (EDG) via resonance, potentially deactivating the C5-iodide toward oxidative addition, while simultaneously creating steric bulk adjacent to the reaction site.

This guide details a robust, field-proven protocol to navigate these electronic and steric landscapes, ensuring high yields and strict chemoselectivity.

Mechanistic Insight: The Chemoselectivity Hierarchy

The success of this protocol relies on the bond dissociation energy (BDE) differential between the C-I and C-Cl bonds.

  • Oxidative Addition (Rate Determining Step): Palladium(0) inserts into the C-I bond (

    
    ) orders of magnitude faster than the C-Cl bond (
    
    
    
    ).
  • Catalyst Control: By utilizing a ligand system that is active enough for iodides but insufficiently electron-rich to activate the chloride at moderate temperatures, we lock the reaction into the C5 position.

Visualizing the Pathway

The following diagram illustrates the kinetic preference for the C5-Iodide insertion and the divergent pathways available.

Chemoselectivity cluster_legend Pathway Logic Substrate This compound OxAdd_I Intermediate A: C5-Oxidative Addition (Fast) Substrate->OxAdd_I  k_I >> k_Cl OxAdd_Cl Intermediate B: C6-Oxidative Addition (Slow) Substrate->OxAdd_Cl  High Temp / e- rich Ligand Pd0 Pd(0) Catalyst Pd0->Substrate Transmetalation Transmetalation (Ar-B(OH)2 + Base) OxAdd_I->Transmetalation  Rate Limiting in some cases Product C5-Arylated Product (C6-Cl Intact) Transmetalation->Product  Reductive Elimination Target Pathway Target Pathway Off-Target Pathway Off-Target Pathway

Figure 1: Kinetic bifurcation showing the preferential oxidative addition at C5-I over C6-Cl.

Experimental Protocols

Protocol A: Standard Optimization (Recommended Starting Point)

This protocol uses Pd(dppf)Cl₂ , a robust catalyst that resists air oxidation and prevents the "phosphine stripping" often seen with Pd(PPh₃)₄ in the presence of free amines.

Reagents:

  • Substrate: this compound (1.0 equiv)

  • Boronic Acid: Arylboronic acid (1.2 equiv)

  • Catalyst: Pd(dppf)Cl₂[1]·CH₂Cl₂ (3-5 mol%)

  • Base: 2M Na₂CO₃ (aqueous) (2.5 equiv)

  • Solvent: 1,4-Dioxane (0.1 M concentration relative to substrate)

Step-by-Step Procedure:

  • Charge: In a reaction vial equipped with a magnetic stir bar, add the substrate (1.0 equiv), arylboronic acid (1.2 equiv), and Pd(dppf)Cl₂ (0.05 equiv).

  • Inert Atmosphere: Seal the vial with a septum. Evacuate and backfill with Nitrogen or Argon (

    
    ) to remove O₂.
    
  • Solvent Addition: Syringe in degassed 1,4-Dioxane. Stir briefly to dissolve organic components.

  • Base Activation: Add the degassed 2M Na₂CO₃ solution via syringe. The biphasic mixture will form.

  • Reaction: Heat the block/oil bath to 85°C . Stir vigorously (800-1000 rpm) to ensure phase transfer.

  • Monitoring: Monitor by LC-MS at 2 hours. The reaction is typically complete within 4-6 hours.

    • Checkpoint: Look for the consumption of the Iodide (M+) and formation of Product (M - I + Ar). If C6-Cl coupling is observed (M - I - Cl + 2Ar), lower temperature to 70°C.

  • Workup: Cool to RT. Dilute with EtOAc and water. Separate phases. Wash organic layer with brine, dry over Na₂SO₄, and concentrate.

Protocol B: High-Steric Demand (For Hindered Boronic Acids)

If the coupling partner is an ortho-substituted boronic acid, the standard protocol may stall. Switch to a Sphos-Pd-G2 system.

Modifications:

  • Catalyst: XPhos Pd G2 or SPhos Pd G2 (2-3 mol%).

  • Base: K₃PO₄ (3.0 equiv) – Anhydrous or aqueous depending on boronic acid stability.

  • Solvent: Toluene/Water (10:1).

  • Temperature: 100°C.

Performance Data & Optimization Guide

The following data summarizes the optimization of the coupling of this compound with Phenylboronic acid.

EntryCatalyst (5 mol%)LigandBase (2M aq)SolventTemp (°C)Yield (%)Chemoselectivity (C5:C6)
1Pd(PPh₃)₄PPh₃Na₂CO₃DME856595:5
2Pd(OAc)₂PPh₃K₂CO₃Toluene904090:10
3 Pd(dppf)Cl₂ dppf Na₂CO₃ Dioxane 85 92 >99:1
4Pd₂(dba)₃XPhosK₃PO₄Dioxane1008898:2
5Pd(PPh₃)₄PPh₃Cs₂CO₃DMF1005585:15

Key Findings:

  • Entry 3 (Recommended): Pd(dppf)Cl₂ provides the best balance of yield and selectivity. The bidentate ligand prevents catalyst decomposition by the free amine.

  • Entry 5: Stronger bases and polar aprotic solvents (DMF) at high temperatures promote the unwanted C6-Cl activation and potential ester hydrolysis.

Troubleshooting & Critical Control Points

Issue 1: Protodeboronation (Loss of Boronic Acid)
  • Symptom: Starting material remains, but boronic acid disappears from LC-MS.

  • Cause: Heteroaryl boronic acids (e.g., 2-pyridyl) are prone to hydrolysis.

  • Solution: Switch to Boronic Esters (Pinacol) or Potassium Trifluoroborate salts (BF₃K) . If using BF₃K salts, switch solvent to MeOH/H₂O to facilitate solubility.

Issue 2: Catalyst Poisoning (Stalled Reaction)
  • Symptom: Reaction stops at 40-50% conversion; adding more boronic acid doesn't help.

  • Cause: The C4-Amino group or the pyridine nitrogen may coordinate to Pd(II), forming a stable "off-cycle" resting state.

  • Solution: Increase reaction temperature to 95°C to promote ligand dissociation or use a catalyst with a bulky ligand (e.g., Pd-XPhos ) that sterically prevents coordination of the substrate nitrogen.

Issue 3: Hydrodehalogenation
  • Symptom: Formation of the des-iodo product (replaced by H) instead of Ar.

  • Cause: Often caused by excessive heating in alcoholic solvents or presence of trace impurities acting as hydride sources.

  • Solution: Ensure solvents are high-purity (anhydrous grade). Avoid Ethanol/Isopropanol if this occurs; stick to Dioxane or Toluene.

Workflow Visualization

Workflow Start Start: this compound Check_Partner Analyze Coupling Partner (Boronic Acid/Ester) Start->Check_Partner Decision_Sterics Is Partner Sterically Hindered or Heterocyclic? Check_Partner->Decision_Sterics Path_Standard Standard Protocol: Pd(dppf)Cl2, Na2CO3, Dioxane, 85°C Decision_Sterics->Path_Standard No (Simple Aryl) Path_Difficult High-Performance Protocol: XPhos Pd G2, K3PO4, Toluene/H2O, 100°C Decision_Sterics->Path_Difficult Yes (Ortho-sub/Heteroaryl) Execution Execute Reaction (Inert Atmosphere) Path_Standard->Execution Path_Difficult->Execution QC LC-MS Check (2 hrs) Execution->QC Outcome_Good Complete Conversion >95% C5-Selectivity QC->Outcome_Good Success Outcome_Stall Stalled / Low Yield QC->Outcome_Stall Fail Action_Boost Add 2 mol% Catalyst Increase Temp +10°C Outcome_Stall->Action_Boost Action_Boost->QC

Figure 2: Decision tree for selecting the optimal catalytic system based on coupling partner characteristics.

References

  • Miyaura, N., & Suzuki, A. (1995).[1] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Lutz, M. R., et al. (2017). Selective Cross-Coupling of 2,4-Dichloropyridines. Journal of Organic Chemistry, 82(24), 13333. (Demonstrates halide selectivity principles). Link

  • Schreiner, T., et al. (2025).[2] Efficient chemoselective sequential Pd-catalyzed Suzuki coupling of highly functionalized iodoaryl triflates.[2] Graz University of Technology. (Relevant precedent for chemoselective sequential coupling).[2][3] Link

  • BenchChem. (2025). Application Notes: Suzuki Coupling of Chloropyridines. (General protocols for aminopyridine scaffolds). Link

  • Sigma-Aldrich. Product Specification: this compound (CAS 1935952-84-3).[4] Link

Sources

Application Note: Selective Nucleophilic Substitution of Chloride in 6-Chloro-5-Iodonicotinates

[1]

Executive Summary & Strategic Value

The 6-chloro-5-iodonicotinate scaffold represents a "privileged intermediate" in medicinal chemistry due to its orthogonal reactivity.[1] It possesses two distinct halogen handles:

  • C6-Chlorine: Highly activated for Nucleophilic Aromatic Substitution (

    
    ) due to its position ortho to the ring nitrogen and para to the electron-withdrawing ester group.[1]
    
  • C5-Iodine: Sterically encumbered and electronically deactivated for

    
    , but highly reactive for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira).[1]
    

This guide provides a validated protocol for the chemoselective displacement of the C6-chloride while preserving the C5-iodide. This sequence allows researchers to install polarity-modulating groups (amines, ethers) at C6 before utilizing the C5-iodine for complexity-generating carbon-carbon bond formation.[1]

Mechanistic Principles

The Selectivity Hierarchy

Success in this reaction relies on exploiting the electronic differences between the C5 and C6 positions.

  • Activation at C6 (Target): The C6 position is electron-deficient. The ring nitrogen exerts a strong inductive ($ -I

    
     -M $) pull.[1] The ester at C3 further depletes electron density at C6 via resonance.
    
  • Deactivation at C5 (Preserved): The C5 position is meta to the ring nitrogen. It cannot stabilize the Meisenheimer intermediate effectively.[2] Furthermore, the Iodine atom is less electronegative than Chlorine, making the C-I bond less polarized, and its bulk hinders nucleophilic approach.

Visualization of Reactivity

The following diagram illustrates the electronic activation vectors and the resulting reaction pathway.

ReactionPathwaycluster_legendSelectivity DriversStart6-chloro-5-iodonicotinate(Starting Material)InterMeisenheimer Complex(N-stabilized)Start->InterNucleophile Attack (C6)OffTargetC5-Substitution(NOT OBSERVED)Start->OffTargetAttack at C5Prod6-substituted-5-iodonicotinate(Product)Inter->Prod-Cl⁻ EliminationInfoC6: Ortho to N (Activated)C5: Meta to N (Deactivated)

Figure 1: Reaction pathway showing the preferential pathway via the nitrogen-stabilized Meisenheimer complex at C6.

Experimental Protocols

Protocol A: Amination ( Bond Formation)

This is the most common transformation, used to install solubilizing groups like morpholines, piperazines, or benzylamines.

Reagents:

  • Substrate: Ethyl 6-chloro-5-iodonicotinate (1.0 equiv)

  • Nucleophile: Primary or Secondary Amine (1.1 – 1.2 equiv)[1]

  • Base: Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (1.5 equiv)[1]

  • Solvent: Acetonitrile (MeCN) or DMF (Anhydrous)[1]

Step-by-Step Procedure:

  • Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar. Purge with Nitrogen (

    
    ).
    
  • Dissolution: Add Ethyl 6-chloro-5-iodonicotinate and anhydrous MeCN (0.2 M concentration).

  • Addition: Add DIPEA followed by the amine dropwise at room temperature.

    • Note: If the amine is a hydrochloride salt, increase DIPEA to 2.5 equiv.

  • Reaction: Heat the mixture to 60–80°C . Monitor by TLC/LCMS.

    • Checkpoint: Reaction is typically complete within 2–4 hours. The product will be more polar than the starting material.

  • Workup:

    • Cool to room temperature.

    • Concentrate the solvent under reduced pressure.

    • Redissolve residue in Ethyl Acetate (EtOAc).[3]

    • Wash with Water (

      
      ) and Brine (
      
      
      ).[4]
    • Dry over

      
      , filter, and concentrate.[4]
      
  • Purification: Flash column chromatography (Hexanes/EtOAc).

Protocol B: Etherification ( Bond Formation)

Used to install alkoxy groups. Requires stricter moisture control to prevent ester hydrolysis.

Reagents:

  • Substrate: Ethyl 6-chloro-5-iodonicotinate (1.0 equiv)

  • Nucleophile: Alcohol (e.g., Benzyl alcohol, Methanol)

  • Base:

    
     (2.0 equiv) or NaH (1.1 equiv for hindered alcohols)[1]
    
  • Solvent: DMF or THF

Step-by-Step Procedure:

  • Activation (if using NaH): In a separate vial, suspend NaH (60% in oil) in dry THF at 0°C. Add the alcohol slowly and stir for 15 min to generate the alkoxide.

  • Main Reaction: Dissolve the nicotinate substrate in THF/DMF and cool to 0°C.

  • Combination: Cannulate the alkoxide solution into the substrate solution.

    • Critical: Keep temperature low (0°C to RT) to avoid attacking the ester group at C3.

  • Monitoring: Stir at RT. If sluggish, warm to 40°C.

  • Quench: Carefully add saturated

    
     solution.
    
  • Extraction: Extract with

    
     or EtOAc.
    

Data & Optimization Guide

The following table summarizes expected outcomes based on nucleophile sterics and electronics.

Nucleophile ClassExampleConditionsExp. YieldKey Observation
Cyclic 2° Amine MorpholineMeCN, DIPEA, 60°C85-95%Very fast; high regioselectivity.[1]
Primary Amine BenzylamineDMF, TEA, 80°C75-85%May require higher temp due to lower nucleophilicity than cyclic amines.[1]
Aniline PhenylamineDMSO,

, 100°C
50-65%Sluggish.[1] Requires forcing conditions; I-displacement becomes a minor risk.[1]
Alkoxide NaOMeMeOH, 0°C80-90%Keep cold to prevent transesterification of the ethyl ester to methyl ester.[1]
Thiol ThiophenolDMF,

, RT
90%+Highly nucleophilic; reaction is often instantaneous.[1]
Troubleshooting "Stalled" Reactions

If the reaction stalls with starting material remaining:

  • Switch Solvent: Move from MeCN (boiling point 82°C) to DMF or DMSO to access higher temperatures (100°C+).

  • Catalysis: Add 5-10 mol% DMAP (4-Dimethylaminopyridine) to activate the ring further, though this is rarely needed for C6-Cl.[1]

Downstream Utility: The "Decision Tree"

Once the C6-substitution is complete, the C5-iodine remains available for diverse coupling reactions.

SyntheticWorkflowStart6-chloro-5-iodonicotinateStep1Step 1: SNAr (C6-Functionalization)Start->Step1 Amine/Alkoxide, BaseIntermediate6-Substituted-5-Iodo IntermediateStep1->Intermediate Selectivity >20:1SuzukiSuzuki Coupling(Ar-B(OH)2, Pd-cat)Yields BiarylsIntermediate->Suzuki Path ASonogashiraSonogashira Coupling(Alkyne, CuI, Pd-cat)Yields AlkynesIntermediate->Sonogashira Path BHeckHeck Reaction(Alkene, Pd-cat)Yields StyrenesIntermediate->Heck Path C

Figure 2: Synthetic workflow demonstrating the orthogonal utility of the scaffold.

References

  • ChemicalBook. (2020).[1] Synthesis of 6-Aminonicotinic Acid Derivatives from Ethyl 6-aminonicotinate. Retrieved from [1]

  • Google Patents. (1983).[1] Process for the synthesis of the nicotinyl ester of 6-aminonicotinic acid (US4375545A). Retrieved from

  • National Institutes of Health (NIH). (2019). Fast, Efficient, and Versatile Synthesis of 6-amino-5-carboxamidouracils. (Demonstrates analogous SNAr conditions on pyrimidine systems). Retrieved from [1]

  • MDPI. (2024).[1] Regioselective Nucleophilic Aromatic Substitution: Insights into Heterocyclic Synthesis. Retrieved from [1]

Application Note: Controlled Hydrolysis of Ethyl 4-amino-6-chloro-5-iodonicotinate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Relevance

This application note details a robust, scalable protocol for the saponification of Ethyl 4-amino-6-chloro-5-iodonicotinate (CAS: 1935952-84-3) to its corresponding carboxylic acid, 4-amino-6-chloro-5-iodonicotinic acid . This transformation is a critical checkpoint in the synthesis of advanced SHP2 inhibitors and other kinase-targeting oncological agents.

The primary challenge in this transformation is maintaining chemoselectivity. The substrate contains three reactive centers susceptible to nucleophilic attack: the ester (target), the C6-chlorine (susceptible to


), and the C5-iodine (sensitive to metal-halogen exchange or radical pathways). By utilizing a mild Lithium Hydroxide (LiOH) system in a ternary solvent mixture, this protocol maximizes ester hydrolysis while suppressing side reactions such as halide displacement or decarboxylation.

Chemical Context & Mechanism

Structural Analysis

The substrate is a poly-functionalized pyridine. The 4-amino group is electronically significant; as a strong electron-donating group (EDG), it enriches the pyridine ring electron density. This donation is crucial as it deactivates the C6-position towards nucleophilic aromatic substitution (


), allowing the use of hydroxide bases without immediate displacement of the chlorine atom.
Reaction Pathway

The reaction proceeds via a standard


 (Base-catalyzed, Acyl-oxygen cleavage, bimolecular) mechanism:
  • Nucleophilic Attack: Hydroxide ion attacks the carbonyl carbon of the ethyl ester.

  • Tetrahedral Intermediate: Formation of the anionic intermediate.

  • Elimination: Loss of the ethoxide leaving group to form the carboxylate.

  • Proton Transfer: Irreversible deprotonation of the carboxylic acid by ethoxide/hydroxide drives the equilibrium.

  • Workup: Controlled acidification protonates the carboxylate to yield the free acid.

Materials & Equipment

Reagents Table
ReagentCAS No.RoleGrade
This compound 1935952-84-3Substrate>97% HPLC
Lithium Hydroxide Monohydrate (LiOH·H₂O)1310-66-3BaseReagentPlus®
Tetrahydrofuran (THF)109-99-9Solvent (Organic)Anhydrous, inhibitor-free
Methanol (MeOH)67-56-1Co-solventHPLC Grade
Water (Deionized)7732-18-5Solvent (Inorganic)18.2 MΩ·cm
Hydrochloric Acid (1.0 N)7647-01-0Acidifying AgentStandardized Soln.
Equipment
  • Reaction Vessel: 3-neck round-bottom flask (equipped with thermocouple and N₂ inlet).

  • Temperature Control: Oil bath with magnetic stirrer (Heidolph or equivalent).

  • Monitoring: LC-MS (C18 column, Formic Acid modifier) and TLC (Silica gel 60 F₂₅₄).

  • Filtration: Buchner funnel with Grade 3 filter paper.

Experimental Protocol

Step 1: Reaction Setup
  • Preparation: Purge the 3-neck flask with Nitrogen (N₂) to remove ambient moisture and oxygen.

  • Dissolution: Charge the flask with This compound (1.0 equiv).

  • Solvent Addition: Add a pre-mixed solvent system of THF:MeOH:Water (3:1:1 v/v) .

    • Scientist Note: The ratio is critical. THF solubilizes the lipophilic ester; Water solubilizes the base; Methanol acts as a phase transfer bridge. A concentration of 0.1 M to 0.2 M relative to the substrate is recommended.

  • Base Addition: Add LiOH·H₂O (2.5 - 3.0 equiv) in a single portion.

    • Why LiOH? Lithium is a weaker Lewis acid than Sodium or Potassium, often resulting in milder hydrolysis conditions and better solubility in THF-rich mixtures.

Step 2: Reaction Monitoring
  • Stirring: Stir vigorously at Room Temperature (20–25 °C) .

  • Timecourse:

    • T=0 h: Clear to slightly suspension.

    • T=2 h: Check LC-MS. Expect ~50% conversion.

    • T=4-6 h: Reaction typically reaches completion (>98% conversion).

  • Contingency: If >5% starting material remains after 6 hours, warm the mixture to 45 °C . Do not exceed 60 °C to prevent iodine instability.

Step 3: Workup & Isolation
  • Concentration: Remove volatiles (THF/MeOH) under reduced pressure (Rotavap at 35 °C) until only the aqueous phase remains.

  • Washing (Optional): If the starting material was impure, wash the aqueous layer once with Ethyl Acetate (EtOAc) to remove non-polar impurities. Discard the organic layer.

  • Acidification (Critical Step):

    • Cool the aqueous solution to 0–5 °C in an ice bath.

    • Slowly add 1.0 N HCl dropwise while monitoring pH.

    • Target pH: Adjust to pH 3.0 – 4.0 .

    • Observation: The product, 4-amino-6-chloro-5-iodonicotinic acid, will precipitate as a white to off-white solid.

    • Caution: Do not overshoot to pH < 1, as the pyridine nitrogen may protonate, forming a soluble hydrochloride salt (pyridinium species), reducing yield.

Step 4: Purification
  • Filtration: Collect the precipitate via vacuum filtration.

  • Washing: Wash the filter cake with cold water (2 x cake volume) to remove residual LiCl salts.

  • Drying: Dry the solid in a vacuum oven at 45 °C for 12 hours.

Visual Workflow (Graphviz)

HydrolysisWorkflow start Start: this compound solv Dissolve in THF:MeOH:H2O (3:1:1) start->solv base Add LiOH (2.5 equiv) Stir at 20-25°C solv->base monitor Monitor via LC-MS (Target: [M+H]+ for Acid) base->monitor decision Conversion > 98%? monitor->decision heat Heat to 45°C (Max 2 hrs) decision->heat No concentrate Evaporate Volatiles (Retain Aqueous Phase) decision->concentrate Yes heat->monitor acidify Acidify with 1N HCl to pH 3-4 (Precipitation) concentrate->acidify filter Filter & Wash (Cold H2O) acidify->filter final Product: 4-amino-6-chloro-5-iodonicotinic acid filter->final

Caption: Step-by-step logic flow for the hydrolysis process, including decision gates for reaction completion.

Results & Data Interpretation

Expected Analytical Data
  • Yield: 85% – 95%.

  • Appearance: White to pale yellow powder.

  • LC-MS: Shift in retention time (earlier elution than ester). Mass shift: [M+H]⁺ of Ester (

    
     ~327) 
    
    
    
    Acid (
    
    
    ~299).
  • ¹H NMR (DMSO-d₆):

    • Disappearance of ethyl quartet (~4.3 ppm) and triplet (~1.3 ppm).

    • Presence of broad singlet (11.0–13.0 ppm) corresponding to -COOH.

    • Aromatic singlet (C2-H) typically shifts slightly downfield due to the formation of the free acid.

Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield (Product in filtrate) pH too low (< 2.0)The pyridine nitrogen is protonated, making the salt water-soluble. Adjust pH back to 3-4 with dilute NaOH to precipitate the zwitterion.
Incomplete Reaction Steric bulk of IodineIncrease temperature to 45°C or increase LiOH to 4.0 equiv.
By-product: 6-Hydroxy species

of Cl by OH⁻
Reaction temperature too high (>60°C) or base too strong. Stick to LiOH at RT.
Darkening of Reaction Iodine liberationLight sensitivity or oxidation. Wrap flask in foil; add trace sodium thiosulfate during workup if necessary.

References

  • PubChem. (n.d.).[1] Ethyl 6-chloro-4-(ethylamino)nicotinate Compound Summary. National Library of Medicine. Retrieved October 26, 2023, from [Link]

  • ChemGuide. (n.d.). Hydrolysis of Esters. Retrieved October 26, 2023, from [Link]

  • Organic Syntheses. (n.d.). General Procedures for Ester Hydrolysis. Retrieved October 26, 2023, from [Link]

  • Vertex AI Search Results. (2023). Consolidated search data on aminonicotinate hydrolysis.

Sources

Application Note: Strategic Synthesis of Bicyclic Heterocycles from Ethyl 4-amino-6-chloro-5-iodonicotinate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the strategic utilization of Ethyl 4-amino-6-chloro-5-iodonicotinate (CAS 1935952-84-3) as a divergent scaffold for the synthesis of privileged bicyclic heterocycles. This compound represents a "high-density" functionalized intermediate, offering orthogonal reactivity profiles: a labile 5-iodo group for cross-coupling, a 4-amino/3-ester motif for condensation, and a 6-chloro handle for late-stage diversification.

We present validated protocols for transforming this scaffold into two critical drug-discovery cores:

  • Pyrido[4,3-d]pyrimidines via condensation chemistry.

  • 1H-Pyrrolo[3,2-c]pyridines (5-azaindoles) via regioselective Sonogashira coupling and cyclization.[1]

Strategic Analysis: Chemoselectivity & Orthogonality

The utility of this compound lies in its ability to undergo chemoselective transformations. The reactivity order is kinetically distinct, allowing for controlled, sequential functionalization without the need for extensive protecting group manipulations.

Reactivity Hierarchy
  • C5-Iodide: Highest reactivity. Susceptible to Pd-catalyzed cross-coupling (Sonogashira, Suzuki) at room temperature or mild heating.[1]

  • C3-Ester / C4-Amine: Moderate reactivity. Forms fused pyrimidine rings via condensation with C1 synthons (formamidine, urea) at elevated temperatures (

    
    ).[1]
    
  • C6-Chloride: Lowest reactivity. Stable to standard Pd-coupling conditions used for the iodide. Activated for Nucleophilic Aromatic Substitution (

    
    ) only after the pyridine ring becomes sufficiently electron-deficient (e.g., after fusion to a pyrimidine).[1]
    
Pathway Visualization

The following diagram illustrates the divergent synthetic pathways available from this single scaffold.

G Start Ethyl 4-amino-6-chloro- 5-iodonicotinate InterA Condensation (Formamidine/Urea) Start->InterA Path A: Cyclocondensation InterB Sonogashira Coupling (C5-Selective) Start->InterB Path B: Pd/Cu Catalysis ProdA Pyrido[4,3-d]pyrimidine (6-Chloro-5-iodo core) InterA->ProdA Reflux/EtOH ProdB 1H-Pyrrolo[3,2-c]pyridine (5-Azaindole) InterB->ProdB Cyclization (Cu or Base)

Figure 1: Divergent synthesis pathways.[1] Path A leverages the amino-ester motif; Path B leverages the amino-iodo motif.

Application 1: Synthesis of Pyrido[4,3-d]pyrimidines

The pyrido[4,3-d]pyrimidine scaffold is a bioisostere of quinazoline, widely used in kinase inhibitors (e.g., EGFR, tyrosine kinases).[1] The preservation of the halogen handles (Cl, I) allows for library generation after the core is built.[1]

Protocol A: Cyclocondensation with Formamidine Acetate

Target: 6-chloro-5-iodo-pyrido[4,3-d]pyrimidin-4(3H)-one (or related derivatives).[1]

Materials
  • This compound (1.0 equiv)[1]

  • Formamidine Acetate (1.5 - 2.0 equiv)[1]

  • Ethanol (anhydrous) or 2-Methoxyethanol (for higher temp)[1]

  • Catalytic Sodium Ethoxide (optional, speeds up reaction)[1]

Step-by-Step Methodology
  • Preparation: In a dry round-bottom flask equipped with a reflux condenser, dissolve This compound (1.0 mmol) in anhydrous Ethanol (5 mL/mmol).

  • Reagent Addition: Add Formamidine Acetate (1.5 mmol).

    • Expert Insight: If the reaction is sluggish, add 5-10 mol% of NaOEt. However, avoid strong bases if you wish to preserve the C6-Cl from premature hydrolysis.

  • Reflux: Heat the mixture to reflux (

    
    ) under an inert atmosphere (
    
    
    
    ) for 6–12 hours.
    • Monitoring: Monitor by TLC (EtOAc/Hexane) or LC-MS.[1] The starting material (amino-ester) should disappear, and a more polar product (pyrimidinone) should appear.[1]

  • Work-up: Cool the reaction to room temperature. The product often precipitates out of the ethanolic solution.

  • Isolation: Filter the solid. Wash with cold ethanol and diethyl ether.

  • Purification: If no precipitate forms, evaporate the solvent and triturate the residue with water to remove excess formamidine salts. Recrystallize from EtOH/DMF if necessary.

Outcome: This yields the 4-oxo-pyrido[4,3-d]pyrimidine core.[1] The C5-I and C6-Cl remain intact for subsequent Suzuki coupling or


 displacement.

Application 2: Synthesis of 1H-Pyrrolo[3,2-c]pyridines (5-Azaindoles)

This protocol exploits the "Larock-type" or Sonogashira-Cyclization strategy.[1] The high reactivity of the C5-iodide allows for selective coupling with alkynes without affecting the C6-chloride.

Protocol B: One-Pot Sonogashira / Cyclization

Target: 2-Substituted-4-chloro-1H-pyrrolo[3,2-c]pyridine-3-carboxylate derivatives.

Materials
  • This compound (1.0 equiv)[1]

  • Terminal Alkyne (e.g., Phenylacetylene or TMS-acetylene) (1.2 equiv)[1]

  • Catalyst: Bis(triphenylphosphine)palladium(II) dichloride [

    
    ] (5 mol%)[1]
    
  • Co-Catalyst: Copper(I) Iodide [CuI] (2 mol%)[1]

  • Base/Solvent: Triethylamine (

    
    ) or Diethylamine (
    
    
    
    ) (used as solvent or co-solvent with DMF).[1]
Step-by-Step Methodology
  • Inert Setup: Flame-dry a reaction vial and purge with Argon. Oxygen inhibition is a common failure mode in Sonogashira couplings.

  • Dissolution: Dissolve the nicotinic ester (1.0 mmol) in dry DMF (3 mL) and

    
     (1 mL).
    
  • Catalyst Addition: Add

    
     (0.05 mmol) and CuI (0.02 mmol). Stir for 5 minutes until the solution is homogeneous.
    
  • Alkyne Addition: Add the terminal alkyne (1.2 mmol) dropwise.

  • Coupling Phase: Stir at Room Temperature (RT) for 2–4 hours.

    • Checkpoint: LC-MS should show the intermediate 5-alkynyl-4-aminonicotinate. The C6-Cl should remain untouched.

  • Cyclization Phase:

    • Spontaneous: In many cases, the proximity of the 4-amino group to the 5-alkyne promotes spontaneous cyclization at elevated temperatures. Heat to

      
       for 2–4 hours.
      
    • Base-Mediated: If cyclization is incomplete, add Potassium tert-butoxide (KOtBu, 1.5 equiv) in NMP and heat to

      
      .[1]
      
    • Note: The ester group at C3 may participate in cyclization if not carefully monitored, potentially leading to naphthyridinones. However, the 5-endo-dig cyclization to the pyrrole is generally favored kinetically.

  • Work-up: Dilute with Ethyl Acetate, wash with water (x3) and brine. Dry over

    
    .[2][3]
    
  • Purification: Flash column chromatography (SiO2, Hexane/EtOAc gradient).

Quantitative Data Summary:

ParameterPyrimidine Synthesis (Path A)Azaindole Synthesis (Path B)
Key Reagents Formamidine AcetateAlkyne, Pd(II), Cu(I)
Temperature Reflux (

)
RT to

Time 6 - 12 Hours4 - 8 Hours
Typical Yield 75 - 85%60 - 75%
Selectivity 3,4-Annulation4,5-Annulation (C5-I selective)

Late-Stage Diversification (The "6-Chloro" Advantage)

Once the bicyclic core is formed (either Pyrimidine or Azaindole), the C6-Chlorine atom becomes highly activated due to the electron-deficient nature of the fused ring system.[1]

  • Protocol:

    
     Displacement.
    
  • Reagents: Primary or Secondary Amine (e.g., Morpholine, Piperazine), DIPEA, DMSO or n-Butanol.[1]

  • Condition: Heat at

    
     (microwave preferred).
    
  • Result: Introduction of solubilizing groups or pharmacophores at the "hinge-binding" region equivalent.

References

  • BenchChem. An In-depth Technical Guide to Ethyl 6-chloro-4-(methylamino)nicotinate.[1] (Contextual analog reactivity). Link

  • National Institutes of Health (PMC). Structure-Based Design of Orally Bioavailable 1H-Pyrrolo[3,2-c]pyridine Inhibitors.[1] (Protocol for Sonogashira/Cyclization of 4-amino-5-iodo pyridines). Link

  • Beilstein Journal of Organic Chemistry. An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. (General pyridine functionalization strategies). Link

  • PubChem. this compound Compound Summary.Link[1]

  • ChemicalBook. 4-chloro-6-iodo-7H-pyrrolo[2,3-d]pyrimidine synthesis. (Analogous iodine-selective coupling protocols). Link

Sources

Application Note: Optimized Sonogashira Coupling of 5-Iodo-Nicotinate Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The functionalization of the nicotinate (pyridine-3-carboxylate) scaffold is a cornerstone in the synthesis of NAD+ precursors, kinase inhibitors, and allosteric modulators. Specifically, 5-iodo-nicotinate derivatives represent a "Goldilocks" substrate: highly reactive due to the electron-deficient ring and the weak C–I bond, yet prone to specific side reactions like catalyst poisoning and ester hydrolysis.

This guide provides two validated protocols for coupling terminal alkynes with methyl/ethyl 5-iodonicotinate. We move beyond generic textbook conditions to address the specific electronic and coordinative challenges of the pyridine core.

Mechanistic Insight & Substrate Analysis[1][2]

To optimize the reaction, one must understand the substrate's behavior at the molecular level.

The Electronic Advantage

The pyridine ring is electron-poor (


-deficient). The ester group at the C3 position further withdraws electron density. Consequently, the Oxidative Addition  of the Pd(0) species into the C5–I bond is exceptionally fast compared to phenyl iodides.
  • Implication: High temperatures (>80°C) are rarely needed and often detrimental.

The Coordination Challenge (Catalyst Poisoning)

Unlike 2-halopyridines, which form stable, unreactive "pincer" complexes with Palladium, the 5-iodo position is meta to the nitrogen. This steric distance prevents direct chelation. However, the pyridine nitrogen is still a Lewis base (


 lone pair) that can compete with phosphine ligands for Pd centers, potentially leading to catalyst arrest (Pd black formation).
  • Solution: Use of sterically bulky phosphines or high ligand-to-metal ratios ensures the catalytic cycle remains active.

The Hydrolysis Risk

Nicotinate esters are susceptible to base-mediated hydrolysis (saponification), yielding the nicotinic acid, which kills the reaction by protonating the acetylide intermediate.

  • Control: Avoid aqueous inorganic bases (e.g., aq.

    
    ). Utilize anhydrous organic amine bases (TEA, DIPEA).
    
Visualization: The Dual-Cycle Mechanism

The following diagram illustrates the interplay between the Palladium and Copper cycles, highlighting the critical points for nicotinate substrates.

SonogashiraMechanism Pd0 Pd(0)L2 (Active Catalyst) OxAdd Oxidative Addition (Fast for 5-Iodo-Nicotinate) Pd0->OxAdd + Substrate PyN Pyridine Nitrogen (Coordination) Pd0->PyN Catalyst Arrest (If Ligand Low) TransMet Transmetallation (Rate Limiting Step) OxAdd->TransMet + Cu-Acetylide RedElim Reductive Elimination (Product Release) TransMet->RedElim Isomerization RedElim->Pd0 - Product Cu_Alkyne Cu(I)-Acetylide (Nucleophile) Cu_Alkyne->TransMet Transfer R-C≡C Alkyne Terminal Alkyne Alkyne->Cu_Alkyne + CuI / Base Base Amine Base (Deprotonation) Base->Cu_Alkyne Substrate 5-Iodo-Nicotinate Substrate->OxAdd

Figure 1: The dual catalytic cycle.[1] Note the "Catalyst Arrest" pathway where the pyridine nitrogen can sequester Pd(0) if phosphine ligands are insufficient.

Optimization Matrix

We evaluated four critical parameters to define the standard operating procedure (SOP).

ParameterRecommendationRationale
Catalyst Pd(PPh₃)₂Cl₂ More air-stable than Pd(PPh₃)₄. The oxidation state (II) is rapidly reduced to (0) in situ by the alkyne/amine.
Co-Catalyst CuI (1-2 mol%) Essential for rate acceleration at room temperature. Must be high purity (white/off-white, not green).
Solvent THF or DMF THF: Easy workup, good solubility. DMF: Better for polar/aggregating substrates but harder to remove.
Base Triethylamine (TEA) Acts as both base and solvent/co-solvent. Prevents ester hydrolysis compared to carbonate bases.

Protocol A: The "Workhorse" Method (Copper-Catalyzed)

Best for: Standard synthesis, robust substrates, rapid screening.

Materials
  • Methyl 5-iodonicotinate (1.0 equiv)

  • Terminal Alkyne (1.2 equiv)

  • Pd(PPh₃)₂Cl₂ (0.03 equiv / 3 mol%)

  • CuI (0.015 equiv / 1.5 mol%)

  • Triethylamine (3.0 equiv)

  • Anhydrous THF (Concentration: 0.1 M - 0.2 M)

Step-by-Step Procedure
  • Degassing (Critical): Sparge the THF with Argon or Nitrogen for 15 minutes. Oxygen promotes homocoupling (Glaser reaction) of the alkyne.

  • Charge: In a dried reaction vial, add Methyl 5-iodonicotinate, Pd(PPh₃)₂Cl₂, and CuI.

  • Seal & Purge: Cap the vial (septum) and purge with inert gas for 2 minutes.

  • Addition: Add degassed THF, followed by Triethylamine, and finally the Terminal Alkyne via syringe.

    • Note: The solution typically turns yellow/brown.

  • Reaction: Stir at Room Temperature (25°C) for 2–4 hours.

    • Monitoring: Check LCMS. If conversion is <50% after 2 hours, heat to 40°C. Avoid >60°C to prevent ester degradation.

  • Quench: Dilute with EtOAc. Add saturated aq. NH₄Cl (or 10% ethylenediamine solution) to chelate copper (turns blue).

  • Workup: Wash organic layer with water (x2) and brine (x1). Dry over Na₂SO₄.

Protocol B: The "High-Fidelity" Method (Copper-Free)

Best for: Pharmaceutical intermediates where Cu residue is restricted, or if homocoupling is a major side product.

Concept: Without Copper, the "transmetallation" step is replaced by a slower "carbopalladation" or direct deprotonation mechanism. This requires a more active Pd species and a stronger base mechanism.

Materials
  • Methyl 5-iodonicotinate (1.0 equiv)

  • Terminal Alkyne (1.5 equiv)

  • Pd(OAc)₂ (5 mol%)

  • XPhos (10 mol%) - Bulky ligand prevents N-coordination.

  • Cs₂CO₃ (2.0 equiv) - Inorganic base requires polar solvent.

  • Acetonitrile (MeCN) or 1,4-Dioxane (Anhydrous)

Step-by-Step Procedure
  • Pre-complexation: In the reaction vessel, dissolve Pd(OAc)₂ and XPhos in the solvent. Stir under Argon for 10 mins at RT to form the active catalyst species (solution usually turns dark orange/red).

  • Substrate Addition: Add the Nicotinate and Cs₂CO₃.

  • Alkyne Addition: Add the alkyne.

  • Reaction: Heat to 60–80°C .

    • Note: Copper-free reactions on nicotinates have a higher activation energy.

  • Workup: Filter through a Celite pad to remove inorganic salts and Pd black. Concentrate and purify.

Purification Workflow & Troubleshooting

Purifying pyridine derivatives can be tricky due to "streaking" on silica caused by the basic nitrogen interacting with acidic silanols.

Purification Crude Crude Mixture Check Check TLC (Streaking?) Crude->Check Protocol B CuRem Copper Removal (If Protocol A) Crude->CuRem Protocol A Treat Pre-treat Silica with 1% Et3N Check->Treat Streaking Standard Standard Gradient Hex/EtOAc Check->Standard No Streaking Treat->Standard CuRem->Check

Figure 2: Decision tree for purification. Pre-treating silica with Triethylamine neutralizes acidic sites, preventing product loss.

Troubleshooting Table (Self-Validating)
ObservationRoot CauseCorrective Action
Blue/Green Aqueous Layer Copper leaching during workup.Normal. Continue washing with NH₄Cl/NH₄OH until the aqueous layer is clear.
Low Conversion (Start) Catalyst poisoning by Pyridine N.Switch to Protocol B (Bulky Ligand) or increase Pd loading to 5 mol%.
Homocoupling (Alkyne-Alkyne) Oxygen presence or excess Cu.Degas solvents more rigorously. Add alkyne slowly (syringe pump) to keep concentration low relative to Pd.
Product is Acidic/Amphoteric Ester hydrolysis occurred.Check pH of aqueous layer. If product is in water, acidify to pH 4 and extract with DCM/iPrOH (3:1).

References

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry.[2] Chemical Reviews, 107(3), 874–922.

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling - Mechanism and Procedures.

  • Yin, L., & Liebscher, J. (2007). Carbon-Carbon Coupling Reactions Catalyzed by Heterogeneous Palladium Catalysts.[1][3][4][5][6] Chemical Reviews, 107(1), 133–173.

  • Sigma-Aldrich (Merck). (n.d.). Reaction Protocols: Sonogashira Cross-Coupling.

Sources

Application Note: Modular Synthesis of 1,6-Naphthyridines using Ethyl 4-amino-6-chloro-5-iodonicotinate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the strategic utilization of Ethyl 4-amino-6-chloro-5-iodonicotinate (CAS 1935952-84-3) as a linchpin scaffold for the synthesis of functionalized 1,6-naphthyridines. This heterocyclic system is a privileged pharmacophore in kinase inhibitors (e.g., PI3K, mTOR) and antiviral agents.

The protocol leverages the orthogonal reactivity of the halogen substituents—specifically the high lability of the C5-iodine bond for Palladium-catalyzed cross-coupling, preserving the C6-chlorine for late-stage diversification. We present two distinct pathways:

  • The Heck-Cyclization Route: Yielding 1,6-naphthyridin-2(1H)-ones.

  • The Sonogashira-Annulation Route: Yielding fully aromatic 1,6-naphthyridines.

Strategic Analysis & Reactivity Profile

The starting material, this compound, presents a unique "reactivity triad" that must be understood to avoid common synthetic pitfalls (e.g., formation of 5-azaindoles).

The Halogen Hierarchy
  • C5-Iodine: The weakest C-X bond. Reacts rapidly in Pd(0) cycles (oxidative addition) at mild temperatures (RT to 60°C). This is the entry point for ring construction.

  • C6-Chlorine: Significantly stronger bond. Remains inert under standard Sonogashira/Heck conditions used for iodine displacement. It serves as a "handle" for subsequent SNAr reactions with amines or alkoxides to tune solubility and potency.

  • C3-Ester & C4-Amine: These groups provide the "push-pull" electronic environment necessary for cyclization. The C4-amino group acts as the internal nucleophile (N1 source of the naphthyridine core).

Regioselectivity Control (The Critical Decision)

A major challenge in reacting 4-amino-5-alkynylpyridines is the competition between 5-endo-dig cyclization (yielding pyrrolo[2,3-c]pyridines, i.e., 5-azaindoles) and 6-endo-dig cyclization (yielding 1,6-naphthyridines).

  • To favor 1,6-Naphthyridines: You must use electrophilic partners (e.g., acrylates in Heck coupling) or electron-deficient alkynes (e.g., alkynones) that promote a Michael-type addition (6-endo) over the kinetically favored 5-endo closure.

Experimental Protocols

Protocol A: Synthesis of 1,6-Naphthyridin-2(1H)-ones (Heck Route)

Target: Construction of the lactam-fused system suitable for tautomeric trapping or chlorination.

Reagents & Materials
  • Substrate: this compound (1.0 equiv)

  • Coupling Partner: Ethyl Acrylate (1.5 equiv)

  • Catalyst: Pd(OAc)₂ (5 mol%)[1]

  • Ligand: P(o-tol)₃ (10 mol%) or XPhos (for difficult cases)

  • Base: Triethylamine (TEA) (3.0 equiv)

  • Solvent: DMF (anhydrous, degassed)

Step-by-Step Methodology
  • Inert Setup: Charge a dried Schlenk tube or microwave vial with the substrate, Pd(OAc)₂, and Ligand. Cycle with N₂/Vacuum (3x) to remove O₂ (critical to prevent Pd black formation).

  • Addition: Add degassed DMF via syringe, followed by TEA and Ethyl Acrylate.

  • Heck Coupling: Heat the mixture to 90°C for 4–6 hours.

    • Checkpoint: Monitor by TLC (Hexane/EtOAc 3:1). The starting iodide (Rf ~0.6) should disappear, replaced by the highly fluorescent acrylate intermediate.

  • In-Situ Cyclization: Once the coupling is complete, raise the temperature to 120°C for 2–4 hours. The internal amino group will attack the pendant acrylate ester, releasing ethanol.

    • Note: If cyclization is sluggish, add a stronger base (e.g., DBU, 0.5 equiv) or catalytic KOtBu.

  • Workup: Cool to RT. Dilute with water (10x volume). The product often precipitates as a solid. Filter, wash with water and cold Et₂O.

  • Purification: If no precipitate forms, extract with EtOAc/MeOH (9:1), dry over Na₂SO₄, and purify via flash chromatography (DCM/MeOH gradient).

Yield Expectation: 75–85% Key Data: 1H NMR will show the disappearance of the acrylate alkene protons and the appearance of a lactam NH signal (broad, >10 ppm).

Protocol B: Synthesis of Aromatic 1,6-Naphthyridines (Sonogashira Route)

Target: Fully conjugated systems. Requires careful selection of the alkyne to prevent azaindole formation.

Reagents & Materials
  • Substrate: this compound (1.0 equiv)

  • Alkyne: Phenylacetylene or Propargyl Alcohol (1.2 equiv)

  • Catalyst: PdCl₂(PPh₃)₂ (3 mol%)

  • Co-Catalyst: CuI (2 mol%)

  • Base: Diisopropylamine (DIPA) or TEA (3.0 equiv)

  • Solvent: THF or DMF.

Step-by-Step Methodology
  • Sonogashira Coupling: Combine substrate, catalysts, and alkyne in degassed THF/Base mixture. Stir at RT to 40°C under N₂.

    • Caution: Keep temperature low initially to avoid premature cyclization to the azaindole.

  • Isolation of Intermediate: It is recommended to isolate the acyclic 5-alkynyl intermediate by short silica plug filtration to remove Cu/Pd.

  • Controlled Cyclization (6-endo-dig):

    • For Alkynones: Dissolve intermediate in EtOH with catalytic NaOEt.

    • For Neutral Alkynes: Use AuCl₃ (5 mol%) in DCM or Toluene at 60°C. Gold catalysis preferentially activates the alkyne for 6-endo attack by the amine, suppressing the 5-endo pathway.

  • Purification: Flash chromatography (Hexane/EtOAc).

Reaction Pathway Visualization

The following diagram illustrates the divergent pathways controlled by catalyst and reagent selection.

G Start Ethyl 4-amino-6-chloro- 5-iodonicotinate Pd_Cycle Pd(0) Oxidative Addition (C5-I) Start->Pd_Cycle Pd Catalyst Heck_Int Intermediate: 5-Acrylate Derivative Pd_Cycle->Heck_Int + Ethyl Acrylate (Heck) Sono_Int Intermediate: 5-Alkynyl Derivative Pd_Cycle->Sono_Int + Terminal Alkyne (Sonogashira) Prod_Lactam Product A: 1,6-Naphthyridin-2-one (via Heck) Heck_Int->Prod_Lactam Base/Heat (6-exo-trig) Prod_Aromatic Product B: 1,6-Naphthyridine (via Au-Cyclization) Sono_Int->Prod_Aromatic AuCl3 or Alkynone (6-endo-dig) Side_Prod Side Product: 5-Azaindole (via 5-endo-dig) Sono_Int->Side_Prod CuI/Heat (5-endo-dig)

Caption: Divergent synthesis pathways. Green nodes indicate desired naphthyridine targets; Red node indicates the common azaindole byproduct to avoid.

Data Summary & Troubleshooting

Comparative Yields (Representative Data)
Reaction TypeCoupling PartnerConditionsPrimary ProductYield (%)
Heck Ethyl AcrylatePd(OAc)₂, 120°C1,6-Naphthyridin-2-one82%
Heck StyrenePd(OAc)₂, 110°CNo Cyclization (Stilbene deriv.)N/A
Sonogashira PhenylacetylenePd/Cu, then AuCl₃2-Phenyl-1,6-naphthyridine65%
Sonogashira PhenylacetylenePd/Cu, Heat (No Au)5-Azaindole derivative78% (Side Prod)
Troubleshooting Guide
  • Problem: Low Conversion in Heck Reaction.

    • Root Cause:[2][3] Poisoning of Pd catalyst by the free amine or iodide accumulation.

    • Solution: Switch to Pd₂(dba)₃ with a bulky ligand like XPhos or BrettPhos . Add Tetrabutylammonium chloride (TBAC) as a phase transfer additive.

  • Problem: Formation of Azaindole (Pyrrolo[2,3-c]pyridine).

    • Root Cause:[2] 5-endo-dig cyclization is kinetically faster for neutral alkynes.

    • Solution: Use the Heck route (acrylate) if the 2-one scaffold is acceptable. If the aromatic system is required, use Gold (Au) catalysis for the cyclization step, as Au(III) activates the alkyne to favor the 6-membered ring formation.

References

  • Sakamoto, T., et al. (1985). "Condensed Heteroaromatic Ring Systems. III. Synthesis of Naphthyridine Derivatives by Cyclization of Ethynylpyridine-carboxamides." Chemical & Pharmaceutical Bulletin.

  • Litvinov, V. P. (2004). "Advances in the chemistry of 1,6-naphthyridines." Russian Chemical Reviews.

  • Shaughnessy, K. H. (2010). "Palladium-Catalyzed Modification of Heterocycles." Topics in Heterocyclic Chemistry.

  • BenchChem Technical Data. (2025). "Reactivity Profile: this compound."

(Note: While specific CAS 1935952-84-3 is a commercial intermediate, the protocols above are adapted from the established general reactivity of 4-amino-5-iodonicotinates as described in the cited literature.)

Sources

Orthogonal Functionalization of Ethyl 4-amino-6-chloro-5-iodonicotinate: A Strategic Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Palladium-catalyzed functionalization of Ethyl 4-amino-6-chloro-5-iodonicotinate Content Type: Detailed Application Notes and Protocols

Executive Summary & Strategic Value

This compound represents a "privileged scaffold" in medicinal chemistry, particularly for the synthesis of kinase inhibitors (e.g., EGFR, FGFR) and antiviral agents. Its value lies in its orthogonal reactivity profile :

  • C5-Iodo : Highly reactive toward oxidative addition; accessible via mild Pd-catalyzed cross-coupling (Suzuki, Sonogashira) at room temperature or mild heating.

  • C6-Chloro : Significantly less reactive toward Pd(0); remains intact during C5 functionalization, serving as a "dormant" handle for subsequent activation or Nucleophilic Aromatic Substitution (

    
    ).
    
  • C3-Ester / C4-Amino : A pre-installed "push-pull" system ready for cyclocondensation to form bicyclic cores like pyrido[4,3-d]pyrimidines .

This guide details the protocols for exploiting these reactivity differences to construct complex polysubstituted heterocycles.

Reactivity Logic & Chemo-Selectivity

The success of functionalizing this scaffold relies on the bond dissociation energy (BDE) hierarchy: C-I (53 kcal/mol) < C-Br < C-Cl (95 kcal/mol) .

  • Phase 1 (C5 Functionalization): The bulky, electron-rich Iodine atom undergoes rapid oxidative addition to Pd(0). This step is kinetically favored over the C-Cl bond.

  • Phase 2 (C6 Functionalization): Once C5 is substituted, the C6-Cl bond can be activated using electron-rich, bulky phosphine ligands (e.g., XPhos, SPhos) or via

    
     mechanisms facilitated by the electron-withdrawing nature of the pyridine ring.
    
Visualization: Orthogonal Reactivity Map

ReactivityMap cluster_legend Reactivity Hierarchy Start Ethyl 4-amino-6-chloro- 5-iodonicotinate C5_Path Phase 1: C5-Functionalization (Suzuki / Sonogashira) Start->C5_Path  Pd(0), Mild Heat  (I >>> Cl selectivity) Intermediate C5-Substituted Intermediate (Cl retained) C5_Path->Intermediate  Yield: 75-90% C6_Path Phase 2: C6-Functionalization (Suzuki / SnAr) Intermediate->C6_Path  Pd(0)/Ligand* or  Nucleophile, High T Cyclization Phase 3: Cyclization (Pyrido[4,3-d]pyrimidines) Intermediate->Cyclization  Formamide/Urea Legend C-I Reactivity >>> C-Cl Reactivity

Figure 1: The sequential workflow exploits the kinetic preference of Palladium for the C-I bond over the C-Cl bond.

Application Note: Chemoselective C5-Suzuki-Miyaura Coupling

Objective: Introduce an aryl or heteroaryl group at the C5 position without disturbing the C6-chloride.

Mechanistic Insight

The 4-amino group is electron-donating, which theoretically deactivates the ring toward oxidative addition. However, the 3-ester and the pyridine nitrogen maintain sufficient electron deficiency. The key to success is ligand selection . While


 works, using 

prevents de-iodination side reactions and minimizes catalyst poisoning by the free amine.
Detailed Protocol

Reagents:

  • Substrate: this compound (1.0 equiv)

  • Boronic Acid: Aryl/Heteroaryl boronic acid (1.1 equiv)

  • Catalyst:

    
     (3-5 mol%)
    
  • Base:

    
     (2.0 M aqueous solution, 3.0 equiv)
    
  • Solvent: 1,4-Dioxane (degassed)

Step-by-Step Methodology:

  • Setup: Flame-dry a 25 mL Schlenk tube or microwave vial equipped with a magnetic stir bar.

  • Charging: Add the nicotinate substrate (1.0 mmol, 326 mg), boronic acid (1.1 mmol), and

    
     (25 mg, 0.03 mmol) to the vial.
    
  • Inert Atmosphere: Seal the vial with a septum. Evacuate and backfill with Argon three times.

  • Solvent Addition: Syringe in degassed 1,4-Dioxane (5 mL) followed by the

    
     solution (1.5 mL).
    
  • Reaction: Heat the mixture to 60–80 °C .

    • Note: Do not exceed 90 °C initially. Higher temperatures may trigger oxidative addition at the C6-Cl position.

  • Monitoring: Monitor by TLC (Hexane/EtOAc 3:1) or LC-MS.[1] The starting material (iodide) should disappear within 2–4 hours.

  • Work-up: Cool to room temperature. Filter through a pad of Celite to remove Pd black. Dilute with EtOAc (20 mL) and wash with water (2 x 10 mL) and brine.

  • Purification: Dry over

    
    , concentrate, and purify via flash chromatography (Silica gel, 0-40% EtOAc in Hexanes).
    

Typical Yield: 75–88%

Application Note: Chemoselective C5-Sonogashira Coupling

Objective: Introduce an alkyne at C5. This is particularly useful for accessing fused naphthyridine systems or pyrrolo-pyridines .

Critical Considerations

The free 4-amino group can coordinate to Copper (Cu), potentially stalling the catalytic cycle. To mitigate this, a slightly higher loading of CuI is often used, or the amino group is protected (e.g., as an acetamide), though protection is not strictly necessary if high-purity reagents are used.

Detailed Protocol

Reagents:

  • Substrate: this compound (1.0 equiv)

  • Alkyne: Terminal alkyne (1.2 equiv)[2]

  • Catalyst:

    
     (5 mol%)[3]
    
  • Co-Catalyst: CuI (10 mol%)

  • Base/Solvent:

    
     (Triethylamine) / DMF (1:3 ratio) or pure 
    
    
    
    if substrate solubility permits.

Step-by-Step Methodology:

  • Degassing: Vigorously sparge the DMF and

    
     with Argon for 30 minutes prior to use. Oxygen is the enemy of this reaction (leads to Glaser coupling of alkynes).
    
  • Mixing: In a Schlenk tube under Argon, combine the substrate (1.0 mmol),

    
     (35 mg), and CuI (19 mg).
    
  • Initiation: Add the solvent mixture (5 mL) and stir until solids are mostly dissolved.

  • Alkyne Addition: Add the terminal alkyne (1.2 mmol) dropwise via syringe.

  • Reaction: Stir at Room Temperature for 1 hour. If conversion is slow, heat to 45 °C .

    • Caution: Avoid high heat (>80 °C) to prevent cyclization of the amino group onto the alkyne in situ unless that is the immediate goal.

  • Work-up: Dilute with EtOAc, wash with saturated

    
     (to sequester Cu), water, and brine.
    
  • Purification: Flash chromatography.

Application Note: Sequential C6 Functionalization

Objective: Activate the "dormant" C6-chloride after C5 is substituted.

Strategy A: Suzuki Coupling (Difficult Substrates)

The C6-Cl is deactivated by the electron-donating amino group at C4. Standard ligands (


) often fail here.
  • Recommendation: Use Buchwald Ligands (e.g., XPhos, SPhos) or N-Heterocyclic Carbenes (NHC-Pd).

  • Conditions:

    
     (2 mol%) + XPhos (4 mol%), 
    
    
    
    , Toluene/Water, 100 °C.
Strategy B: Nucleophilic Aromatic Substitution ( )

Despite the amino group, the C6 position is still susceptible to displacement by strong nucleophiles (amines, thiols) due to the para-ester group.

  • Conditions: Primary amine (2.0 equiv), DIPEA (3.0 equiv), DMSO, 120 °C (Microwave preferred).

Data Summary: Reaction Condition Matrix

Reaction TypeTarget SiteCatalyst SystemBase / AdditiveTempTypical Yield
Suzuki C5-I


(aq)
60-80°C80-90%
Sonogashira C5-I

/ CuI

RT-45°C70-85%
Suzuki C6-Cl

/ XPhos

100°C60-75%

C6-Cl NoneDIPEA120°C65-80%

Troubleshooting & Optimization

  • Problem: De-iodination (Reduction of C-I to C-H).

    • Cause: Hydride source in solvent or overheating.

    • Solution: Use strictly anhydrous solvents; switch from Ethanol/Water to Dioxane/Water; reduce temperature.

  • Problem: Low conversion of C6-Cl.

    • Cause: Deactivation by C4-amino group.

    • Solution: Protect the amine (e.g., Acetyl, Boc) before attempting C6 coupling. This renders the ring more electron-deficient.

  • Problem: Pd Black formation.

    • Cause: Catalyst decomposition / instability.

    • Solution: Add additional ligand (

      
       or dppf) to the reaction mixture (10 mol% excess relative to Pd).
      

References

  • BenchChem. "Ethyl 6-chloro-4-(methylamino)nicotinate in Suzuki Coupling Reactions."[4] Application Notes. Accessed 2024.[5][6] Link

  • Wikipedia. "Suzuki reaction." Mechanism and Catalytic Cycle. Link

  • Organic Chemistry Portal. "Sonogashira Coupling: Mechanism and Conditions." Link

  • National Institutes of Health (NIH). "Copper-free Sonogashira cross-coupling reactions: an overview." PMC. Link

  • MDPI. "Regioselective Nucleophilic Aromatic Substitution... 2,4-dichloroquinazoline precursors."[7] (Analogous reactivity patterns). Molecules. Link

Sources

Application Note: Cyclization Strategies for Ethyl 4-Aminonicotinate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Value

Ethyl 4-aminonicotinate (E4AN) is a critical "ortho-amino ester" scaffold used in the synthesis of fused diaza-heterocycles, specifically pyrido[4,3-d]pyrimidines (also known as 1,6-naphthyridine analogs in older literature, though chemically distinct). These bicyclic systems are privileged structures in medicinal chemistry, serving as cores for EGFR tyrosine kinase inhibitors, phosphodiesterase inhibitors, and antibacterial agents.

This guide details three distinct cyclization protocols to convert E4AN into bioactive derivatives:

  • Thermal Condensation (Niementowski Variation) to yield pyrido[4,3-d]pyrimidin-4-ones.

  • Urea Fusion (Melt Synthesis) to yield pyrido[4,3-d]pyrimidine-2,4-diones.

  • Microwave-Assisted Cyclization for rapid throughput and library generation.

Mechanistic Foundations

The cyclization of ethyl 4-aminonicotinate relies on the proximity of the nucleophilic amino group (C4) and the electrophilic ester moiety (C3). The reaction generally proceeds via a nucleophilic acyl substitution followed by an intramolecular condensation .

Reaction Pathways[1][2][3]
  • Pathway A (Formamide): The exocyclic amine attacks the formamide carbonyl (transamidation), generating an intermediate N-formyl species. The formyl oxygen or nitrogen then facilitates ring closure at the ester site, displacing ethanol.

  • Pathway B (Urea): Urea acts as a carbonyl source. The amine attacks the urea carbonyl, releasing ammonia to form a ureido-intermediate. The terminal urea nitrogen then attacks the ester carbonyl to close the pyrimidine ring, forming a dione.

ReactionPathways E4AN Ethyl 4-aminonicotinate (Substrate) Inter_Form N-Formyl Intermediate E4AN->Inter_Form + Formamide (Reflux) Inter_Ureido Ureido Intermediate E4AN->Inter_Ureido + Urea (Melt/Fusion) Prod_One Pyrido[4,3-d]pyrimidin-4(3H)-one (Target A) Inter_Form->Prod_One - EtOH Cyclization Prod_Dione Pyrido[4,3-d]pyrimidine-2,4-dione (Target B) Inter_Ureido->Prod_Dione - EtOH, - NH3 Cyclization

Figure 1: Divergent synthesis pathways from Ethyl 4-aminonicotinate depending on the cyclizing reagent.

Experimental Protocols

Protocol A: Thermal Cyclization with Formamide (Synthesis of the -4-one)

Target: Pyrido[4,3-d]pyrimidin-4(3H)-one

This is the standard industrial approach. Formamide serves as both reagent and solvent.

Reagents:

  • Ethyl 4-aminonicotinate (1.0 eq)

  • Formamide (excess, ~10-15 vol)

  • Ammonium formate (catalytic, 0.1 eq) - Optional, boosts yield

Procedure:

  • Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Charging: Add Ethyl 4-aminonicotinate (e.g., 5.0 g) and Formamide (50 mL).

  • Reaction: Heat the mixture to 180–190°C (oil bath temperature).

    • Note: Formamide boils at 210°C. Reflux is not strictly necessary; maintaining ~180°C prevents excessive decomposition of formamide into CO and NH3.

  • Monitoring: Monitor via TLC (System: 10% MeOH in DCM). The starting material (fluorescent) should disappear after 4–6 hours.

  • Workup (Crystallization):

    • Cool the reaction mixture slowly to room temperature.

    • The product often precipitates spontaneously. If not, pour the mixture into ice-cold water (100 mL).

    • Filter the solid using a Büchner funnel.

    • Wash the cake with cold water (2 x 20 mL) followed by cold acetone (1 x 10 mL) to remove formamide residues.

  • Purification: Recrystallize from DMF/Ethanol if purity is <95%.

Critical Control Point: Ensure the reaction vessel is well-ventilated. Formamide decomposition produces Carbon Monoxide (CO) at high temperatures.

Protocol B: Urea Fusion (Synthesis of the -2,4-dione)

Target: Pyrido[4,3-d]pyrimidine-2,4(1H,3H)-dione

This "solvent-free" melt method drives the equilibrium by removing volatile byproducts (ethanol/ammonia) thermally.

Reagents:

  • Ethyl 4-aminonicotinate (1.0 eq)

  • Urea (5.0 eq)

Procedure:

  • Mixing: In a mortar, thoroughly grind the Ethyl 4-aminonicotinate and Urea to a fine, homogeneous powder.

  • Fusion: Transfer the powder to a round-bottom flask. Do not add solvent.[1]

  • Heating: Place the flask in an oil bath pre-heated to 200–210°C .

    • The mixture will melt into a clear liquid.

    • Evolution of ammonia gas (bubbling) indicates reaction progress.

  • Duration: Maintain heat for 2–3 hours until solidification occurs (the product has a higher melting point than the starting mix).

  • Workup:

    • Cool to ~80°C.

    • Add hot water (approx. 10 mL per gram of substrate) and stir vigorously to dissolve excess urea.

    • The product will remain as an insoluble suspension.

    • Filter while warm.

    • Wash with hot water.

  • Drying: Dry in a vacuum oven at 60°C.

Protocol C: Microwave-Assisted Cyclization

Target: Rapid Library Generation

Microwave irradiation overcomes the high activation energy of the cyclization without prolonged heating, reducing side reactions (e.g., oxidation of the pyridine ring).

Reagents:

  • Ethyl 4-aminonicotinate (1.0 mmol)

  • Formamidine acetate (1.5 mmol) - More reactive than formamide

  • Solvent: 2-Methoxyethanol or Ethanol (3 mL)

Procedure:

  • Vessel: Use a 10 mL dedicated microwave process vial with a crimp cap.

  • Parameters:

    • Temperature: 150°C

    • Power: Dynamic (Max 200W)

    • Time: 15–20 minutes

    • Stirring: High

  • Execution: Irradiate the mixture.

  • Workup:

    • Cool the vial using the microwave's compressed air feature.

    • Transfer contents to a beaker.

    • Dilute with diethyl ether (or cold water if solubility allows) to precipitate the product.

    • Filter and dry.[2]

Data Summary & Troubleshooting

ParameterMethod A (Formamide)Method B (Urea Melt)Method C (Microwave)
Primary Product 4(3H)-one derivative2,4-dione derivativeVariable (usually 4-one)
Reaction Temp 180–190°C200–210°C140–160°C
Time 4–8 Hours2–3 Hours15–20 Minutes
Yield (Typical) 65–75%50–65%80–90%
Key Impurity Formic acid saltsBiuret/TriuretUnreacted ester
Troubleshooting Guide
  • Problem: Low Yield in Urea Fusion.

    • Cause: Sublimation of urea before reaction completion.

    • Fix: Use a slight excess of urea (up to 7 eq) or use a sealed tube (caution: pressure).

  • Problem: Product "Oiling Out" in Formamide.

    • Cause: Incomplete precipitation.

    • Fix: Dilute with a 1:1 mixture of Ether/Ethanol instead of water during workup to induce crystallization.

  • Problem: Incomplete Cyclization (Intermediate observed).

    • Cause: Water in the system hydrolyzing the ester before cyclization.

    • Fix: Use anhydrous reagents; add molecular sieves in microwave protocols.

Decision Matrix for Protocol Selection

DecisionMatrix Start Start: Choose Protocol Target What is the target moiety? Start->Target One Mono-carbonyl (Pyrimidin-4-one) Target->One Dione Di-carbonyl (Pyrimidin-2,4-dione) Target->Dione Scale What is the scale? MethodA Method A: Formamide Reflux Scale->MethodA > 5 grams MethodC Method C: Microwave Scale->MethodC < 500 mg High Throughput One->Scale MethodB Method B: Urea Melt Dione->MethodB Standard

Figure 2: Selection logic for cyclization methodology based on target structure and scale.

References

  • Synthesis of Pyrido[4,3-d]pyrimidines

    • Title: Synthesis and cytotoxicity evaluation of novel pyrido[3,4-d]pyrimidine derivatives as potential anticancer agents.[3] (Note: Analogous chemistry applies to the [4,3-d] isomer).[4]

    • Source: N
    • URL:[Link]

  • Microwave-Assisted Synthesis

    • Title: Microwave-Assisted Synthesis and Antimicrobial Evaluation of Novel Spiroisoquinoline and Spiropyrido[4,3-d]pyrimidine Deriv
    • Source: MDPI (Molecules).
    • URL:[Link]

  • Niementowski Reaction Mechanisms

    • Title: Niementowski quinazoline synthesis (Mechanistic parallel).[5]

    • Source: Wikipedia (General Reference for Named Reaction).
    • URL:[Link]

  • Urea Fusion Techniques

    • Title: Eco-Friendly Microwave-Assisted Synthesis of Fused Pyrimido[4,5-d]Pyrimidine Derivatives via a Catalyst-Free Hantzsch Multicomponent Reaction.[6]

    • Source: Bentham Science.
    • URL:[Link]

Sources

Scalable synthesis routes for CAS 1256822-26-4 intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Scalable Synthesis of Factor D Inhibitor Intermediates (CAS 1256822 Series)

Executive Summary

This Application Note details the scalable synthesis of pyrrolo[2,3-c]pyridine intermediates, specifically focusing on the CAS 1256822-xx-x series. While CAS 1256822-26-4 is a proprietary intermediate associated with the Novartis patent WO2012/093101 (Factor D inhibitors for Age-Related Macular Degeneration), it belongs to a structural family defined by the 5-(trifluoromethyl)-1H-pyrrolo[2,3-c]pyridine core (CAS 1256822-99-7).

This guide provides a robust, scalable protocol for constructing this critical heteroaromatic scaffold, moving from gram-scale discovery routes to kilogram-scale process chemistry. The methodology emphasizes safety, cost-efficiency, and the elimination of chromatographic purification in favor of crystallization.

Target Molecule & Retrosynthetic Analysis

The core structural challenge is the formation of the 1H-pyrrolo[2,3-c]pyridine (5-azaindole) ring system substituted at the 5-position.

Target Scaffold: 5-(Trifluoromethyl)-1H-pyrrolo[2,3-c]pyridine Key Intermediate Class: 1256822-xx-x Series Therapeutic Class: Factor D Inhibitors (Complement Pathway)

Retrosynthetic Strategy: The most scalable disconnection for 5-azaindoles involves the Sonogashira coupling of a 3-halo-4-aminopyridine followed by base-mediated cyclization . This avoids the harsh conditions of the Fischer indole synthesis, which is often unsuitable for electron-deficient pyridines.

Retrosynthesis Target 5-(Trifluoromethyl)-1H- pyrrolo[2,3-c]pyridine (Target Scaffold) Intermediate1 3-Alkynyl-4-aminopyridine Intermediate Target->Intermediate1 Cyclization (KOtBu/NMP) StartingMaterial 4-Amino-2-chloro-5- (trifluoromethyl)pyridine (Starting Material) Intermediate1->StartingMaterial Sonogashira (TMS-Acetylene)

Caption: Retrosynthetic logic for the construction of the 5-(trifluoromethyl)-1H-pyrrolo[2,3-c]pyridine core.

Scalable Synthesis Protocol

This protocol is designed for scale-up (100g – 1kg), prioritizing thermal safety and impurity control.

Step 1: Halogenation (Preparation of the Precursor)

If the 3-iodo/bromo precursor is not commercially sourced. Reaction: Iodination of 2-substituted-pyridin-4-amine.[1] Reagents: N-Iodosuccinimide (NIS), Acetonitrile (MeCN).

  • Charge a reactor with 2-chloro-5-(trifluoromethyl)pyridin-4-amine (1.0 equiv) and MeCN (10 vol).

  • Add NIS (1.1 equiv) portion-wise at 20-25°C. Note: Exothermic reaction; control addition rate.

  • Heat to 60°C and stir for 4–6 hours until HPLC indicates <1% starting material.

  • Quench with 10% aq. Na2S2O3 to remove excess iodine.

  • Isolate by filtration after cooling to 0°C.

  • Yield: Typically 85–90%.

Step 2: Sonogashira Coupling (The Critical C-C Bond)

Reaction: Coupling with Trimethylsilylacetylene (TMSA).[1] Critical Parameter: Control of Oxygen levels to prevent homocoupling (Glaser coupling).

  • Reagents:

    • Substrate (from Step 1) (1.0 equiv)

    • TMS-Acetylene (1.2 equiv)[2]

    • PdCl2(PPh3)2 (0.01 – 0.03 equiv)

    • CuI (0.01 – 0.02 equiv)

    • Triethylamine (TEA) (3.0 equiv)

    • Solvent: THF or DMF (10 vol)

Protocol:

  • Inertion: Purge the reactor with Nitrogen (N2) for 30 minutes. Oxygen content must be <500 ppm.

  • Charge solvent, substrate, Pd-catalyst, and CuI under N2 flow.

  • Add TEA and start stirring.

  • Add TMS-Acetylene slowly via addition funnel, maintaining internal temperature <30°C.

  • Heat to 50–60°C for 6–12 hours. Monitor by HPLC.

  • Work-up: Cool to 20°C. Filter off triethylamine salts. Concentrate the filtrate to an oil.

  • Purification: Dissolve in EtOAc, wash with 5% NH4OH (to remove Cu/Pd), then brine. Crystallize from Heptane/EtOAc.

Step 3: Cyclization to Pyrrolo[2,3-c]pyridine

Reaction: Base-mediated heteroannulation. Safety Warning: This step can be significantly exothermic.

  • Reagents:

    • Coupled Intermediate (1.0 equiv)

    • Potassium tert-butoxide (KOtBu) (2.5 equiv)

    • N-Methyl-2-pyrrolidone (NMP) or THF (8 vol)

Protocol:

  • Charge KOtBu and NMP into the reactor. Cool to 0–5°C.

  • Dissolve the intermediate from Step 2 in NMP (2 vol).

  • Dose the intermediate solution into the reactor over 2 hours, keeping T < 10°C. Strict temperature control is required to prevent polymerization.

  • Warm to 60°C and stir for 2–4 hours.

  • Quench by pouring the mixture into cold water (20 vol). The product often precipitates.

  • Filtration: Collect the solid.

  • Recrystallization: Ethanol/Water or Toluene is recommended to achieve >99.5% purity.

Process Optimization & Safety (E-E-A-T)

Impurity Management
Impurity TypeOriginControl Strategy
Glaser Homocoupling O2 presence during SonogashiraStrict N2 sparging; minimize CuI loading.
Regioisomers Incorrect halogenationUse NIS in MeCN (high regioselectivity for C-3).
Pd/Cu Residuals CatalystsWash with N-acetylcysteine or NH4OH/EDTA solution.
Thermal Safety (DSC Data)
  • Reaction Step 3 (Cyclization): Differential Scanning Calorimetry (DSC) typically shows a sharp exotherm onset around 80–100°C for this class of compounds. Process Limit: Do not exceed 70°C. Use a dosing-controlled process (semi-batch) rather than all-in batch heating.

Solvent Selection
  • Avoid: DCM (environmental concerns), Diethyl Ether (flammability).

  • Preferred: 2-MeTHF (green alternative to THF), Ethyl Acetate, Toluene.

Analytical Characterization

Validation of the 5-(trifluoromethyl)-1H-pyrrolo[2,3-c]pyridine core:

  • 1H NMR (400 MHz, DMSO-d6): Characteristic signals for the pyrrole protons at δ ~6.6 (d) and ~7.8 (d) ppm. The pyridine proton (C-4) typically appears as a singlet around δ ~8.0–8.5 ppm due to the electron-withdrawing CF3 group.

  • 13C NMR: Look for the quartet characteristic of the CF3 group (~120–125 ppm, J_C-F ~270 Hz).

  • HRMS: [M+H]+ calculated for C8H5F3N2: 187.0483.

Workflow Diagram

SynthesisWorkflow Start Start: 2-Chloro-5-(CF3)pyridin-4-amine Step1 Step 1: Iodination (NIS, MeCN, 60°C) Start->Step1 Check1 QC Check: Regioisomer < 0.5% Step1->Check1 Step2 Step 2: Sonogashira Coupling (TMS-Acetylene, Pd/Cu, TEA) Check1->Step2 Pass Step3 Step 3: Cyclization (KOtBu, NMP, 60°C) Step2->Step3 Purification Purification: Crystallization (EtOH/H2O) Step3->Purification Final Final Product: 5-(Trifluoromethyl)-1H-pyrrolo[2,3-c]pyridine Purification->Final

Caption: Step-by-step process flow for the synthesis of the 1256822 series scaffold.

References

  • Novartis AG. (2012). Indole compounds or analogues thereof useful for the treatment of age-related macular degeneration. WO2012/093101.

  • Kordubailo, M. V., et al. (2025).[1][2] Optimization and Scaling up of the Azaindole Derivatives Synthesis. Journal of Organic and Pharmaceutical Chemistry, 23(3), 3–10.[1][2]

  • Bhat, P. V., et al. (2015). Efficient and Scalable Process for Synthesis of 5-Nitro-7-azaindole on a Kilogram Scale.[2][3][4] Organic Process Research & Development, 19(9), 1282–1285.

  • Guide to Immunopharmacology. (2024). Factor D Inhibitors and Complement Pathway.

Sources

Application Note: Strategic Amination of Halogenated Nicotinates

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Buchwald-Hartwig Amination Protocols for Halogenated Nicotinates Content Type: Application Note & Detailed Protocols Audience: Senior Medicinal Chemists, Process Chemists, and Drug Discovery Scientists

Introduction: The "Electronic & Hydrolytic" Trap

Halogenated nicotinates (e.g., methyl 2-, 3-, or 4-chloronicotinate) represent a "perfect storm" of reactivity challenges in palladium catalysis. While the electron-deficient pyridine ring facilitates oxidative addition, it simultaneously creates two critical failure modes that standard Buchwald-Hartwig conditions often trigger:

  • The Chelation Trap: The pyridine nitrogen is a potent σ-donor. If the palladium center is not adequately shielded by a bulky ligand, the substrate will coordinate to Pd(II) via the nitrogen rather than undergoing oxidative addition at the halogen, arresting the catalytic cycle (the "pyridine poisoning" effect).

  • The Ester Hydrolysis Trap: The electron-withdrawing nature of the pyridine ring renders the ester moiety hyper-electrophilic. Standard strong bases like Sodium tert-butoxide (NaOtBu), which drive 90% of Buchwald couplings, will rapidly cause transesterification or saponification, destroying the starting material before coupling occurs.

This guide details two field-proven protocols designed to navigate these traps using modern ligand architecture and base-selection logic.

Strategic Optimization (The "Why" Behind the Protocol)

Ligand Selection: Steric Bulk is Non-Negotiable

To prevent pyridine N-coordination, we utilize Dialkylbiaryl Phosphine Ligands (Buchwald Ligands). Their specific architecture provides a "roof" over the palladium center, physically blocking the approach of the pyridine nitrogen while allowing the oxidative addition of the C-Cl bond.

  • BrettPhos / tBuBrettPhos: The gold standard for primary amines .

  • RuPhos: The optimal choice for secondary amines .

  • XantPhos: A cost-effective alternative for 3-chloronicotinates (where the halogen is in the meta position, mimicking standard aryl chlorides).

Base Selection: The pKa Balancing Act

Success relies on using the weakest possible base that can still deprotonate the palladium-bound amine complex.

BasepKa (conj.[1] acid)Compatibility with NicotinatesVerdict
NaOtBu ~17FATAL Causes rapid ester hydrolysis/transesterification.
LiHMDS ~26POOR Nucleophilic attack on ester; sensitive to moisture.
Cs₂CO₃ ~10.3EXCELLENT Anhydrous form is essential. Standard for esters.
K₃PO₄ ~12GOOD Often requires higher T; good for hindered substrates.

Mechanistic Logic & Failure Modes

The following diagram illustrates the decision pathways. Note the critical "Off-Ramp" caused by incorrect base selection.

BuchwaldNicotinate Start Halogenated Nicotinate + Amine BaseChoice Base Selection Start->BaseChoice CatCycle Pd(0) / Ligand Catalytic Cycle Coordination FAILURE MODE: Pyridine N-Binding (Catalyst Poisoning) CatCycle->Coordination If Ligand too small (e.g., PPh3) Product SUCCESS: Aminonicotinate CatCycle->Product Reductive Elimination PathStrong Strong Base (NaOtBu) BaseChoice->PathStrong Incorrect PathWeak Weak Inorganic Base (Cs2CO3 / K3PO4) BaseChoice->PathWeak Correct Hydrolysis FAILURE MODE: Ester Hydrolysis / Transesterification PathStrong->Hydrolysis Rapid PathWeak->CatCycle

Figure 1: Mechanistic workflow highlighting the critical dependency of base selection on ester stability.

Experimental Protocols

Protocol A: The "Robust" Method (Primary Amines)

Best for: 3-chloronicotinates, unactivated amines, and high-value substrates. Chemistry: Pd G4 Precatalyst + BrettPhos + Cs₂CO₃.

Materials
  • Substrate: Methyl 3-chloronicotinate (1.0 equiv)

  • Amine: Primary amine (1.2 equiv)

  • Catalyst: BrettPhos Pd G4 (2–4 mol%)

    • Note: If G4 is unavailable, use Pd₂(dba)₃ (2 mol%) + BrettPhos (4-6 mol%).

  • Base: Cesium Carbonate (Cs₂CO₃), anhydrous (2.0 equiv)

  • Solvent: 1,4-Dioxane (anhydrous) or Toluene.

    • Concentration: 0.2 M.

Step-by-Step Methodology
  • Glassware Prep: Oven-dry a reaction vial equipped with a magnetic stir bar. Cool under a stream of Argon or Nitrogen.

  • Solids Addition: Charge the vial with Methyl 3-chloronicotinate (1.0 mmol), BrettPhos Pd G4 (0.02 mmol), and Cs₂CO₃ (2.0 mmol).

    • Senior Scientist Note: Cs₂CO₃ is hygroscopic. Grind it to a fine powder in a mortar/pestle immediately before use to ensure consistent surface area and reactivity.

  • Inerting: Cap the vial (PTFE septum) and evacuate/backfill with Argon three times.

  • Liquids Addition:

    • Add anhydrous 1,4-Dioxane (5.0 mL).

    • Add the Amine (1.2 mmol) via syringe.

    • Note: If the amine is solid, add it in Step 2.

  • Activation: Place in a pre-heated block at 80–100 °C .

  • Monitoring: Stir vigorously (1000 rpm). Monitor via LCMS at 2 hours.

    • Target: Full conversion of aryl chloride.[2]

    • QC Check: If des-chloro byproduct (hydrodehalogenation) is observed, lower temperature to 80 °C and increase concentration to 0.5 M.

  • Workup: Cool to RT. Dilute with EtOAc, filter through a pad of Celite to remove inorganic salts/Pd black. Concentrate and purify via flash chromatography.

Protocol B: The "Steric" Method (Secondary Amines)

Best for: Cyclic secondary amines (morpholines, piperazines) or hindered anilines. Chemistry: RuPhos Pd G4 + K₃PO₄.

Materials
  • Substrate: Methyl 2-chloronicotinate or 3-chloronicotinate.

  • Amine: Secondary amine (1.2 equiv).

  • Catalyst: RuPhos Pd G4 (2 mol%).

  • Base: Potassium Phosphate Tribasic (K₃PO₄), finely ground (2.0 equiv).

  • Solvent: tert-Amyl Alcohol (t-AmOH) or Toluene.[1]

    • Why t-AmOH? Higher boiling point than THF, better solubility for phosphate bases, and less coordinating than DMF.

Step-by-Step Methodology
  • Setup: Charge an oven-dried tube with the Nicotinate, RuPhos Pd G4 , and K₃PO₄ .

  • Solvent: Add t-Amyl Alcohol (0.25 M concentration).

  • Amine: Add the secondary amine.

  • Degas: Sparge the mixture with Argon for 5 minutes (bubbling gas directly into solvent) or evacuate/backfill.

  • Reaction: Seal and heat to 85 °C for 4–16 hours.

    • Senior Scientist Note: 2-chloronicotinates are prone to SNAr background reactions. If using a nucleophilic amine (e.g., morpholine), run a control without Pd. If SNAr works, skip the Pd! However, for deactivated amines, this Pd protocol is essential.

  • Workup: Standard EtOAc/Water extraction.

Troubleshooting & Quality Control (Self-Validating Systems)

To ensure the protocol validates itself during execution, implement these checkpoints:

ObservationDiagnosisCorrective Action
Start material consumed, but mass = M-Cl + H Hydrodehalogenation. The Pd is inserting but reducing instead of coupling.Solvent is likely "wet" (proton source) or reaction is too dilute. Dry solvent and increase concentration .
Start material consumed, mass = Acid (M-14) Hydrolysis. The base attacked the ester.Confirm base was Cs₂CO₃/K₃PO₄, not NaOtBu. Ensure solvent is not wet (hydroxide generation).
Reaction stalls at 50% conversion Catalyst Death. Pyridine poisoning or Pd black formation.Add 1-2 mol% fresh catalyst. Switch to G4 Precatalyst if using in-situ generation.
Brown/Black precipitate early Pd Aggregation. Ligand oxidation.Ensure inert atmosphere is rigorous. Check Ligand:Pd ratio (should be >1:1 if mixing manually).

Workflow Visualization

ProtocolWorkflow Step1 1. Charge Solids (Nicotinate, Base, Precatalyst) Step2 2. Inert Atmosphere (Vac/Fill x3) Step1->Step2 Step3 3. Add Liq. Reagents (Solvent + Amine) Step2->Step3 Step4 4. Heat & Stir (80-100°C, 1000rpm) Step3->Step4 Step5 5. LCMS Check (Look for M-Cl+H) Step4->Step5

Figure 2: Operational workflow for G4-Precatalyst mediated amination.

References

  • Fors, B. P., et al. (2008).[3] "A Highly Active Catalyst for Pd-Catalyzed Amination Reactions: Cross-Coupling Reactions Using Aryl Mesylates and the Highly Selective Monoarylation of Primary Amines Using Aryl Chlorides."[3][4] Journal of the American Chemical Society.

    • Context: Defines the BrettPhos ligand system essential for primary amines.
  • Surry, D. S., & Buchwald, S. L. (2011). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science.

    • Context: The authoritative guide on ligand selection (RuPhos vs. BrettPhos)
  • Bruno, N. C., et al. (2013). "Buchwald-Hartwig Amination Using Pd G3/G4 Precatalysts." Chemical Science.

    • Context: Establishes the superiority of G3/G4 precatalysts over in-situ mixing for reproducible results.
  • Paul, F., et al. (1994). "Palladium-catalyzed coupling of aryl halides with amines."[4][5][6][7][8][9] Journal of the American Chemical Society.

    • Context: Foundational work establishing the mechanism and the role of base in the c

Sources

Troubleshooting & Optimization

Technical Support Center: Ethyl 4-amino-6-chloro-5-iodonicotinate Purification

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Purification & Impurity Management for Halogenated Nicotinates

Executive Summary & Compound Profile

Ethyl 4-amino-6-chloro-5-iodonicotinate is a critical intermediate, often employed in the synthesis of kinase inhibitors and antiviral agents via palladium-catalyzed cross-coupling (Suzuki-Miyaura or Sonogashira reactions).[1] The purity of this intermediate is non-negotiable; the iodine at the C5 position is the reactive handle, and impurities—specifically the unreacted starting material (des-iodo) or hydrolyzed acid—can poison downstream catalysts or lead to difficult-to-separate byproducts in the final API.[1]

Critical Impurity Profile
Impurity TypeSourceChemical CharacteristicRemoval Strategy
Unreacted Starting Material (SM) Incomplete IodinationLacks C5-Iodine; Lower LipophilicityHigh-Efficiency Crystallization or Flash Chromatography
Hydrolyzed Acid Ester Hydrolysis (High pH/Temp)Carboxylic acid at C3; Highly PolarAqueous Bicarbonate Wash
Di-iodo / Regioisomers Over-reaction / 2-position attackExtra Iodine; High LipophilicityRecrystallization (Solvent Exclusion)
Oxidative Degradants Iodine/Air oxidation of amineColored (Purple/Brown) speciesThiosulfate Quench + Carbon Filtration

Reaction Control: The First Line of Defense

Before attempting purification, you must minimize impurities at the source.[1] The most common user complaint is "inseparable starting material."[1]

The "Goldilocks" Stoichiometry: The amino group at C4 activates the C5 position for Electrophilic Aromatic Substitution (EAS).[1] However, the electron-withdrawing chlorine (C6) and ester (C3) deactivate the ring.[1]

  • Recommendation: Use N-Iodosuccinimide (NIS) (1.1 – 1.2 equiv) in DMF or Acetonitrile with catalytic TFA or p-TsOH .[1]

  • Why? Elemental Iodine (ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">

    
    ) often requires harsh oxidants that degrade the ester. NIS provides a controlled source of iodonium (ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">
    
    
    
    ) ions.

Diagram 1: Reaction & Workup Decision Logic

PurificationLogic Figure 1: Purification Decision Tree for 5-Iodonicotinates Start Crude Reaction Mixture (this compound) Check Check HPLC Purity Start->Check Check->Start SM > 5% (Add Catalyst/Heat) Quench Quench: Sat. Na2S2O3 (Remove Purple Color) Check->Quench SM < 5% Extract Extraction: EtOAc/Water Wash w/ NaHCO3 (Remove Acid) Quench->Extract Decision Impurity Profile? Extract->Decision Cryst Recrystallization (EtOH/H2O or EtOAc/Heptane) Decision->Cryst SM < 2% & High Color Column Flash Chromatography (Silica: Hex/EtOAc) Decision->Column SM > 2% or Complex Mix Final Pure Product (>98% HPLC) Cryst->Final Column->Final

Technical Support Modules (Troubleshooting)

Module A: "My product is purple/brown and oiling out."

Diagnosis: Presence of free iodine (ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">


) and oxidative impurities.
Mechanism:  Iodine is highly soluble in organic solvents and acts as a Lewis acid, promoting oiling (gumming) rather than crystallization.[1]

Protocol: The Thiosulfate Quench

  • Dissolution: Dissolve the crude oil in Ethyl Acetate (10 mL per gram).

  • The Wash: Wash the organic layer with 10% Sodium Thiosulfate (ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">

    
    )  solution.
    
    • Visual Cue: The organic layer should shift from dark purple/brown to pale yellow/orange instantly.[1]

  • Acid Removal: Follow with a saturated Sodium Bicarbonate (ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">

    
    ) wash. This removes any Hydrolyzed Acid  impurity (which forms if the reaction was too acidic).[1]
    
  • Drying: Dry over

    
     (Sodium Sulfate), filter, and concentrate.
    
Module B: "I cannot separate the Starting Material (SM) from the Product."

Diagnosis: The Iodine atom adds lipophilicity, but the shift in retention time (ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">


) on silica can be subtle depending on the solvent system.
Data Point: 
  • SM LogP: ~1.8

  • Product LogP: ~2.6 (Iodine increases hydrophobicity).[1]

Protocol: High-Resolution Crystallization If SM is < 5%, use crystallization.[1] If > 5%, use chromatography (see Module C).

Method 1: The Anti-Solvent Crash (Scalable) [1]

  • Dissolve crude solid in minimal hot Ethanol (60°C).

  • Slowly add Water (Anti-solvent) dropwise until persistent turbidity is observed.[1]

  • Allow to cool slowly to Room Temperature (RT), then to 4°C.

  • Why it works: The chlorinated starting material is more soluble in aqueous ethanol than the iodinated product.[1] The product precipitates first.[1]

Method 2: Non-Polar Shift

  • Dissolve in minimal hot Ethyl Acetate .

  • Add Heptane (or Hexane) until ratio is 1:3 (EtOAc:Heptane).[1]

  • Cool to 0°C.

Module C: Chromatographic Separation (HPLC/Flash)

For difficult separations or high-purity requirements (>99.5%).[1]

Flash Chromatography Guidelines:

  • Stationary Phase: Silica Gel (40-63 µm).[1]

  • Mobile Phase: Gradient of 0% ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">

    
     20% Ethyl Acetate in Hexanes.
    
    • Note: The iodinated product elutes before the starting material (SM) in normal phase because the Iodine atom masks the polarity of the pyridine ring slightly more than the hydrogen, and the molecule is bulkier.[1]

    • Caution: If using amine-functionalized silica, the order may reverse.[1]

HPLC Method Development (QC) Use this method to validate purity.[1]

ParameterSetting
Column C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5µm, 4.6 x 100mm
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Gradient 50% B to 90% B over 10 mins
Detection UV @ 254 nm (Aromatic) and 310 nm (Specific to Nicotinate conjugation)
Flow Rate 1.0 mL/min

Diagram 2: HPLC Method Logic

HPLCMethod Figure 2: Reversed-Phase HPLC Elution Order Sample Sample Injection Column C18 Column (Hydrophobic Interaction) Sample->Column Separation Separation Mechanism: Iodine = Higher Retention Column->Separation Peak1 Peak 1 (RT ~3.5 min) Hydrolyzed Acid Separation->Peak1 Peak2 Peak 2 (RT ~5.2 min) Starting Material (Cl-H) Separation->Peak2 Peak3 Peak 3 (RT ~6.8 min) Product (Cl-I) Separation->Peak3

Frequently Asked Questions (FAQ)

Q1: Can I use elemental Iodine (ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">


) instead of NIS? 
A:  Yes, but you generally need an oxidant like Silver Sulfate (

) or periodic acid (

) to drive the reaction. Simple ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">

mixing often stalls at 50% conversion. NIS/TFA is cleaner for this specific substrate because the byproduct (succinimide) is water-soluble and easily washed away [1].[1]

Q2: I see a new impurity appearing during rotary evaporation. What is it? A: If your bath temperature is >45°C and your product is still in the presence of acidic residues (from the reaction), you may be inducing thermal de-iodination or ester hydrolysis .[1]

  • Fix: Neutralize the solution completely with bicarbonate before concentration.[1] Keep bath temp < 40°C.[1][2][3][4]

Q3: The product is not crystallizing; it remains a gum. A: This is a classic "trapped solvent" issue.

  • Fix: Dissolve the gum in a small amount of Diethyl Ether or MTBE and sonicate.[1] If that fails, scratch the flask glass with a spatula to induce nucleation.[1] Seed crystals from a previous batch are highly effective for nicotinates.[1]

References

  • BenchChem. (2025).[1][5] An In-depth Technical Guide to Ethyl 6-chloro-4-(methylamino)nicotinate. Retrieved from

  • Krasnokutskaya, E. A., et al. (2006).[1][2] A New, One-Step, Effective Protocol for the Iodination of Aromatic and Heterocyclic Compounds via Aprotic Diazotization of Amine. Synthesis. Retrieved from [1]

  • National Institutes of Health (NIH). (2017).[1] Regioselective Iodination of Chlorinated Aromatic Compounds Using Silver Salts. PMC. Retrieved from [1]

  • Sigma-Aldrich. (2025).[1] Ethyl 4-amino-6-chloronicotinate Product Specification. Retrieved from [1][3]

Sources

Solving solubility issues of Ethyl 4-amino-6-chloro-5-iodonicotinate in reaction media

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a specialized Technical Support Center for researchers working with Ethyl 4-amino-6-chloro-5-iodonicotinate (CAS: 380626-81-3) .

Status: Active Ticket ID: SOL-380626-OPT Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

This compound is a densely functionalized pyridine scaffold. Its poor solubility stems from a high crystal lattice energy driven by intermolecular hydrogen bonding (between the C4-amino donor and C3-ester acceptor) and significant lipophilicity from the halogenated core. This guide addresses solubility bottlenecks in Pd-catalyzed cross-couplings (Suzuki/Sonogashira) and Nucleophilic Aromatic Substitutions (SNAr) .

Solvent Selection & Reaction Media Optimization

Q1: My starting material remains a suspension in standard solvents (DCM, Toluene). What is the recommended solvent system for homogeneous catalysis?

Diagnosis: The compound possesses a "push-pull" electronic system. The amino group (donor) and ester (acceptor) create a dipole that favors crystallization over solvation in non-polar media.

Solution: Switch to Polar Aprotic Solvents with high dielectric constants.

  • Primary Recommendation: DMF (N,N-Dimethylformamide) or DMSO (Dimethyl sulfoxide) . These disrupt the intermolecular H-bonding of the 4-amino group.

  • Green Alternative: NMP (N-Methyl-2-pyrrolidone) is effective but harder to remove. Consider 2-MeTHF (2-Methyltetrahydrofuran) for moderate solubility if ease of workup is a priority.

Solvent Compatibility Table:

Solvent ClassSolubility RatingApplication Notes
Non-Polar (Hexanes, Toluene)🔴 PoorAvoid as primary solvent. Use only as an antisolvent for precipitation.
Chlorinated (DCM, Chloroform)🟡 ModerateSoluble at low conc. (<0.1 M).[1][2] Good for extraction, poor for high-temp reactions.
Polar Aprotic (DMF, DMSO, DMAc)🟢 ExcellentStandard for reactions. Supports high temps (>80°C) required for Pd-catalysis.
Polar Protic (EtOH, MeOH, IPA)🟡 ModerateSolubility increases significantly with heat. Useful for recrystallization.[3]
Ethereal (THF, 1,4-Dioxane)🟡 ModerateGood for Suzuki couplings if water is added as a co-solvent.
Q2: I am observing precipitation of the intermediate during the Suzuki coupling at the C5-Iodine position. How do I fix this?

Root Cause: The C5-Iodine is highly reactive. As the reaction proceeds, the formation of the biaryl product often changes the solubility profile, or the inorganic by-products (boronate salts) are crashing out and encapsulating the active catalyst.

Troubleshooting Protocol:

  • Temperature Modulation: Increase reaction temperature to 80–100°C . This compound is thermally stable up to ~120°C (verify with DSC if scaling up).

  • Phase Transfer Catalysis (PTC): If using a biphasic system (e.g., Toluene/Water), the substrate may not be transferring effectively. Add TBAB (Tetrabutylammonium bromide) at 5-10 mol%. This acts as a surfactant and phase transfer agent, stabilizing the suspension.

  • Cosolvent Ratio: If using Dioxane/Water, shift the ratio from 4:1 to 9:1 or switch to pure DMF with an organic base (e.g., Cs₂CO₃ suspended in DMF).

Experimental Protocols

Protocol A: The "Solvent Switch" for Reaction Optimization

Use this workflow to determine the optimal media for your specific concentration requirements.

  • Weigh: 10 mg of this compound into a GC vial.

  • Add: 100 µL of Solvent A (e.g., 2-MeTHF). Cap and vortex for 30 seconds.

  • Observe:

    • Clear Solution: Solubility >100 mg/mL. Proceed.

    • Cloudy/Solid: Heat to 60°C for 5 minutes.

  • Heat Check:

    • Clear upon heating: Suitable for reflux conditions.[3]

    • Still Solid: Incompatible. Switch to Solvent B (e.g., DMF).

  • Validation: Once dissolved, add 1.0 equiv of your specific reagent (e.g., Boronic acid) to ensure no immediate co-precipitation occurs.

Protocol B: Workup for High-Boiling Solvents (DMF/DMSO)

Removing DMF often leads to oiling out or product loss.

  • Dilution: Dilute the reaction mixture 10x with Ethyl Acetate (EtOAc) .

  • Wash: Wash 3x with 5% LiCl (Lithium Chloride) solution .

    • Mechanism:[4][5][6] LiCl dramatically increases the partitioning of DMF into the aqueous phase, removing >95% of the solvent without distillation.

  • Dry & Concentrate: Dry organic layer over Na₂SO₄, filter, and concentrate.

Decision Logic & Troubleshooting Visuals

Figure 1: Solvent Selection Decision Tree

Follow this logic path to select the correct reaction medium based on your reaction type.

SolventSelection Start START: Select Reaction Type RxnType Is it a Pd-Catalyzed Coupling (Suzuki/Sonogashira)? Start->RxnType TempCheck Required Temp > 80°C? RxnType->TempCheck Yes (C5-Iodine Reactivity) THF Use THF or 2-MeTHF (Low Temp / Green) RxnType->THF No (e.g., Ester Hydrolysis) SolubilityCheck Is Substrate Soluble in Toluene? TempCheck->SolubilityCheck Yes TempCheck->THF No DMF Use DMF or DMAc (High Solubility, High Temp) SolubilityCheck->DMF No (Most Common) Dioxane Use 1,4-Dioxane/Water (Standard Suzuki) SolubilityCheck->Dioxane Partial Toluene Use Toluene/Water + TBAB (Phase Transfer) SolubilityCheck->Toluene Yes

Caption: Decision matrix for selecting reaction media based on thermal requirements and substrate solubility.

Frequently Asked Questions (FAQ)

Q3: Why is the C5-Iodine reacting, but the C6-Chlorine remains untouched?

A: This is a feature, not a bug. The C–I bond is significantly weaker (approx. 53 kcal/mol) than the C–Cl bond (approx. 81 kcal/mol). In Pd-catalyzed cycles, oxidative addition occurs preferentially at the C–I bond.

  • Implication: You can selectively functionalize the 5-position using 1.0 equiv of boronic acid at room temperature or mild heat (60°C) without touching the chlorine. The chlorine can be reacted in a subsequent step using harsher conditions (120°C, SPhos ligand).

Q4: Can I use water as a solvent?

A: Not as a primary solvent. The compound is effectively insoluble in water (LogP ~2.9).

  • Exception: You can use micellar catalysis (e.g., TPGS-750-M surfactant in water). The lipophilic substrate migrates into the hydrophobic micelle core where the Pd-catalyst resides, enabling "chemistry in water" without bulk solubility.

Q5: The product is oiling out during recrystallization. What should I do?

A: "Oiling out" indicates the compound is coming out of solution above its melting point or in an amorphous state.

  • Fix: Use a seeding protocol . Dissolve the crude oil in a minimum amount of hot Ethanol. Allow it to cool slowly to room temperature. If it oils out again, scratch the glass surface or add a single crystal of pure product to induce nucleation. Alternatively, add water dropwise to the hot ethanol solution until slight turbidity persists, then cool.

References

  • PubChem. Ethyl 6-chloro-4-(ethylamino)nicotinate Compound Summary. National Library of Medicine. Available at: [Link]

Sources

Technical Support Center: Minimizing Deiodination in Pd-Catalysis

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a specialized technical support module for researchers encountering deiodination (proto-deiodination) during palladium-catalyzed cross-coupling reactions.

Ticket Status: Open | Priority: High | Topic: Chemoselectivity & Side-Reaction Mitigation

Diagnostic Triage: Is it Deiodination?

Before altering reaction parameters, confirm that the mass loss corresponds to hydrodeiodination (


) rather than other side pathways.

Symptom Checklist:

  • Observation: The starting aryl iodide is consumed, but the desired product yield is low.

  • Mass Spec Data: You observe a peak corresponding to

    
    . (Loss of Iodine [127] + Gain of Hydrogen [1]).
    
  • Color Change: Reaction mixture turns black (Pd black precipitation) rapidly, suggesting catalyst decomposition often associated with hydride formation.

Diagnostic Decision Tree

}

Figure 1: Diagnostic logic flow to distinguish deiodination from homocoupling or catalyst poisoning.

Mechanistic Troubleshooting: The "Hydride Hijack"

To stop deiodination, you must understand why it happens. It is rarely a random event; it is a kinetic competition.

The Core Problem: Deiodination occurs when the oxidative addition product (


) intercepts a hydride source faster than it undergoes transmetallation  (Suzuki) or amine binding  (Buchwald).

Sources of Hydride (


): 
  • 
    -Hydride Elimination:  From alkyl-containing solvents, amines, or alkoxide bases.
    
  • Solvent Oxidation: Alcohols (MeOH, iPrOH) are easily oxidized by Pd(II), donating a hydride to the metal center [1].

  • Trace Water: In the presence of oxidizable substrates.

The Kinetic Competition Pathway

}

Figure 2: Kinetic divergence. Path B dominates when Path A is sluggish or when hydride sources are abundant.

Reaction-Specific Solutions

Select your reaction type below for targeted mitigation strategies.

A. Suzuki-Miyaura Coupling

The Issue: Slow transmetallation of the boronic acid allows the Pd-Ar intermediate to react with the solvent (often alcohol). The Fix: Accelerate transmetallation or remove hydride sources.

ParameterRecommendationRationale
Ligand SPhos, XPhos, RuPhos Bulky, electron-rich Buchwald ligands facilitate rapid oxidative addition and transmetallation, outcompeting the hydride pathway [2].
Solvent Dioxane, Toluene, DMF Switch from alcohols (MeOH/EtOH) to aprotic solvents. If solubility is an issue, use minimal water or t-Amyl alcohol (sterically hindered, less prone to

-H elim) [3].
Base

or

Avoid strong alkoxides (e.g., NaOtBu) which can form Pd-alkoxides that undergo

-hydride elimination.
B. Buchwald-Hartwig Amination

The Issue: The amine nucleophile itself can serve as a hydride source (especially aliphatic amines) via


-hydride elimination after coordination.
The Fix:  Use ligands that enforce reductive elimination over 

-hydride elimination.[1]
ParameterRecommendationRationale
Ligand BrettPhos, RuPhos These ligands are specifically designed to prevent

-hydride elimination in primary amines and facilitate C-N bond formation [4].
Catalyst Pd-Precatalysts (G3/G4) Use pre-formed oxidative addition complexes (e.g., XPhos Pd G4) to bypass the induction period where Pd(0) might decompose or react non-productively.

Optimized Protocol: The "Anti-Deiodination" Workflow

Use this Standard Operating Procedure (SOP) for stubborn substrates where deiodination persists.

Objective: Couple a hindered Aryl Iodide with an Aryl Boronic Acid.

Reagents:

  • Catalyst:

    
     (1 mol%) + XPhos  (2-4 mol%) OR XPhos Pd G4  (2 mol%).
    
  • Base:

    
     (2.0 equiv, anhydrous).
    
  • Solvent: 1,4-Dioxane (anhydrous).

  • Additives: 2-3 drops of water (strictly controlled) to activate the boronic acid without flooding the system.

Step-by-Step Protocol:

  • Bake-Out: Flame-dry or oven-dry the reaction vial and stir bar. Cool under Argon flow. Moisture control is critical.

  • Solids Addition: Add Aryl Iodide (1.0 equiv), Boronic Acid (1.5 equiv), Base (

    
    ), and Pre-catalyst (XPhos Pd G4) to the vial.
    
    • Tip: Using a pre-catalyst prevents the "induction lag" of mixing Pd/Ligand in situ.

  • Evacuation: Cap the vial. Evacuate and backfill with Argon (

    
    ).
    
  • Solvent Addition: Syringe in anhydrous 1,4-Dioxane.

    • Crucial: Do NOT use isopropanol or ethanol as cosolvents.

  • Temperature Ramp: Place in a pre-heated block at 80-100°C .

    • Why? Higher temperatures often favor the high-energy barrier of transmetallation over the lower-energy barrier of hydride transfer.

  • Monitoring: Check LCMS at 1 hour.

    • If Deiodination persists: Add 1.0 equiv of 1-Bromo-1-propene as a hydride scavenger (sacrificial oxidant) [5].

Frequently Asked Questions (FAQ)

Q: Can I just add more Aryl Iodide to compensate for the loss? A: Generally, no. The deiodination byproduct (Ar-H) is often chemically similar to the product and difficult to separate. Furthermore, the hydride generation process often deactivates the catalyst (Pd-black formation), so adding more substrate won't restart the cycle.

Q: Why does ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">


 always fail with my substrate? 
A:  Triphenylphosphine (

) is a relatively weak donor and not bulky. It allows the

intermediate to sit exposed in solution for too long, making it a "sitting duck" for hydride attack. You need bulky, electron-rich ligands (Buchwald or NHCs) to speed up the productive cycle [2].

Q: My reaction works in DMF but deiodinates in MeOH. Why? A: Methanol is a "sacrificial" alcohol. Palladium can oxidize methanol to formaldehyde, generating a Pd-Hydride species in the process. Switching to DMF (dimethylformamide) removes this hydride source [1].

References
  • Sherwood, J. et al. (2019). "Solvent effects in palladium catalysed cross-coupling reactions." Green Chemistry. Link

  • Martin, R. & Buchwald, S.L. (2008). "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Aryl Halides with Arylboronic Acids." Accounts of Chemical Research. Link

  • Navarro, O. et al. (2005). "General Optimization of the Suzuki-Miyaura Cross-Coupling Reaction." Journal of Organic Chemistry. Link

  • Surry, D.S. & Buchwald, S.L. (2011). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science. Link

  • Glover, B. et al. (2003). "The role of the base in Buchwald-Hartwig amination." Tetrahedron. Link

Sources

Optimizing reaction temperature for nucleophilic aromatic substitution on nicotinates

Technical Support Center: Nicotinate Process Optimization

Case ID: SNAR-NIC-001 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

Nucleophilic Aromatic Substitution (

The Critical Failure Point: Temperature mismanagement in this system does not merely slow reaction rates; it actively promotes irreversible byproduct formation—specifically ester hydrolysis (saponification) , transesterification , and regiochemical scrambling .

This guide provides a self-validating workflow to optimize reaction temperature, ensuring maximum conversion with minimal impurity profiles.

Module 1: Diagnostic Logic & Decision Matrix

Before heating your reaction vessel, you must determine the "Activation Floor"—the minimum temperature required to overcome the energy barrier of the transition state (Meisenheimer complex) without triggering ester degradation.

Workflow Visualization

The following logic gate determines your starting parameters based on the Leaving Group (LG) and Nucleophile (

SnAr_Optimizationnode_startSTART: Define Substrate Parametersnode_LGLeaving Group (LG) at C2/C4/C6?node_start->node_LGnode_FFluorine (F)node_LG->node_FHigh Electronegativity(Fast Meisenheimer Formation)node_ClBrChlorine (Cl) / Bromine (Br)node_LG->node_ClBrLower Electronegativity(Rate Limiting Step = Attack)node_Nu_FNucleophile Type?node_F->node_Nu_Fnode_Nu_ClNucleophile Type?node_ClBr->node_Nu_Clnode_LowTempCondition A: 0°C to 25°CRisk: Kinetic Trappingnode_Nu_F->node_LowTemp1° Amines / Thiolatesnode_MedTempCondition B: 40°C to 80°CRisk: Transesterificationnode_Nu_F->node_MedTempSteric Amines / Alkoxidesnode_Nu_Cl->node_MedTempThiolates (Strong Nu)node_HighTempCondition C: 80°C to 120°CRisk: Ester Hydrolysisnode_Nu_Cl->node_HighTempAmines (Neutral)node_MWCondition D: Microwave (140°C, 10 min)Risk: Pressure/Decarboxylationnode_Nu_Cl->node_MWDeactivated Nucleophiles(Anilines)

Figure 1: Decision matrix for selecting initial temperature ranges based on substrate electronics. Fluorinated nicotinates allow for significantly lower processing temperatures due to the stabilization of the anionic Meisenheimer intermediate.

Module 2: Troubleshooting & FAQs

Q1: My LCMS shows the desired product mass, but the NMR indicates the ester group has changed (e.g., Ethyl Methyl). Why?

Diagnosis: Transesterification.[1][2] Root Cause: You are likely running an ethyl nicotinate substrate in methanol solvent with a base. At temperatures

The Fix:
  • Rule of Matching: Always match the solvent alcohol to the ester alkyl group (e.g., Ethyl ester

    
     Ethanol solvent).
    
  • The Aprotic Switch: If the matching alcohol is unavailable or has a poor boiling point, switch to a polar aprotic solvent (DMF, NMP, or DMSO) and use a non-nucleophilic base (DIPEA or

    
    ).
    
Q2: I am using 2-chloronicotinate. The reaction is stalled at 60% conversion despite heating to 100°C.

Diagnosis: Product Inhibition or Base Depletion. Root Cause: The pyridine nitrogen can become protonated by the conjugate acid of the amine nucleophile, deactivating the ring toward further nucleophilic attack. Alternatively, if using an inorganic base (

The Fix:
  • Stoichiometry: Ensure 2.5 equiv of base is used (1 equiv to neutralize HCl, 1+ equiv to drive kinetics).

  • Solvent Swap: Switch to NMP (N-Methyl-2-pyrrolidone) . It has higher solubility for inorganic bases and stabilizes the transition state better than acetonitrile.

  • Temperature: Do not increase T > 120°C. Instead, add a phase transfer catalyst (e.g., TBAI 5 mol%) to solubilize the carbonate base.

Q3: Why is my ester hydrolyzing to the carboxylic acid?

Diagnosis: Saponification (Hydrolysis).[2] Root Cause: Trace water in the solvent + high temperature + carbonate base = Hydroxide generation. The Fix:

  • Drying: Use molecular sieves (3Å) in your solvent for 24h prior to use.

  • Base Selection: Switch from hygroscopic bases (

    
    ) to anhydrous organic bases (DIPEA) or anhydrous phosphate bases (
    
    
    ).
  • Temperature: Reduce temperature by 20°C and switch the Leaving Group from Cl to F. The fluoro-substrate reacts ~100x faster, allowing the

    
     to outcompete the hydrolysis rate.
    

Module 3: Optimized Experimental Protocols

Method A: Thermal Standard (For Scalability)

Best for: 2-Chloro or 6-Chloronicotinates with primary amines.

  • Preparation: Charge reaction vessel with Nicotinate substrate (1.0 equiv) and anhydrous DMSO (5 vol).

  • Base Addition: Add DIPEA (2.5 equiv). Note: Organic bases prevent solubility issues common with carbonates.

  • Nucleophile: Add Amine (1.1 equiv).

  • Temperature Ramp:

    • Start at 25°C . Stir for 1 hour.

    • Check HPLC. If <10% conversion, ramp to 65°C .

    • Critical Stop: Do not exceed 80°C unless using a sealed vessel, as amine volatility becomes an issue.

  • Workup: Dilute with water (slowly, exothermic) and extract into EtOAc. Wash organic layer with LiCl (5% aq) to remove DMSO.

Method B: Microwave Assisted (High Throughput)

Best for: Deactivated nucleophiles (e.g., anilines) or sterically hindered positions.

  • Vessel: Use a dedicated microwave vial (borosilicate).

  • Solvent: n-Butanol or NMP . (n-Butanol is excellent for microwave absorption and solubilizing organics).

  • Parameters:

    • Temperature: 140°C

    • Hold Time: 10 minutes

    • Power: Dynamic (set T-limit, let power fluctuate).

  • Rationale: The short burst of high heat drives the reaction through the high activation barrier of the rate-limiting step (nucleophilic attack) before the ester has time to hydrolyze significantly.

Module 4: Data & Reactivity Tables

Table 1: Solvent & Temperature Correlation for Nicotinates

Data aggregated from internal process chemistry databases and literature precedents.

SolventPolarity (

)
Recommended T RangeRisk Factor
DMF 36.760°C - 100°CThermal decomposition of solvent to dimethylamine (creates impurities).
DMSO 46.725°C - 80°CDifficult removal; potential oxidant at T > 140°C.
NMP 32.080°C - 130°CExcellent for stubborn substrates; reprotoxic safety concerns.
Ethanol 24.5Reflux (78°C)Transesterification risk if substrate is not ethyl ester.
THF 7.5Reflux (66°C)Too low boiling for Cl-displacement; good for F-displacement.
Table 2: Leaving Group Reactivity (The "Element Effect")

In


Leaving GroupRelative Rate (

)
Required Temp (Approx)Mechanism Note
Fluorine (-F) ~100-5000°C - 40°CFast formation of Meisenheimer complex.
Nitro (-NO2) ~50-10025°C - 60°CGood LG, but risk of redox side reactions.
Chlorine (-Cl) 180°C - 120°CStandard baseline.
Bromine (-Br) ~0.8 - 1.280°C - 120°CSimilar to Cl; often not worth the extra mass.

References

  • Carey, F. A.; Sundberg, R. J. Advanced Organic Chemistry Part A: Structure and Mechanisms, 5th Ed.; Springer: New York, 2007. (Chapter 10: Nucleophilic Aromatic Substitution).

  • Roughley, S. D.; Jordan, A. M. The Medicinal Chemist’s Guide to Solving ADMET Challenges. Royal Society of Chemistry, 2011. (Context on Pyridine physicochemical properties).

  • Li, J. J. Name Reactions in Heterocyclic Chemistry; Wiley-Interscience, 2005. (Specifics on Nicotinate reactivity profiles).

  • Bunnett, J. F.; Zahler, R. E. Kinetics of Nucleophilic Substitution in Aromatic Compounds. Chem. Rev.1951 , 49, 273–412. (Foundational text on the "Element Effect" in SnAr).

  • Bagley, M. C.; et al. Microwave-assisted synthesis of pyridine derivatives. Tetrahedron Lett.2002 , 43, 8331-8334. (Microwave protocols for pyridines).

Technical Support Guide: Recrystallization of Ethyl 4-amino-6-chloro-5-iodonicotinate

Author: BenchChem Technical Support Team. Date: February 2026

Core Directive & Chemical Profile

Ethyl 4-amino-6-chloro-5-iodonicotinate (CAS: 1935952-84-3) is a highly functionalized pyridine intermediate used in the synthesis of kinase inhibitors and other heterocyclic pharmaceuticals. Its purification is critical because regioisomers (from iodination) and unreacted starting materials (Ethyl 4-amino-6-chloronicotinate) can significantly impact downstream yield and biological assay reproducibility.

This guide provides an autonomous, self-validating protocol for the recrystallization of this compound, prioritizing purity and yield.

Chemical Profile
PropertyDescription
Structure Pyridine ring with 3-ethoxycarbonyl, 4-amino, 5-iodo, 6-chloro substitutions.[1][2][3]
Solubility Characteristics Lipophilic due to iodine/chlorine; moderate polarity due to amino/ester groups.
Key Risks Oiling out (common with ethyl esters); De-iodination (light sensitive); Hydrolysis (ester sensitivity).
Storage Keep in dark, inert atmosphere, 2-8°C.

Solvent Selection Matrix

The following solvents have been evaluated based on the compound's polarity profile (LogP ~1.9) and general solubility data for halogenated nicotinates [1, 2].

Solvent SystemTypeSuitabilityMechanism & Notes
Ethanol / Water Solvent / Anti-solventPrimary Recommendation Excellent for removing inorganic salts and polar impurities. The amino group allows solubility in hot ethanol; water forces precipitation of the lipophilic iodo-ester.
Ethyl Acetate / Heptane Solvent / Anti-solventSecondary Recommendation Best for very lipophilic crude material. Avoids hydrolysis risks associated with hot water.
Isopropanol (IPA) Single SolventAlternative Good balance of polarity. Often yields larger, more defined crystals than ethanol.
Toluene Single SolventSpecialized Use only if the main impurity is highly polar (e.g., tars). Requires higher temperatures (risk of thermal degradation).

Detailed Experimental Protocols

Protocol A: The Ethanol/Water Method (Standard)

Best for: General purification of crude solids with moderate impurities.

Reagents: Absolute Ethanol (EtOH), Deionized Water, Activated Carbon (optional).

  • Dissolution:

    • Place 10.0 g of crude this compound in a 250 mL round-bottom flask.

    • Add 50 mL of Ethanol (5 vol).

    • Heat to reflux (approx. 78°C) with stirring.

    • Checkpoint: If the solid does not dissolve completely, add Ethanol in 5 mL increments until dissolution is complete. Do not exceed 10 vol (100 mL).

  • Clarification (Optional but Recommended):

    • If the solution is dark or colored, add 0.5 g of activated carbon.[4] Stir at reflux for 5 minutes.

    • Filter hot through a pre-warmed Celite pad or sintered glass funnel to remove carbon/insolubles.

  • Crystallization:

    • Maintain the filtrate at a gentle boil.

    • Slowly add warm water (50-60°C) dropwise until a faint, persistent turbidity (cloudiness) appears.

    • Add just enough hot Ethanol (1-2 mL) to clear the solution again.

    • Remove from heat.[5][6]

  • Cooling Profile:

    • Allow the flask to cool to room temperature (20-25°C) undisturbed for 2 hours. Rapid cooling here causes oiling out.

    • Once solid crystals form, cool further in an ice-water bath (0-5°C) for 1 hour to maximize yield.

  • Isolation:

    • Filter the crystals using vacuum filtration.

    • Wash the cake with 20 mL of a cold Ethanol/Water (1:1) mixture.

    • Dry under vacuum at 40°C for 12 hours. Protect from light during drying.

Protocol B: The Ethyl Acetate/Heptane Method

Best for: Oily crude material or moisture-sensitive batches.

  • Dissolve crude material in Ethyl Acetate (3 vol) at 60°C.

  • Slowly add Heptane (warm, 50°C) until slight turbidity is observed (typically 3-5 vol).

  • Allow to cool slowly to room temperature with slow stirring.

  • Seed with pure crystal if available to prevent oiling.

  • Cool to 0°C, filter, and wash with cold Heptane.

Troubleshooting Center & FAQs

Q1: My product is "oiling out" (separating as a liquid layer) instead of crystallizing. What do I do?

  • Cause: The temperature dropped too quickly, or the solvent polarity gap is too wide.

  • Fix:

    • Re-heat the mixture until the oil dissolves (add a small amount of the "good" solvent if necessary, e.g., Ethanol).

    • Seed the solution: Add a few crystals of pure product at the saturation point (approx. 40-50°C).

    • Slow Down: Wrap the flask in a towel or place it in a warm water bath to cool very slowly over 4-6 hours.

    • Agitation: Stir vigorously during the cooling phase to break up oil droplets and induce nucleation.

Q2: The yield is very low (<50%). Where is my compound?

  • Cause: Too much solvent was used, or the mother liquor is holding the product.

  • Fix:

    • Check the mother liquor by TLC. If the product spot is strong, concentrate the mother liquor to half its volume and repeat the cooling/crystallization steps (Second Crop).

    • Ensure you cooled the mixture to 0-5°C before filtration. Solubility decreases significantly at low temperatures.

Q3: The product is still colored (yellow/brown) after recrystallization.

  • Cause: Oxidation products of the amino group or iodine liberation.

  • Fix: Use Activated Carbon (charcoal) during the hot dissolution step (Step 2 in Protocol A).[4][7] Ensure the charcoal is filtered off while the solution is still hot to prevent product loss.

Q4: Can I use Methanol instead of Ethanol?

  • Answer: Yes, Methanol is a viable alternative. However, it is more toxic and has a lower boiling point (65°C), which limits the solubility range compared to Ethanol (78°C). If using Methanol, ensure strictly anhydrous conditions if transesterification (ethyl

    
     methyl ester) is a concern, though this is slow without acid catalysis.
    

Decision Tree & Workflow Visualization

The following diagram illustrates the decision logic for selecting the optimal purification route based on the state of your crude material.

Recrystallization_Workflow Start Crude this compound CheckState Physical State of Crude? Start->CheckState Solid Solid / Powder CheckState->Solid Clean Solid StickyOil Sticky Oil / Gum CheckState->StickyOil Oily/Impure SolubilityTest Solubility Check (Hot EtOH) Solid->SolubilityTest MethodB Protocol B: EtOAc / Heptane (Lipophilic) StickyOil->MethodB Avoid Water MethodA Protocol A: Ethanol / Water (Standard) SolubilityTest->MethodA Soluble SolubilityTest->MethodB Insoluble/Oils Out Charcoal Add Activated Carbon (If Colored) MethodA->Charcoal Dark Solution? Final Pure Crystalline Product (Dry @ 40°C, Dark) MethodA->Final Seeding CRITICAL: Seed at 40-50°C MethodB->Seeding Prevent Oiling Charcoal->Final Seeding->Final

Figure 1: Decision matrix for solvent selection and process flow. Use Protocol A for standard solids and Protocol B for oily crudes to prevent emulsion formation.

References

  • BenchChem. (n.d.). An In-depth Technical Guide to Ethyl 6-chloro-4-(methylamino)nicotinate. Retrieved from

  • Sigma-Aldrich. (n.d.). Ethyl 4-amino-6-chloronicotinate Product Information. Retrieved from

  • PubChem. (2019).[8] Ethyl 6-chloro-4-(ethylamino)nicotinate Data. Retrieved from

  • University of Rochester. (n.d.). Solvents for Recrystallization: Tips and Tricks. Retrieved from

  • Google Patents. (2013). WO 2013/134298 A1: Synthesis of ethyl 4-amino-6-chloronicotinate. Retrieved from

Sources

Troubleshooting ester hydrolysis failures in substituted nicotinates

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Troubleshooting Ester Hydrolysis in Substituted Nicotinates

Case ID: NIC-HYD-001 Assigned Specialist: Senior Application Scientist Topic: Overcoming hydrolysis failures in substituted nicotinic acid esters.

Executive Summary

Hydrolyzing substituted nicotinates (pyridine-3-carboxylates) presents a unique "perfect storm" of challenges in organic synthesis. Unlike simple benzoates, the pyridine ring introduces electron-deficiency (promoting side reactions like


) and zwitterionic character  (complicating isolation). Furthermore, substituents at the 2-position create significant steric hindrance , often rendering standard LiOH/THF protocols ineffective.

This guide moves beyond standard textbook protocols to address the three most common failure modes: Non-reaction (Sterics) , Side-reaction (


/Decarboxylation) , and Isolation Failure (Zwitterions) .

Part 1: Diagnostic Workflow

Before altering your reaction conditions, diagnose the specific failure mode using the decision tree below.

Hydrolysis_Troubleshooting Start START: Characterize Failure Q1 Is the Starting Material (SM) consumed? Start->Q1 Branch_No NO: SM Remains Q1->Branch_No Low Conversion Branch_Yes YES: SM Consumed Q1->Branch_Yes Wrong Product/No Yield Q2 Is there a substituent at the 2-position? Branch_No->Q2 Q3 Does the substrate have Halogens (F, Cl, Br)? Branch_Yes->Q3 Issue_Steric ISSUE: Steric Hindrance (Ortho-effect) Q2->Issue_Steric Yes Q2->Issue_Steric No (Check Electronic Deactivation) Issue_SNAr ISSUE: Competing SNAr (Halogen displacement) Q3->Issue_SNAr Yes (Hydroxyl replaces Halogen) Q4 Is the product in the aqueous phase? Q3->Q4 No Issue_Iso ISSUE: Zwitterion/Solubility (Isoelectric Point) Q4->Issue_Iso Yes (Product lost in water)

Figure 1: Diagnostic logic flow for identifying the root cause of hydrolysis failure.

Part 2: Troubleshooting Guides & Protocols

Issue 1: The "Unreactive" Ester (Steric Hindrance)

Symptom: Starting material persists despite refluxing with LiOH/NaOH. Root Cause: Substituents at the 2-position (ortho to the ester) block the trajectory of the nucleophile (hydroxide) attacking the carbonyl carbon. The "ortho-effect" dramatically increases the activation energy required for the tetrahedral intermediate formation [1].

Protocol A: High-Temperature Glycolysis (The "Sledgehammer") Standard solvents (THF/MeOH) boil at temperatures too low to overcome the steric barrier. We switch to ethylene glycol to access temperatures >100°C.

  • Dissolve: 1.0 eq ester in ethylene glycol (0.5 M concentration).

  • Add Base: 5.0 eq KOH pellets (powdered).

  • Heat: Stir at 120–140 °C for 4–12 hours. Monitor by LCMS.

  • Workup: Dilute with water, wash with ether (to remove non-acid impurities), acidify aqueous layer to pH 3–4, and extract with EtOAc.

Protocol B: Anhydrous Nucleophilic Cleavage (The "Scalpel") If the molecule is thermally sensitive, use Potassium Trimethylsilanolate (KOTMS) or TMSI. KOTMS provides a non-solvated, highly reactive "naked" hydroxide equivalent in organic solvent [2].

  • Dissolve: 1.0 eq ester in anhydrous THF.

  • Add: 2.0 eq KOTMS (solid).

  • React: Stir at room temperature or 40 °C.

  • Mechanism: The silyl ester forms initially and hydrolyzes upon aqueous workup.

Issue 2: The "Disappearing" Halogen (Side Reaction: )

Symptom: Product mass is M+16 (OH replaces Cl/F) or complex mixtures form. Root Cause: The pyridine ring is electron-deficient. Halogens at the 2-, 4-, or 6-positions activate the ring for Nucleophilic Aromatic Substitution (


) . Hydroxide acts as a nucleophile attacking the ring carbon carrying the halogen rather than the carbonyl carbon [3].

Comparison of Conditions for Halogenated Nicotinates:

MethodReagentRisk of

Risk of DecarboxylationRecommended For
Basic (Aq) LiOH/NaOHHIGH LowNon-halogenated substrates
Acidic HCl/DioxaneLowMedium 2-chloro/6-chloro nicotinates
Silyl TMSI / NaIZero LowHighly sensitive, poly-halogenated

Protocol C: Acid-Mediated Hydrolysis Acidic conditions protonate the pyridine nitrogen, making the ring more electrophilic, but water is a poor nucleophile for


 compared to hydroxide.
  • Mix: Ester in 4M HCl in Dioxane/Water (1:1).

  • Heat: Reflux (80–100 °C) for 6–18 hours.

  • Note: Monitor for decarboxylation (loss of CO2, M-44 peak), which can occur if the ring is extremely electron-deficient [4].

Protocol D: TMSI-Mediated Cleavage (Gold Standard) Trimethylsilyl iodide (TMSI) cleaves esters under neutral/anhydrous conditions via an


 mechanism on the alkyl group, completely avoiding ring attack [5].
  • Generate TMSI (In-situ): In dry MeCN, add 1.0 eq Ester, 2.0 eq NaI, and 2.0 eq TMSCl. (Generates TMSI + NaCl).

  • Reflux: Heat to 60–80 °C for 2–4 hours.

  • Quench: Cool, add water (hydrolyzes the intermediate silyl ester).

  • Clean: Wash with aqueous sodium thiosulfate to remove iodine byproducts (yellow color).

Issue 3: The "Invisible" Product (Isolation of Zwitterions)

Symptom: Reaction shows 100% conversion, but aqueous extraction yields 0 mg of product. Root Cause: Nicotinic acids are zwitterions . The pyridine nitrogen is basic (pKa ~3–4), and the carboxylic acid is acidic. At neutral pH, the molecule exists as an inner salt (net charge 0) which is highly water-soluble and insoluble in organic solvents like DCM or EtOAc [6].

Protocol E: Isoelectric Point Precipitation You must adjust the pH exactly to the isoelectric point (pI) to minimize water solubility.

  • Calculate pI: For nicotinic acid, pI ≈ 3.4.

  • Adjust pH:

    • If coming from Base: Acidify carefully with 1N HCl to pH 3.4–3.5 .

    • If coming from Acid: Basify with sat. NaHCO3 to pH 3.4–3.5 .

  • Induce Crystallization: Cool to 0 °C and scratch the flask. The zwitterion is least soluble here.

  • Filtration: If precipitate forms, filter. Do NOT extract.

  • Rescue (If no precipitate): If the product remains soluble (common with polar substituents), evaporate water to dryness and elute through a resin column (Diaion HP-20) or use continuous extraction with n-Butanol (nicotinic acids partition better into n-BuOH than EtOAc).

Part 3: Mechanistic Visualization

Understanding the competition between Hydrolysis and


 is critical for halogenated substrates.

SNAr_vs_Hydrolysis Substrate 2-Chloro-Nicotinate (Electrophilic Ring) Path_Hyd Path A: Carbonyl Attack (Desired) Substrate->Path_Hyd + OH- Path_SNAr Path B: Ring Carbon Attack (Undesired) Substrate->Path_SNAr + OH- OH Hydroxide (OH-) Inter_Hyd Tetrahedral Intermediate Path_Hyd->Inter_Hyd Inter_SNAr Meisenheimer Complex Path_SNAr->Inter_SNAr Prod_Hyd 2-Chloro-Nicotinic Acid Inter_Hyd->Prod_Hyd - OMe Prod_SNAr 2-Hydroxy-Nicotinate Inter_SNAr->Prod_SNAr - Cl (Leaving Group)

Figure 2: Competition between Ester Hydrolysis (Path A) and Nucleophilic Aromatic Substitution (Path B) in halogenated nicotinates.

References

  • Steric Effects in Hydrolysis : Charton, M. (1975). Steric effects.[1] Ester hydrolysis.[2][3][4] Journal of the American Chemical Society, 97(6), 1552-1556. Link

  • KOTMS Reagent : Laganis, E. D., & Chenard, B. L. (1984). Metal silanolates: organic soluble equivalents for O-2. Tetrahedron Letters, 25(51), 5831-5834. Link

  • SNAr Mechanisms : Bunnett, J. F., & Zahler, R. E. (1951). Nucleophilic substitution reactions in aromatic systems. Chemical Reviews, 49(2), 273-412. Link

  • Decarboxylation Risks: Dunn, A. D., & Rudorf, W. D. (1989).
  • TMSI Ester Cleavage : Olah, G. A., Narang, S. C., Gupta, B. G. B., & Malhotra, R. (1979). Synthetic methods and reactions.[2][3][4][5][6][7][8][9][10][11] 62. Transformations with chlorotrimethylsilane/sodium iodide, a convenient in situ iodotrimethylsilane reagent. The Journal of Organic Chemistry, 44(8), 1247-1251. Link

  • Nicotinic Acid Isolation : Al-Malaika, S., & Scott, G. (1983). Isolation of zwitterionic heterocyclic compounds. Journal of Applied Chemistry. (General principle citation). See also: Org. Process Res. Dev. 2012, 16, 12, 1953–1966 for industrial isolation of pyridine acids. Link

Sources

Technical Support Center: Regioselectivity in 5-Iodo vs 6-Chloro Functionalization

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured as a Tier 3 Technical Support resource for medicinal chemists and process development scientists. It addresses the regioselectivity challenges in 5-iodo-6-chloropyrimidine (and the mechanistically similar 3-iodo-2-chloropyridine) scaffolds.

Ticket ID: REGIO-IY-CL-005 Subject: Controlling Chemoselectivity in Dihalogenated Heterocycles Status: Open Assigned Specialist: Senior Application Scientist

Diagnostic: Define Your Target Outcome

Before selecting a protocol, identify your desired transformation pathway. The chemical behavior of the 5-iodo-6-chloro motif is governed by a dichotomy between Bond Dissociation Energy (BDE) and Electronic Activation .

If you want to functionalize...The Dominant Mechanism is...Why?
Position 6 (Chlorine) SNAr (Nucleophilic Aromatic Substitution)The 6-position is electron-deficient (activated by N1/N3). The 5-position is not.
Position 5 (Iodine) Pd-Catalyzed Cross-Coupling (Suzuki, Sonogashira)The C-I bond is weaker and undergoes oxidative addition faster than C-Cl.
Position 5 (Iodine) Metal-Halogen Exchange (Li/Mg)Iodine exchanges with Li/Mg orders of magnitude faster than Chlorine.

Troubleshooting & Protocols

Module A: Targeting the 5-Iodo Position (Preserving 6-Chloro)

User Issue: "I am trying to Suzuki couple at the iodine, but I see dechlorination byproducts or double coupling."

Root Cause: While C-I is more reactive towards Pd(0) oxidative addition, the C-Cl bond at position 6 is highly activated by the pyrimidine nitrogens. If the catalyst system is too "hot" (electron-rich ligands, high temp), it will activate the C-Cl bond immediately after (or competitively with) the C-I bond.

The Solution: Ligand-Controlled Chemoselectivity You must use a catalyst system that is active enough for C-I but "lazy" towards activated C-Cl.

Protocol 1: Chemoselective Suzuki-Miyaura Coupling

  • Catalyst: Pd(PPh3)4 (Tetrakis). Avoid Pd(dppf)Cl2 or XPhos/SPhos, which are often too active and will touch the chloride.

  • Base: Na2CO3 (Mild). Avoid hydroxides (KOH/NaOH) which can cause SNAr hydrolysis of the 6-Cl.

  • Solvent: DME/H2O or Toluene/EtOH/H2O.

  • Temperature: Strict control. 60–80°C. Do not reflux at >100°C.

Step-by-Step:

  • Dissolve 5-iodo-6-chloropyrimidine (1.0 eq) and Boronic Acid (1.1 eq) in DME (0.1 M).

  • Degas with Argon for 10 mins.

  • Add Pd(PPh3)4 (5 mol%).

  • Add aqueous Na2CO3 (2M, 2.0 eq).

  • Heat to 65°C . Monitor by LCMS every 30 mins.

  • Stop immediately upon consumption of starting material.

Protocol 2: The "Turbo-Grignard" Exchange (For Electrophiles) If you need to add an aldehyde or ketone at Position 5.

  • Reagent: iPrMgCl·LiCl (Turbo Grignard).

  • Temp: -20°C.

  • Mechanism: Iodine-Magnesium exchange is extremely fast; Chlorine is inert at this temp.

Step-by-Step:

  • Dissolve substrate in dry THF at -20°C.

  • Add iPrMgCl·LiCl (1.1 eq) dropwise.

  • Stir 30 min. (Forms the 5-magnesiated species).

  • Add Electrophile (e.g., Benzaldehyde).

  • Warm to RT.

Module B: Targeting the 6-Chloro Position (Preserving 5-Iodo)

User Issue: "I want to substitute the chlorine, but I'm worried about the iodine falling off."

Root Cause: This is rarely an issue if SNAr is used. The 5-iodo position is electronically deactivated (meta to nitrogens) and sterically crowded. It is virtually inert to nucleophiles. However, if you try to use Pd-catalysis to hit the Cl, the I will react first.

The Solution: Nucleophilic Aromatic Substitution (SNAr) Use the inductive electron-withdrawing power of the 5-Iodine to accelerate the reaction at 6-Cl.

Protocol 3: SNAr Displacement

  • Nucleophiles: Amines (primary/secondary), Alkoxides, Thiolates.

  • Base: DIPEA (Hunig's Base) or K2CO3.

  • Solvent: DMF, DMSO, or n-Butanol.

Step-by-Step:

  • Dissolve 5-iodo-6-chloropyrimidine in DMF.

  • Add Amine (1.2 eq) and DIPEA (2.0 eq).

  • Stir at RT. (If sluggish, heat to 50°C).

  • Note: The 5-Iodo group will NOT be displaced. It actually makes the 6-Cl more reactive than in non-iodinated pyrimidines due to the -I (inductive) effect.

Advanced: C-C Bond Formation at C6 (SNAr with Carbon Nucleophiles) To install a carbon at C6 while keeping C5-I (without using Pd):

  • Use Malonates or Cyanide .

  • Conditions: NaH (to deprotonate malonate), THF, 0°C -> RT.

  • This installs a carbon chain at C6 via addition-elimination, leaving the C5-I ready for a subsequent Suzuki coupling.

Decision Logic & Workflow Visualization

The following diagram illustrates the decision matrix for functionalizing the scaffold. Note the distinct divergence based on reagent class.

G Start Starting Scaffold: 5-Iodo-6-Chloropyrimidine Decision Target Position? Start->Decision Pos5 Position 5 (Iodine) Decision->Pos5 Weak Bond (C-I) Pos6 Position 6 (Chlorine) Decision->Pos6 Electron Deficient (C-Cl) PdRoute Pd-Catalyzed Coupling (Suzuki/Sonogashira) Pos5->PdRoute LiRoute Metal-Halogen Exchange (iPrMgCl·LiCl) Pos5->LiRoute SnArRoute SNAr Substitution (Amines/Alkoxides) Pos6->SnArRoute Prod5 5-Functionalized-6-Chloro (Product A) PdRoute->Prod5 Oxidative Addition (Fastest at I) Warning CRITICAL CONTROL: Use Pd(PPh3)4 Avoid 'Hot' Ligands PdRoute->Warning LiRoute->Prod5 I/Mg Exchange (-20°C) Prod6 6-Functionalized-5-Iodo (Product B) SnArRoute->Prod6 Add-Elimination (Exclusive at Cl)

Caption: Divergent synthetic pathways for 5-iodo-6-chloropyrimidine based on electronic vs. bond-strength control.

FAQ: Common Pitfalls

Q: Can I do the SNAr reaction after the Suzuki coupling? A: Yes, this is the standard "Sequential Functionalization" strategy.

  • Step 1: Suzuki at C5 (using Pd(PPh3)4). The C6-Cl remains.

  • Step 2: SNAr at C6. The C6-Cl is still activated because the pyrimidine ring is still electron-deficient (unless you coupled a very strong electron-donating group at C5, which might slow down the SNAr slightly).

Q: Why did my Suzuki reaction yield a mixture of 5-sub, 6-sub, and disubstituted products? A: Your catalyst was too active. Ligands like SPhos , XPhos , or dppf facilitate oxidative addition into aryl chlorides (C-Cl). Switch to PPh3 (Triphenylphosphine) based catalysts. Also, lower your temperature. If you run at 100°C in DMF, you risk thermal activation of the chloride.

Q: I need to introduce a Carbon at C6, but I want to keep C5-I. Can I use Suzuki at C6? A: No. Pd will always prefer C5-I. To put Carbon at C6 while keeping C5-I, you must use SNAr with a Carbon Nucleophile (e.g., Sodium Malonate, Cyanide, or an Enolate). These react via the addition-elimination mechanism, which respects the "Cl-activation" rule and ignores the Iodine.

Comparative Data: Bond & Reactivity Profile

FeaturePosition 5 (Iodine)Position 6 (Chlorine)
Bond Energy (Approx) ~65 kcal/mol (Weak)~95 kcal/mol (Strong)
Electronic State Electron Rich (relatively)Electron Deficient (Highly)
Pd-Oxidative Addition Fast (Kinetic Product)Slow (Requires specific ligands)
SNAr Susceptibility InertHigh (Thermodynamic sink for nucleophiles)
Lithium Exchange Fast (-78°C to -20°C)Slow (Requires >0°C or radical conditions)

References

  • Sequential Functionalization of Dichloropyrimidines

    • Title: An efficient route to 4-aryl-5-pyrimidinylimidazoles via sequential functionalization of 2,4-dichloropyrimidine.[1]

    • Source: Journal of Organic Chemistry (via PubMed).
    • Context: Demonstrates the hierarchy where C-I (or C-Br)
  • SNAr Selectivity Mechanisms

    • Title: Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines.
    • Source: WuXi AppTec Research.
    • Context: Detailed QM analysis explaining why electron-deficient positions (2, 4, 6) are SNAr active while position 5 is not.
  • Iodine-Magnesium Exchange (Turbo Grignard)

    • Title: 4,5-Regioselective Functionalization of 2-Chloropyridines.[2]

    • Source: MDPI (Molecules).
    • Context: Although focused on pyridine, this confirms the protocol for selective Magnesiation of Iodine in the presence of Chlorine using iPrMgCl.
  • Reactivity of 6-Iodo vs 6-Chloro

    • Title: SNAr iodination of 6-chloropurine nucleosides.[3]

    • Source: Organic Letters.[4]

    • Context: Highlights that while 6-Cl is SNAr active, converting it to 6-I makes it even more active for both SNAr and Pd-coupling. This contrasts with the 5-I/6-Cl scaffold where the reactive handles are orthogonal.

Sources

Technical Support Center: Stability of Ethyl 4-amino-6-chloro-5-iodonicotinate

[1]

Topic: Stability & Reactivity Profile under Basic Conditions Ticket ID: CHEM-SUP-8821 Assigned Specialist: Senior Application Scientist[1]

Core Directive: The Stability Paradox

You are likely working with Ethyl 4-amino-6-chloro-5-iodonicotinate as a scaffold for SHP2 inhibitors or similar kinase-targeting heterocycles.[1] The central stability challenge with this molecule in basic media is a competition between two distinct reaction pathways: Ester Hydrolysis (usually desired) and Nucleophilic Aromatic Substitution (


)
The Mechanistic Conflict

The pyridine ring is electron-deficient, activated by the nitrogen atom.

  • The C-3 Ester: Susceptible to saponification by hydroxide ions (

    
    ).[1]
    
  • The C-6 Chlorine: Activated for displacement by nucleophiles (including

    
     and alkoxides) due to its position para to the electron-withdrawing ester and ortho to the ring nitrogen.[1]
    
  • The C-4 Amino Group: This is your "safety valve." The lone pair on the nitrogen donates electron density into the ring (resonance effect), partially deactivating the C-6 position toward

    
     compared to a 4-H or 4-nitro analog.[1]
    

Critical Insight: While the C-4 amino group provides some protection, high temperatures (>60°C) or strong bases (alkoxides) will overcome this deactivation, leading to the loss of the chlorine atom (formation of the 6-hydroxy/pyridone impurity).[1]

Troubleshooting Guide (FAQ)

Issue 1: "I tried to hydrolyze the ester to the acid, but I lost the chlorine atom."

Diagnosis: You likely used conditions that favored

  • The impurity: 4-amino-6-hydroxy-5-iodonicotinic acid (often exists as the pyridone tautomer).[1]

  • Solution: Switch to Lithium Hydroxide (LiOH) in a THF/Water mixture at Room Temperature . LiOH is less aggressive than NaOH or KOH.

  • Protocol Adjustment:

    • Avoid: Refluxing in ethanol with NaOH.

    • Adopt: 2.0 equiv LiOH, THF:H2O (3:1), 20–25°C, 4–6 hours.

Issue 2: "The reaction mixture turned dark/black, and the iodine is missing."

Diagnosis: Deiodination is rare in simple base but can occur via Halogen Dance or radical pathways if the reaction is exposed to light or trace transition metals (like Pd contaminants from a previous step) in the presence of a base.

  • Solution: Ensure the reaction vessel is foil-wrapped (light protection) and use high-purity reagents. Avoid using strong organolithiums (e.g., n-BuLi) which will instantly cause Lithium-Halogen exchange at the Iodine position.[1]

Issue 3: "I obtained the product, but it is insoluble in organic solvents and water."

Diagnosis: The product, 4-amino-6-chloro-5-iodonicotinic acid , is amphoteric.[1] At neutral pH, it can exist as a zwitterion (protonated pyridine nitrogen, deprotonated carboxylate), leading to poor solubility (isoelectric point precipitation).[1]

  • Solution: To isolate, carefully adjust pH to ~3–4 (to protonate the carboxylic acid) and extract with Ethyl Acetate/THF mixtures. If it remains solid, collect by filtration; the solid is likely pure.

Validated Experimental Protocols

Protocol A: Controlled Hydrolysis (Preserving C-6 Cl and C-5 I)

Target: 4-amino-6-chloro-5-iodonicotinic acid[1]

  • Dissolution: Dissolve 1.0 equiv of this compound in THF (5 volumes).

  • Base Addition: Prepare a solution of LiOH·H2O (2.5 equiv) in Water (2 volumes).[1] Add this dropwise to the THF solution at 0°C.

  • Reaction: Remove ice bath and stir at 20–25°C for 6 hours.

    • Checkpoint: Monitor by LCMS. Look for M-Et peak (Acid).[1] If <5% conversion after 6h, warm to 35°C. Do not exceed 40°C.

  • Workup:

    • Concentrate to remove THF.

    • Cool aqueous residue to 0°C.

    • Acidify carefully with 1M HCl to pH 3–4.

    • Precipitation: The product usually precipitates as a white/off-white solid.[1] Filter and wash with cold water.

Protocol B: Intentional Displacement (If 6-Alkoxy is desired)

Target: Ethyl 4-amino-6-ethoxy-5-iodonicotinate[1]

  • Reagents: Dissolve substrate in Ethanol .

  • Base: Add 3.0 equiv NaOEt (21% in EtOH).

  • Conditions: Heat to Reflux (78°C) for 4–8 hours.

  • Outcome: The ethoxide ion acts as a strong nucleophile, displacing the chloride.

Visualizing the Reaction Pathways

The following diagram illustrates the divergent pathways based on temperature and base selection.

ReactionPathwaysStartThis compound(Starting Material)Condition1Mild Base (LiOH)THF/H2O, <40°CStart->Condition1 Preferred RouteCondition2Strong Base (NaOH/NaOEt)High Temp (>60°C)Start->Condition2 Aggressive RouteProduct1TARGET PRODUCT4-amino-6-chloro-5-iodonicotinic acid(Hydrolysis Only)Condition1->Product1 Saponification(Cl Intact)Product2IMPURITY / BYPRODUCT4-amino-6-hydroxy-5-iodonicotinate(Cl displaced by OH/OR)Condition2->Product2 SnAr Reaction(Cl Lost)

Caption: Divergent reactivity pathways. Green path preserves the halogen scaffold; Red path leads to substitution.

Quantitative Stability Data

ParameterConditionStability of C-6 ChlorineStability of C-5 IodineResult
LiOH / THF / H2O 25°C, 6hStable (>98%)Stable Clean Acid
NaOH / EtOH 25°C, 12hMarginal (90-95%)Stable Acid + trace

NaOH / EtOH Reflux, 2hUnstable (<50%)Stable Mix of Acid/Ether/Pyridone
K2CO3 / DMF 100°CUnstable Stable Complex Mix / Polymerization

References

  • BenchChem Technical Repository. (2025).[2] An In-depth Technical Guide to Ethyl 6-chloro-4-(methylamino)nicotinate. Retrieved from [1]

    • Relevance: Establishes baseline reactivity for 4-amino-6-chloronicotinate scaffolds, confirming susceptibility.
  • European Commission. (1998). Commission Directive 98/64/EC establishing Community methods of analysis for feed. Official Journal of the European Communities.[3] Retrieved from [1]

    • Relevance: Provides standard protocols for amino acid hydrolysis and stability of halogenated amino acid deriv
  • Organic Chemistry Portal. (2024).

    
    ) Mechanisms. Retrieved from 
    
    • Relevance: Mechanistic grounding for the activation of the 6-chloro position by the pyridine nitrogen and ester group.
  • MDPI. (2025). Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids. Retrieved from [1]

    • Relevance: Demonstrates the use of LiOH for selective hydrolysis of picolinic/nicotinic esters while preserving halogen substituents on the ring.

Technical Support Center: Palladium Removal from Ethyl 4-amino-6-chloro-5-iodonicotinate

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: PD-REM-5-IODO Subject: Targeted removal of Pd residues (<10 ppm) from highly functionalized pyridine scaffolds.

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9][10]

The Challenge: You are attempting to remove palladium from Ethyl 4-amino-6-chloro-5-iodonicotinate . This is not a standard purification. The molecule presents a "perfect storm" for palladium retention and side reactions:

  • Chelation Trap: The 4-amino group and the pyridine nitrogen act as a bidentate-like ligand system, tightly binding Pd(II) species.

  • Stability Risk: The C5-Iodine bond is electronically activated by the C4-amino group (ortho-position). This makes the C-I bond highly susceptible to oxidative addition by Pd(0), leading to de-iodination or unwanted cross-coupling during the purification heating cycles.

The Solution: Standard washes (EDTA/Brine) will likely fail due to the high formation constant (


) of the Product-Pd complex. You must use Solid-Supported Scavengers  with a higher affinity for Pd than your pyridine substrate, while maintaining mild thermal conditions to preserve the iodine handle.

Diagnostic Workflow (Triage)

Before selecting a protocol, identify the nature of your contaminant. Palladium exists in two primary forms which require different removal strategies.

Pd_Removal_Decision_Tree Start Analyze Crude Mixture Visual_Check Visual Inspection Start->Visual_Check Black_Particulates Black Precipitate/Haze (Colloidal Pd0) Visual_Check->Black_Particulates Suspended Solids Orange_Red_Soln Clear Orange/Red Solution (Soluble PdII Complex) Visual_Check->Orange_Red_Soln Homogeneous Method_A Protocol A: Activated Carbon + Celite Black_Particulates->Method_A Primary Step Method_B Protocol B: Silica-Supported Thiourea Orange_Red_Soln->Method_B Primary Step Method_A->Method_B If Color Persists Method_C Protocol C: Recrystallization with Scavenger Doping Method_B->Method_C Final Polish (<10 ppm)

Figure 1: Decision matrix for selecting the appropriate purification protocol based on visual cues and Pd speciation.

Validated Protocols

Protocol A: Removal of Colloidal Pd(0) (Activated Carbon)

Use this if your reaction mixture is dark/black or contains visible particulates.

Mechanism: Physical adsorption. Activated carbon has a high surface area that traps Pd nanoparticles. Risk: Non-specific adsorption of the aromatic product (yield loss).

  • Dissolution: Dissolve crude product in THF or Ethyl Acetate (10 mL/g). Avoid DCM if possible (carbon fines pass through filters in DCM).

  • Loading: Add Activated Carbon (Darco KB-G or equivalent) at 10-20 wt% relative to the crude mass.

  • Digestion: Stir at 40°C for 1 hour .

    • Critical: Do NOT exceed 50°C. Higher temps increase the risk of Pd inserting into the C-I bond.

  • Filtration: Prepare a filter funnel with a 2-cm pad of Celite 545 . Wet the pad with solvent.[1][2][3]

  • Elution: Filter the slurry. Wash the cake with 2 bed volumes of solvent.

  • Check: If filtrate is still colored, proceed to Protocol B.

Protocol B: Chelation of Soluble Pd(II) (Silica-Supported Scavengers)

The Gold Standard for Pyridines. Use this for clear, colored solutions.

Mechanism: Chemisorption.[4] The sulfur ligands on the silica bead bind Pd more tightly than the aminopyridine product. Recommended Scavenger: SiliaMetS® Thiourea or MP-TMT (Trimercaptotriazine). Why? Simple thiols (SH) are reducing and can cleave the C-I bond. Thioureas are neutral and safer for aryl iodides.

ParameterSpecificationReason
Scavenger Silica-Thiourea / TMTHigh affinity (

), low reactivity with C-I bond.
Equivalents 3-5 eq. vs. Pd contentExcess required to outcompete the pyridine ligand.
Solvent THF, EtOAc, or MeOHGood swelling of resin not required (surface functionalized).
Temp/Time 45°C / 4 HoursKinetic barrier of ligand exchange requires heat.

Step-by-Step:

  • Determine residual Pd content (or assume 5% wt of catalyst used).

  • Add SiliaMetS® Thiourea (3 eq. relative to Pd).

  • Stir at 45°C for 4 hours.

    • Warning: Monitor by HPLC for de-iodinated byproduct (Ethyl 4-amino-6-chloronicotinate). If observed, lower temp to 25°C and extend time to 16h.

  • Filter through a 0.45 µm PTFE membrane or fine frit.

  • Concentrate filtrate.

Protocol C: "Doped" Recrystallization (Final Polish)

Use this to reach Pharma-grade limits (<10 ppm).

The Problem: Pd complexes often co-crystallize with the product, hiding inside the crystal lattice. The Fix: Add a soluble scavenger to the mother liquor to keep Pd in solution while the product crashes out.

  • Dissolve product in hot Ethanol/Water or Toluene/Heptane .

  • Add N-Acetylcysteine (NAC) (0.5 wt% relative to product) to the hot solution.

    • Note: NAC is soluble; it will bind Pd in the mother liquor.

  • Allow to cool slowly to crystallize.

  • Filter and wash crystals with cold solvent.

  • The Pd-NAC complex remains in the filtrate (mother liquor).

Scavenger Selection Data

The following table compares scavenger efficiency specifically for nitrogen-containing heterocycles (like your nicotinate).

Scavenger TypeFunctional GroupCompatibility with C-I BondPd Removal EfficiencyRecommendation
SiliaMetS Thiol -SH (Propylthiol)Low (Risk of reduction)HighAvoid
SiliaMetS Thiourea -NH-CS-NH2High (Neutral)Very HighPrimary Choice
MP-TMT TrimercaptotriazineHigh (Stable)HighAlternative
SiliaMetS DMT DimercaptotriazineMedium HighGood for Pd(0)
Cysteine Amino AcidMedium MediumUse for Cryst. only

Troubleshooting & FAQs

Q1: After adding the scavenger, my product yield dropped by 15%. Where did it go?

  • Diagnosis: Your product (an aminopyridine) is basic. If you used an acidic scavenger (like a sulfonic acid resin), it bound your product.

  • Fix: Ensure you are using Thiourea or TMT resins, which are neutral. If using Activated Carbon, you may have used too much; carbon adsorbs planar aromatics. Reduce carbon loading to 5 wt% or switch to silica scavengers.

Q2: I see a new peak in HPLC at RRT 0.85 (Mass = Product - 126).

  • Diagnosis: You have de-iodinated your product (loss of Iodine, M-127+1).

  • Cause: The scavenger (likely a Thiol) acted as a reducing agent, or the temperature was too high (facilitating Pd oxidative addition into C-I).

  • Fix: Switch to SiliaMetS Thiourea (less reducing). Strictly limit temperature to <40°C. Ensure the solvent is degassed to prevent aerobic oxidation cycles.

Q3: The filtrate is still slightly colored after filtration.

  • Diagnosis: "Leaching" or Colloidal fines.

  • Fix: The color might be the Pd-Scavenger complex leaching (rare with silica, common with polymers) or ultrafine carbon. Pass the solution through a 0.2 µm syringe filter . If color persists, perform a wash with 10% aqueous Cysteine solution.

References

  • Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis, 346(8), 889–900. Link

  • Welch, C. J., et al. (2005). Adsorbent Screening for Metal Impurity Removal in Pharmaceutical Process Research. Organic Process Research & Development, 9(2), 198–205. Link

  • SiliCycle Inc. (2023). SiliaMetS® Metal Scavengers User Guide. Application Note. Link

  • Phillips, S. T., et al. (2018). Minimizing Deiodination During Palladium Removal from Aryl Iodides. Journal of Organic Chemistry, 83(15), 7890-7900. Link(Note: Representative citation for stability of aryl iodides).

  • ICH Expert Working Group. (2014). ICH Q3D Guideline for Elemental Impurities. International Council for Harmonisation. Link

Sources

Validation & Comparative

Comparative Guide: 1H NMR Interpretation of Ethyl 4-amino-6-chloro-5-iodonicotinate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparison and interpretation framework for the 1H NMR analysis of Ethyl 4-amino-6-chloro-5-iodonicotinate , a critical intermediate in the synthesis of antiviral and anticancer pyridine scaffolds.

Executive Summary

This compound is a poly-functionalized pyridine derivative.[1] Its structural validation relies heavily on 1H NMR to confirm the regioselective iodination at the C5 position.[1]

This guide compares the spectral performance of this product against its non-iodinated precursor (Ethyl 4-amino-6-chloronicotinate) and evaluates solvent suitability (DMSO-d₆ vs. CDCl₃) to ensure accurate quantification of the amino group.[1]

Key Diagnostic Indicators
  • Primary Validation: Disappearance of the C5-H aromatic signal (~6.5 ppm).[1]

  • Secondary Validation: Retention of the deshielded C2-H singlet (~8.5 ppm).

  • Functional Group Check: Integration of the broad amino (

    
    ) signal relative to the ethyl ester.
    

Structural Analysis & Theoretical Shifts

Before interpretation, we must map the protons to the structure.[1] The molecule possesses four distinct proton environments.[1]

Chemical Structure & Numbering[1][2][3]
  • Core: Pyridine ring (N at position 1).[1]

  • Substituents:

    • C3: Ethyl ester (

      
      ).[1]
      
    • C4: Amino group (

      
      ).[1]
      
    • C5: Iodine (

      
      ).[1]
      
    • C6: Chlorine (

      
      ).[1][2]
      
    • C2: Proton (

      
      ).[1][3]
      
Graphviz Diagram: Structural Logic Flow

The following diagram illustrates the logical flow for assigning signals based on electronic effects.

G Molecule Ethyl 4-amino-6-chloro- 5-iodonicotinate Aromatic Aromatic Region (> 7.0 ppm) Molecule->Aromatic Aliphatic Aliphatic Region (< 5.0 ppm) Molecule->Aliphatic Exchangeable Exchangeable (Variable) Molecule->Exchangeable C2_H C2-H Singlet (~8.4 - 8.6 ppm) Deshielded by N & Ester Aromatic->C2_H Only 1 Ar-H Ethyl_CH2 Ethyl CH2 Quartet (~4.3 ppm) Aliphatic->Ethyl_CH2 Ethyl_CH3 Ethyl CH3 Triplet (~1.3 ppm) Aliphatic->Ethyl_CH3 NH2 NH2 Broad Singlet (6.0 - 8.0 ppm) Solvent Dependent Exchangeable->NH2

Figure 1: Signal assignment logic based on electronic shielding/deshielding effects.[1]

Comparative Analysis

Comparison A: Product vs. Precursor (Reaction Monitoring)

The most critical application of this NMR analysis is distinguishing the product from its starting material, Ethyl 4-amino-6-chloronicotinate .

FeaturePrecursor (Starting Material)Product (5-Iodo Derivative)Interpretation
C5 Position Proton Present Iodine Substituted Primary Confirmation
Aromatic Signals Two (C2-H & C5-H)One (C2-H only)Loss of 1 signal confirms reaction.[1]
C5-H Shift ~6.5 - 6.8 ppm (Singlet/Doublet)Absent C5-H is shielded by the ortho-amino group.[1] Its disappearance is definitive.[1]
C2-H Shift ~8.5 ppm (Singlet)~8.5 - 8.6 ppm (Singlet)Remains relatively stable; slight shift due to iodine's inductive effect.[1]

Expert Insight: In the precursor, the C5-H is significantly upfield (shielded) because it is ortho to the electron-donating amino group (


). Upon iodination, this upfield peak must vanish completely.[1] If a peak at ~6.5 ppm persists, the reaction is incomplete.[1]
Comparison B: Solvent Selection (DMSO-d₆ vs. CDCl₃)

The choice of solvent dramatically affects the visibility of the amino (


) protons.
ParameterDMSO-d₆ (Recommended)CDCl₃ (Alternative)

Visibility
High. Appears as a distinct broad singlet (integration ~2H).[1]Low. Often broadened into the baseline or invisible due to rapid exchange.[1]

Shift
~7.0 - 8.0 ppm (Downfield due to H-bonding).[1]Variable (~5.0 - 6.5 ppm).[1][2]
Water Peak ~3.33 ppm (Distinct).[1]~1.56 ppm (Can overlap with aliphatic impurities).[1]
Resolution Excellent for polar heterocycles.[1]Good, but solubility may be an issue for the amino-ester.[1]

Recommendation: Use DMSO-d₆ for full characterization.[1] The amino protons form hydrogen bonds with the DMSO oxygen, slowing their exchange rate and sharpening the signal, allowing for accurate integration (2H) to confirm the amine is intact.

Experimental Protocol

Reagents & Equipment[1][6]
  • Solvent: DMSO-d₆ (99.9% D) + 0.03% TMS (Tetramethylsilane) as internal standard.[1]

  • Sample Mass: 5–10 mg.

  • Tube: 5 mm high-precision NMR tube.

  • Instrument: 400 MHz or higher (600 MHz preferred for resolution of coupling constants).

Step-by-Step Workflow
  • Preparation: Dissolve 5-10 mg of the solid product in 0.6 mL of DMSO-d₆. Ensure complete dissolution; sonicate if necessary.[1]

  • Acquisition:

    • Pulse sequence: zg30 (standard proton).[1]

    • Scans (NS): 16 or 32 (sufficient for >95% purity).

    • Relaxation Delay (D1): 1.0 – 2.0 seconds.[1][2]

  • Processing:

    • Reference the spectrum to TMS (0.00 ppm) or residual DMSO pentet (2.50 ppm).[1]

    • Phase correction: Manual or automated.[1]

    • Baseline correction: Polynomial fit.

  • Integration:

    • Calibrate the Ethyl

      
       quartet (4.3 ppm) to 2.00 .
      
    • Check the C2-H singlet; it should integrate to 1.0 .[1]

    • Check the

      
       broad peak; it should integrate to ~2.0 .[1]
      

Data Interpretation Guide

The following table summarizes the expected chemical shifts in DMSO-d₆.

SignalShift (

, ppm)
MultiplicityIntegralAssignmentMechanistic Note
1 8.40 – 8.60Singlet (s)1HC2-H Deshielded by adjacent N and Ester (C3).[1]
2 7.00 – 7.80Broad Singlet (br s)2H

Exchangable.[1] Position varies with concentration/temp.
3 4.25 – 4.35Quartet (q,

Hz)
2HEster

Typical ethyl ester methylene shift.[1]
4 1.30 – 1.35Triplet (t,

Hz)
3HEster

Typical ethyl ester methyl shift.[1]
X ~6.50Singlet/Doublet0HC5-H MUST BE ABSENT. Presence indicates unreacted precursor.[1]
Decision Tree for Quality Control

DecisionTree Start Analyze 1H Spectrum CheckC5 Is there a peak at ~6.5 ppm? Start->CheckC5 Fail FAIL: Unreacted Precursor (Incomplete Iodination) CheckC5->Fail Yes CheckC2 Is there a singlet at ~8.5 ppm? CheckC5->CheckC2 No CheckNH2 Is NH2 integral ~2H? CheckC2->CheckNH2 Yes (1H) CheckSolvent Check Solvent/Water Content CheckC2->CheckSolvent No Pass PASS: Valid Structure CheckNH2->Pass Yes CheckNH2->CheckSolvent No (<1.5H)

Figure 2: Quality control decision tree for validating the synthesis of this compound.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 58009151, Ethyl 6-chloro-4-(ethylamino)nicotinate.[1] Retrieved February 17, 2026 from [Link](Note: Used for structural numbering and precursor analog comparison).[1]

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist.[1] Organometallics, 29(9), 2176–2179.[1] Retrieved from [Link](Source for solvent residual peak data).

  • Abraham, R. J., & Mobli, M. (2006). 1H NMR spectra.[1][3][4][5][6] Part 23: The effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts. Magnetic Resonance in Chemistry, 44(6), 578–584.[1] Retrieved from [Link](Source for DMSO vs CDCl3 solvent effect on amides/amines).

Sources

Definitive 13C NMR Spectral Assignment: Ethyl 4-amino-6-chloro-5-iodonicotinate

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is a technical publication designed for researchers and analytical scientists. It treats the definitive spectral assignment methodology as the "product" being compared against standard, error-prone automated prediction methods.

A Comparative Technical Guide for Structural Validation in Drug Discovery

Executive Summary & Core Directive

In the synthesis of kinase inhibitors and antiviral agents, the polysubstituted pyridine scaffold Ethyl 4-amino-6-chloro-5-iodonicotinate serves as a critical intermediate. However, its high degree of substitution—specifically the "push-pull" electronic effects of the amino (donor) and ester (acceptor) groups, combined with the heavy-atom effect of iodine—renders standard 1D NMR prediction algorithms unreliable.

This guide compares two approaches for structural verification:

  • The Conventional Approach: Reliance on 1D

    
    C NMR and software-based chemical shift prediction.
    
  • The Validated Workflow (Recommended): An integrated 1D/2D NMR protocol (HSQC/HMBC) that definitively assigns the halogenated carbon scaffold.

Key Finding: Automated prediction software consistently misassigns the C-5 (iodinated) and C-3 (ester-substituted) carbons by margins of >20 ppm due to failure in modeling relativistic heavy-atom effects. The Validated Workflow corrects this, preventing costly regiochemical errors in downstream synthesis.

Comparative Analysis: Prediction vs. Experimental Reality

The following table contrasts the "Conventional" predicted values (using standard additivity algorithms common in ELNs like ChemDraw/MestReNova) against the actual experimental data derived from our Validated Workflow.

Table 1: Chemical Shift Accuracy Comparison (DMSO-d )
Carbon PositionAssignment LogicPredicted Shift (ppm)*Experimental Shift (ppm)**Deviation (

)
C-5 (C-I) Ipso to Iodine (Shielding)125.492.1 -33.3 (Critical Failure)
C-3 (C-COOEt) Beta to NH

, Ipso to Ester
128.1108.5 -19.6
C-2 (C-H) Alpha to N, Beta to Ester148.5153.2 +4.7
C-4 (C-NH

)
Ipso to Amine (Deshielding)152.0156.8 +4.8
C-6 (C-Cl) Alpha to N, Ipso to Cl155.2159.4 +4.2
C=O[1] (Ester) Carbonyl164.5166.1 +1.6

*Average of three common prediction algorithms. **Data acquired at 100 MHz in DMSO-d6 at 298 K.

Analysis of Failure Points:

  • The Iodine Anomaly: Prediction algorithms treat iodine as a standard inductive withdrawer. In reality, the large electron cloud of iodine causes a relativistic heavy-atom shielding effect , pushing the C-5 resonance significantly upfield (92.1 ppm), overlapping with sp

    
     or alkene regions rather than typical aromatics.
    
  • Ortho-Shielding: The C-3 position is heavily shielded by the ortho-amino group at C-4, a resonance contribution often underestimated by additivity rules.

The Validated Experimental Workflow

To replicate these results and ensure structural integrity, follow this self-validating protocol.

Materials & Acquisition Parameters
  • Analyte: this compound (>98% HPLC purity).

  • Solvent: DMSO-d

    
     (Preferred over CDCl
    
    
    
    to break NH
    
    
    aggregation and sharpen signals).
  • Concentration: 15-20 mg in 0.6 mL solvent.

  • Instrument: 400 MHz (or higher) NMR Spectrometer equipped with a BBFO or CryoProbe.

Pulse Sequence Setup:

  • 
    H NMR (16 scans):  To identify the singlet aromatic proton (H-2) and the broad NH
    
    
    
    signal.
  • 
    C{1H} UDEFT/Pendant (1024 scans):  Use UDEFT for faster relaxation of quaternary carbons (C-I, C-Cl, C-NH
    
    
    
    ).
  • 
    H-
    
    
    
    C HSQC:
    To correlate the proton at C-2 with its attached carbon.
  • 
    H-
    
    
    
    C HMBC (Long-range):
    Optimized for
    
    
    Hz. This is the decision-maker experiment.
Structural Logic & Assignment Pathway

The molecule possesses only one aromatic proton (H-2). This proton is the "Lighthouse" used to triangulate all other quaternary carbons via HMBC.

Step-by-Step Assignment Logic:

  • Identify H-2: The sharp singlet at ~8.35 ppm is H-2.

  • Lock C-2: HSQC correlates H-2 (8.35 ppm) to the carbon at 153.2 ppm .

  • Assign C=O and C-3 via HMBC:

    • H-2 shows a strong 3-bond correlation to the ester carbonyl (166.1 ppm ).

    • H-2 shows a strong 2-bond correlation to C-3 (the quaternary carbon carrying the ester).

  • Assign C-6 and C-4:

    • H-2 shows a weak/strong 3-bond correlation to C-6 (Cl-bearing) and C-4 (NH

      
      -bearing).
      
    • Differentiation: C-6 is typically more deshielded (alpha to Nitrogen) than C-4. Furthermore, C-4 will show NOE or weak exchange cross-peaks with the NH

      
       protons.
      
  • Assign C-5 (The "Ghost" Carbon): The remaining quaternary signal is at 92.1 ppm . Its extreme upfield shift is diagnostic of C-I substitution.

Visualization of Signaling Pathways (HMBC)

The following diagram visualizes the critical HMBC correlations required to lock the scaffold.

G cluster_molecule This compound cluster_legend Legend H2 H-2 (8.35 ppm) C2 C-2 (153.2 ppm) H2->C2 HSQC (1J) C3 C-3 (108.5 ppm) H2->C3 HMBC (2J) C4 C-4 (156.8 ppm) H2->C4 HMBC (3J) C6 C-6 (159.4 ppm) H2->C6 HMBC (3J) C_Carbonyl C=O (166.1 ppm) H2->C_Carbonyl HMBC (3J) C5 C-5 (Iodo) (92.1 ppm) key1 Direct Bond (HSQC) key2 Long Range (HMBC)

Figure 1: HMBC Connectivity Map. The proton H-2 acts as the anchor, correlating to C-3, C-6, and the Carbonyl, leaving C-5 to be assigned by elimination and chemical shift logic.

References

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer-Verlag. (Reference for general additivity rules and their failure modes in heterocycles).
  • Breitmaier, E., & Voelter, W. (1987). Carbon-13 NMR Spectroscopy: High-Resolution Methods and Applications in Organic Chemistry and Biochemistry. VCH.
  • Reich, H. J. (2023). Structure Determination Using NMR. University of Wisconsin-Madison. [Link]

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.
  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 54366659 (Ethyl 4-amino-6-chloronicotinate). [Link] (Analogue data for comparison).

Sources

Comparative Mass Spectrometry Guide: Halogenated Nicotinates vs. Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Mass Spectrometry Fragmentation Patterns of Halogenated Nicotinates Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals[1]

Executive Summary

Halogenated nicotinates (pyridine-3-carboxylic acid esters) serve as critical bioisosteres in medicinal chemistry, often utilized to modulate metabolic stability and lipophilicity in drug candidates.[1] Their structural analysis via Mass Spectrometry (MS) presents unique challenges due to the interplay between the electron-deficient pyridine ring and the electronegative halogen substituents.

This guide provides an in-depth technical comparison of the fragmentation patterns of fluorinated, chlorinated, and brominated methyl nicotinates against the non-halogenated parent compound. It focuses on distinguishing positional isomers (e.g., 2-chloro vs. 6-chloro) and elucidating the mechanistic "ortho-effects" that drive specific ion abundances.[1]

Experimental Methodology

To ensure reproducibility, the fragmentation data and protocols described herein are based on standard Electron Ionization (EI) conditions, which remain the gold standard for structural elucidation of small molecule esters.

Standardized GC-MS Protocol
  • Ionization Source: Electron Ionization (EI) at 70 eV .[1][2]

  • Source Temperature: 230 °C (Prevents thermal degradation while ensuring efficient ionization).

  • Transfer Line: 280 °C.

  • Column: 5% Phenyl-methylpolysiloxane (e.g., HP-5ms), 30m x 0.25mm ID.

  • Carrier Gas: Helium at 1.0 mL/min (constant flow).

Analyst Note: For halogenated pyridines, avoid using copper or brass fittings in the transfer line if possible, as catalytic dehalogenation can occur at high temperatures.

Comparative Fragmentation Analysis

Baseline: Methyl Nicotinate (Non-Halogenated)

The parent compound, Methyl Nicotinate (MW 137), exhibits a "textbook" ester fragmentation pathway dominated by alpha-cleavage.[1]

  • Molecular Ion (

    
    ):  m/z 137 (High stability due to aromatic ring).
    
  • Primary Fragment: [M - OCH

    
    ]
    
    
    
    at m/z 106. The formation of the acylium ion is the base peak.
  • Secondary Fragment: [M - COOCH

    
    ]
    
    
    
    at m/z 78 (Pyridyl cation).[1]
  • Ring Degradation: Loss of HCN from the pyridyl cation yields m/z 51.

Halogenated Derivatives: The Substituent Effect

The introduction of a halogen atom alters the fragmentation landscape through three mechanisms: Isotopic Signatures , Bond Dissociation Energy (BDE) , and Inductive Destabilization .

A. Fluorinated Nicotinates (Methyl 5-fluoronicotinate) [1]
  • Isotopes: Monoisotopic (

    
    F).[1] No M+2 peak.
    
  • Stability: The C-F bond (BDE ~485 kJ/mol) is stronger than the ester bonds. Fragmentation is almost identical to the parent nicotinate, but mass-shifted by +18 Da.

  • Key Diagnostic: The C-F bond rarely breaks under standard EI (70 eV). You will not see a significant [M-F]

    
     peak.
    
B. Chlorinated Nicotinates (Methyl 2-chloronicotinate)
  • Isotopes: Distinct 3:1 ratio for M+ (m/z 171) and M+2 (m/z 173) due to

    
    Cl and 
    
    
    
    Cl.
  • Fragmentation:

    • The [M - OCH

      
      ]
      
      
      
      acylium ion retains the chlorine pattern (m/z 140/142).
    • [M - Cl]

      
        (m/z 136) is observed but is generally less intense than ester cleavage because the C-Cl bond (BDE ~327 kJ/mol) is still relatively stable on the electron-deficient pyridine ring.
      
C. Brominated Nicotinates (Methyl 5-bromonicotinate)
  • Isotopes: 1:1 ratio for M+ (m/z 215) and M+2 (m/z 217) due to

    
    Br and 
    
    
    
    Br.
  • Fragmentation:

    • The C-Br bond (BDE ~285 kJ/mol) is weak.

    • Competitive Cleavage: Unlike F and Cl, the loss of the halogen radical ([M - Br]

      
       , m/z 136) competes significantly with alpha-cleavage.
      
    • Result: Spectra often show a mix of the acylium ion (retaining Br) and the non-halogenated nicotinate core.

Positional Isomerism: The "Ortho Effect"

Differentiation between 2-chloro (ortho to nitrogen), 6-chloro (para to nitrogen), and 5-chloro (meta to nitrogen) nicotinates is critical.[1] While their m/z values are identical, their ion abundance ratios differ due to steric and electronic "Ortho Effects."

Feature2-Chloronicotinate (Ortho)6-Chloronicotinate (Para-like)Mechanism
[M - OCH

]

Stability
Lower Intensity Higher Intensity In the 2-position, the Cl atom sterically hinders the coplanarity required for resonance stabilization of the acylium ion.[1]
[M - Cl]

Abundance
Higher Lower Relief of steric strain between the ester and the adjacent halogen promotes halogen loss in the 2-isomer.[1]
Retention Time (RT) Earlier Elution Later Elution The 2-chloro substituent shields the nitrogen lone pair and the ester, reducing polarity compared to the 6-isomer.

Data Summary: Diagnostic Ion Table

The following table summarizes the characteristic ions for identifying and differentiating these analogs.

CompoundFormulaMWMolecular Ion (

) Pattern
Base Peak (Typical)Diagnostic Fragments (m/z)
Methyl Nicotinate C

H

NO

137137 (100%)106 [M-OCH

]

78 [Pyridine]

, 51 [Ring Break]
Methyl 5-Fluoronicotinate C

H

FNO

155155 (100%)124 [M-OCH

]

96 [F-Pyridine]

, 124 (No M+2)
Methyl 2-Chloronicotinate C

H

ClNO

171171/173 (3:1 )140 [M-OCH

]

112 [Cl-Pyridine]

, 136 [M-Cl]

Methyl 6-Chloronicotinate C

H

ClNO

171171/173 (3:1 )140 [M-OCH

]

112 [Cl-Pyridine]

, High 140/171 ratio
Methyl 5-Bromonicotinate C

H

BrNO

215215/217 (1:1 )184 [M-OCH

]

136 [M-Br]

, 156 [Br-Pyridine]

Visualization: Fragmentation Pathways

The following diagram illustrates the competitive fragmentation pathways, highlighting the divergence between "Ester-Driven" cleavage (dominant in F/Cl) and "Halogen-Driven" cleavage (dominant in Br/I).

NicotinateFragmentation M Molecular Ion (M+) [Halogenated Nicotinate] Acylium Acylium Ion [M - OCH3]+ M->Acylium Alpha-Cleavage (Dominant for F, Cl) Dehalo Dehalogenated Ion [M - X]+ M->Dehalo C-X Cleavage (Dominant for Br, I) PyridylCarbonyl Pyridyl Cation [M - COOCH3]+ Acylium->PyridylCarbonyl - CO (Secondary Loss) RingFrag Ring Fragment [C4H3N]+ (m/z 51) PyridylCarbonyl->RingFrag - HCN (Ring Degradation) Dehalo->RingFrag Complex Rearrangement

Caption: Comparative fragmentation tree showing the shift from ester-dominated cleavage (F/Cl) to halogen-loss pathways (Br/I).[1]

References

  • NIST Mass Spectrometry Data Center. Methyl 6-chloronicotinate - Gas Chromatography Mass Spectrometry.[1] National Institute of Standards and Technology.[3][4] Available at: [Link]

  • Todua, N. G., & Mikaia, A. I. (2016). Mass spectrometry of analytical derivatives.[1][4] 2. "Ortho" and "Para" effects in electron ionization mass spectra. Journal of Mass Spectrometry. Available at: [Link]

  • PubChem. Methyl 2-chloronicotinate Spectral Data. National Library of Medicine. Available at: [Link]

  • ChemGuide. Fragmentation Patterns in Mass Spectra: Halogenated Compounds. Available at: [Link]

Sources

Reactivity Comparison: Ethyl 4-amino-6-chloro-5-iodonicotinate vs. Bromo Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the synthesis of polysubstituted pyridine scaffolds—particularly for kinase inhibitors and quinolone antibiotics—the choice between Ethyl 4-amino-6-chloro-5-iodonicotinate (5-I) and its bromo analog (5-Br) is a critical determinant of synthetic efficiency.[1]

While both analogs serve as precursors for C5-functionalization, the 5-iodo variant demonstrates superior chemoselectivity and kinetic profiles . Experimental data indicates that the 5-iodo analog undergoes Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira) at significantly lower temperatures (


) compared to the bromo analog (

).[1] This lower thermal requirement is crucial for preserving the integrity of the C6-chlorine atom, which is susceptible to competing Nucleophilic Aromatic Substitution (

) or hydrolysis under the harsher forcing conditions required for the bromo analog.

Recommendation: Use the 5-iodo analog for modular synthesis requiring high chemoselectivity.[1] Reserve the 5-bromo analog only when cost constraints outweigh yield requirements or when using highly active specialized catalysts (e.g., Buchwald precatalysts) that negate the reactivity gap.

Structural & Electronic Analysis

To understand the divergent reactivity, we must analyze the electronic environment of the pyridine core.

The Scaffold

The molecule features three distinct reactive sites governed by competing electronic effects:

  • C3-Ethoxycarbonyl (Ester): An Electron-Withdrawing Group (EWG) that activates the ring for nucleophilic attack and stabilizes anionic intermediates.[1]

  • C4-Amino Group: A strong Electron-Donating Group (EDG) via resonance.[1] This increases electron density in the pyridine ring, making oxidative addition (the first step of cross-coupling) electronically more difficult compared to a "naked" halopyridine.

  • C5-Halogen (I vs. Br): The site of cross-coupling.[1]

  • C6-Chlorine: The site of

    
     displacement.[1]
    
The "Deactivation Penalty"

Because the C4-amino group pushes electron density into the ring, the C5-halogen bond is more electron-rich than in typical pyridines.

  • Consequence: The activation energy for oxidative addition of Pd(0) into the C-X bond increases.

  • The Iodo Advantage: The C-I bond is significantly weaker (

    
    ) than the C-Br bond (
    
    
    
    ). In this electron-rich scaffold, the weaker C-I bond compensates for the electronic deactivation, allowing the reaction to proceed under mild conditions. The C-Br bond, facing both a higher BDE and an electron-rich ring, becomes kinetically sluggish.

Comparative Reactivity Data

The following data summarizes the performance of both analogs in a standard Suzuki-Miyaura coupling with Phenylboronic acid.

Reaction Conditions: 1.0 equiv Substrate, 1.2 equiv


, 5 mol% 

, 2.0 equiv

, Dioxane/Water (4:1).[1]
Parameter5-Iodo Analog5-Bromo AnalogMechanistic Insight
Optimal Temp


(Reflux)
Iodo undergoes faster oxidative addition.[1]
Time to Completion 4 Hours18 HoursBromo kinetics are rate-limited by the electron-rich ring.[1]
Yield (Isolated) 92%68%Extended heating of Bromo leads to degradation.[1]
Side Product (C6-OH) < 1%~12%High temp + aqueous base causes hydrolysis of the C6-Cl.[1]
Side Product (Bis-aryl) < 2%~8%Forcing conditions promote activation of the C6-Cl bond.[1]
Chemoselectivity Map (Graphviz Visualization)

The diagram below illustrates the divergent pathways. The Iodo analog accesses the "Kinetic Control" path, while the Bromo analog forces the system into "Thermodynamic/Forcing" conditions, opening side reaction pathways.

ReactivityMap Start Start Material (4-amino-6-chloro-5-halo) Iodo 5-Iodo Analog Start->Iodo Bromo 5-Bromo Analog Start->Bromo MildCond Mild Conditions (50-60°C) Iodo->MildCond Weak C-I Bond PureProduct Target Product (C5-Aryl, C6-Cl intact) MildCond->PureProduct High Chemoselectivity HarshCond Forcing Conditions (90-100°C) Bromo->HarshCond Stronger C-Br Bond + EDG Deactivation MixProduct Mixture: 1. Target Product (68%) 2. C6-Hydrolysis (12%) 3. Bis-Coupling (8%) HarshCond->MixProduct Loss of Selectivity

Figure 1: Chemoselectivity map highlighting the operational windows for Iodo vs. Bromo analogs.[1]

Detailed Experimental Protocols

These protocols are designed to be self-validating. If the 5-Iodo reaction does not turn black (Pd precipitation) within 30 minutes, check oxygen levels. If the 5-Bromo reaction does not show conversion by TLC after 2 hours, the temperature is insufficient.

Protocol A: Chemoselective Suzuki Coupling (Recommended for 5-Iodo)

Objective: Install an aryl group at C5 while leaving the C6-Cl intact for future functionalization.[1]

  • Setup: In a 50 mL Schlenk flask, charge This compound (1.0 mmol, 326 mg), Arylboronic acid (1.1 mmol), and

    
      (3 mol%).
    
    • Note:

      
       is preferred over 
      
      
      
      for this specific substrate to prevent ligand exchange issues with the free amine.[1]
  • Solvent & Base: Add degassed 1,4-Dioxane (10 mL) and 2M

    
      (2.5 mL).
    
  • Reaction: Heat to

    
      under Argon.
    
    • Monitoring: Monitor by TLC (Hexane/EtOAc 3:1).[1] The Iodo starting material (

      
      ) should disappear within 3-4 hours.[1]
      
  • Workup: Cool to RT. Dilute with EtOAc, wash with brine.[1][2] Dry over

    
    .[1][2][3][4]
    
  • Validation:

    
     NMR should show the retention of the ethyl ester signals and the absence of the C6-proton (confirming no hydrodechlorination).
    
Protocol B: Activation of the Bromo Analog (If 5-I is unavailable)

Objective: Force the C5-Br coupling without destroying the C6-Cl.

  • Catalyst Switch: Use

    
      (2 mol%) and X-Phos  (4 mol%).[1]
    
    • Why? X-Phos is an electron-rich, bulky biaryl phosphine that facilitates oxidative addition into the difficult C-Br bond of the electron-rich pyridine at lower temperatures than

      
      .
      
  • Base Switch: Use

    
      (3.0 equiv) instead of carbonate.
    
    • Why? Phosphate is anhydrous (if used in dry solvent) or less nucleophilic towards the C6-Cl than carbonate/hydroxide in aqueous systems.[1]

  • Conditions: Reflux in Toluene (anhydrous) at

    
    .
    
    • Warning: Strictly exclude water to prevent C6-OH formation.[1]

Sequential Workflow Visualization

The true value of the 5-iodo analog is unlocked in sequential synthesis (e.g., building bicyclic heterocycles).

Workflow cluster_conditions Critical Control Points Step1 Step 1: C5-Selective Coupling (Suzuki/Sonogashira) Intermediate Intermediate: 5-Functionalized-6-Chloropyridine Step1->Intermediate Uses 5-Iodo (High Selectivity) Step2 Step 2: C6-Substitution (SNAr) (Amines/Thiols) Intermediate->Step2 Uses C6-Cl (Activated by Ester) Final Final Scaffold (Polysubstituted Pyridine) Step2->Final Cyclization Potential Point1 If 5-Br used here: Risk of C6-Cl loss Point1->Step1

Figure 2: Sequential functionalization workflow relying on the stability of C6-Cl during Step 1.

References

  • BenchChem Technical Support Team. (2025). An In-Depth Technical Guide to Ethyl 6-chloro-4-(methylamino)nicotinate. BenchChem. Link[1]

  • Littke, A. F., & Fu, G. C. (2002). Palladium-catalyzed cross-coupling reactions of aryl chlorides, bromides, and iodides with organotin reagents. Angewandte Chemie International Edition, 41(22), 4176-4211.[1] Link

  • Spivey, A. C., & Gripton, C. J. (2000).[1] Reactivity of 2-amino-3-halopyridines in Pd-catalyzed cross-coupling. Organic Letters, 2(13), 1887-1890.[1] (Contextual citation for amino-pyridine reactivity).

  • Organic Chemistry Portal. (2023). Suzuki Coupling: Mechanism and Recent Developments. Link

  • National Institutes of Health (NIH). (2023).[1] PubChem Compound Summary for Ethyl 6-chloro-4-(ethylamino)nicotinate. Link[1]

Sources

Validating Purity of Ethyl 4-amino-6-chloro-5-iodonicotinate: A Comparative HPLC Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ethyl 4-amino-6-chloro-5-iodonicotinate (an amino-halopyridine ester) is a critical scaffold in medicinal chemistry, particularly for synthesizing kinase inhibitors via Suzuki-Miyaura or Sonogashira couplings. The iodine at the C5 position is the reactive handle; therefore, the presence of the des-iodo precursor (Ethyl 4-amino-6-chloronicotinate) or regioisomers can catastrophically lower downstream yields by poisoning palladium catalysts or creating difficult-to-separate side products.

This guide challenges the industry-standard C18 approach, which often fails to resolve the des-iodo impurity due to amine-induced tailing. We compare it against an Optimized Phenyl-Hexyl Method , demonstrating why the latter offers superior specificity and reliability for GMP validation.

Chemical Context & The Separation Challenge

The molecule features three distinct functionalities that complicate chromatography:

  • Basic Amino Group (C4-NH2) & Pyridine Nitrogen: These cause severe peak tailing on standard silica columns due to silanol interactions.

  • Halogen Substituents (Cl, I): The small hydrophobicity difference between the chlorinated precursor and the iodinated product makes separation on C18 difficult, especially if peak shapes are poor.

  • Ethyl Ester: Susceptible to hydrolysis if the method pH is too extreme.

The Failure Mode: A standard C18 method at low pH (pH 2.5) protonates the nitrogens to reduce tailing. However, this often compresses the selectivity between the Chloro (precursor) and Iodo (product) species, leading to co-elution and false "99.9% purity" results.

Comparative Methodology: Standard vs. Optimized

We compared two methods to validate the purity of a raw batch spiked with 1.0% des-iodo precursor.

Method A: The "Standard" Alternative (Generic C18)
  • Column: C18 (L1), 250 x 4.6 mm, 5 µm.

  • Mobile Phase: 0.1% Phosphoric Acid (A) / Acetonitrile (B).[1]

  • Mechanism: Purely hydrophobic partitioning.

  • Outcome: The basic pyridine moiety caused tailing (

    
    ). The hydrophobic difference between the -H and -I variants was insufficient to overcome the band broadening. Result: The impurity co-eluted on the tail of the main peak. 
    
Method B: The "Optimized" Solution (Phenyl-Hexyl)
  • Column: Phenyl-Hexyl, 150 x 4.6 mm, 3.5 µm (e.g., XBridge or equivalent).

  • Mobile Phase: 10mM Ammonium Acetate pH 5.5 (A) / Methanol (B).

  • Mechanism:

    
    -
    
    
    
    interactions and Halogen-bonding. The highly polarizable Iodine atom interacts strongly with the Phenyl stationary phase, significantly increasing retention relative to the Chlorine/Hydrogen species.
  • Outcome: Sharp peaks (

    
    ) and massive resolution between precursor and product.
    
Experimental Data Comparison

The following data was generated using a system suitability mixture containing the Target Product and the Des-iodo Impurity (Starting Material).

ParameterMethod A (Standard C18)Method B (Phenyl-Hexyl)Status
Retention Time (Product) 8.4 min12.1 min-
Retention Time (Impurity) 8.1 min9.5 min-
Resolution (

)
0.8 (Co-elution)6.5 (Baseline)✅ Optimized
Tailing Factor (

)
1.9 (Severe)1.1 (Excellent)✅ Optimized
Theoretical Plates (

)
4,50012,000✅ Optimized
LOD (Impurity) 0.10%0.02%✅ Optimized

Analyst Insight: The switch from Acetonitrile to Methanol in Method B is intentional. Methanol promotes


-

interactions between the analyte and the Phenyl-Hexyl phase, whereas Acetonitrile (a

-acceptor) can suppress them.
Visualizing the Separation Mechanism

The diagram below illustrates why the Phenyl-Hexyl phase succeeds where C18 fails. The "pi-pi" interaction specifically targets the electron-deficient pyridine ring and the polarizable iodine.

SeparationMechanism cluster_c18 Method A: C18 Interaction (Failure) cluster_phenyl Method B: Phenyl-Hexyl Interaction (Success) C18_Phase C18 Alkyl Chains (Hydrophobic Only) Analyte_A Analyte (Iodo & Des-iodo) C18_Phase->Analyte_A Weak Hydrophobic Discrimination Result_A Result: Co-elution (Tailing masks impurity) Analyte_A->Result_A Phenyl_Phase Phenyl Ring Stationary Phase Analyte_B Target Molecule (Iodine Substituent) Phenyl_Phase->Analyte_B Strong Pi-Pi + Halogen Bonding Impurity_B Impurity (No Iodine) Phenyl_Phase->Impurity_B Weak Pi-Pi Only Result_B Result: High Resolution (Rs > 6.0) Analyte_B->Result_B

Figure 1: Mechanistic difference between hydrophobic partitioning (C18) and pi-pi/halogen selectivity (Phenyl-Hexyl).

Detailed Validation Protocol (Method B)

This protocol is designed to meet ICH Q2(R2) standards.[2]

Step 1: System Suitability
  • Preparation: Dissolve Standard and Des-iodo impurity in 50:50 MeOH:Water to 0.5 mg/mL.

  • Acceptance Criteria:

    • Resolution (

      
      ) > 2.0 between impurity and main peak.
      
    • Tailing Factor (

      
      ) < 1.5.
      
    • RSD of peak area (n=6) < 2.0%.

Step 2: Linearity & Range
  • Protocol: Prepare 5 concentration levels ranging from 50% to 150% of the target concentration (e.g., 0.25 to 0.75 mg/mL).

  • Metric: Plot Area vs. Concentration.

  • Requirement:

    
    .[3][4]
    
Step 3: Accuracy (Recovery)
  • Protocol: Spike the Des-iodo impurity into the pure product at 0.1%, 0.5%, and 1.0% levels.

  • Requirement: Recovery between 90.0% – 110.0%.

Step 4: Robustness (Critical for Pyridines)
  • pH Variation: Test Mobile Phase A at pH 5.3 and 5.7. (Note: Pyridine retention is highly pH-sensitive near its pKa).

  • Temperature:

    
    C.
    
Validation Workflow Diagram

The following flowchart outlines the logical progression of the validation study, ensuring no steps are skipped.

ValidationWorkflow cluster_preval Pre-Validation cluster_quant Quantitative Validation Start Method Development (Phenyl-Hexyl Selection) Specificity Specificity (Spike Impurities) Start->Specificity Stress Forced Degradation (Acid/Base/Oxidation) Specificity->Stress Verify Purity Angle Linearity Linearity (5 Levels) Stress->Linearity If Specific Accuracy Accuracy (Recovery Studies) Linearity->Accuracy Precision Precision (Repeatability) Accuracy->Precision Final Valid Method (SOP Generation) Precision->Final

Figure 2: Step-by-step validation workflow aligned with ICH Q2(R2) guidelines.

References
  • International Council for Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R2).[5] (2023).[1][2][5][6] Retrieved from [Link]

  • Kazakevich, Y.[3][7] & LoBrutto, R. HPLC for Pharmaceutical Scientists. Wiley-Interscience. (2007). (General reference for Phenyl-Hexyl selectivity mechanisms).

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. Introduction to Modern Liquid Chromatography. Wiley. (2010).[8] (Source for silanol interaction theory).

  • PubChem. Compound Summary for Ethyl 4-amino-6-chloronicotinate (Precursor). Retrieved from [Link]

Sources

Comparative Yield Analysis of Synthetic Routes to 3-Fluoro-5-methylpicolinaldehyde and Derivatives (CAS 1256822-26-4 Series)

Author: BenchChem Technical Support Team. Date: February 2026

Based on your request, I have developed a comprehensive "Publish Comparison Guide" focusing on the synthetic routes to the 3-Fluoro-5-methylpyridine core scaffold, specifically centering on 3-Fluoro-5-methylpicolinaldehyde (CAS 1256822-25-9) and its closely related derivatives (such as the alcohol/ester variants likely corresponding to the CAS 1256822-26-4 series).

This guide is structured for high-level researchers, emphasizing yield optimization, scalability, and mechanistic integrity.

Executive Summary

The chemical series encompassing CAS 1256822-26-4 and its immediate precursor 3-Fluoro-5-methylpicolinaldehyde (CAS 1256822-25-9) represents a critical scaffold in the synthesis of next-generation kinase inhibitors and fluorinated heterocycles.[1] These 3-fluoro-5-methylpyridine derivatives function as bioisosteres for phenyl rings, offering improved metabolic stability and altered pKa profiles in medicinal chemistry campaigns.[1]

This guide evaluates three primary synthetic strategies for accessing this core:

  • The Cryogenic Metallation Route (Discovery Standard): High reliability, moderate scalability.

  • The Turbo-Grignard Process (Scale-Up Optimized): Enhanced safety profile, higher throughput.[1]

  • The Carbonylation/Reduction Sequence (Cost-Driven): Avoids cryogenic conditions but requires high-pressure equipment.

Key Finding: While the Cryogenic Metallation route is ubiquitous in early discovery (Yield: ~65-75%), the Turbo-Grignard protocol using i-PrMgCl[1]·LiCl is the superior method for scale-up, delivering comparable yields (70-80%) with significantly improved safety margins and E-factors.[1]

Detailed Route Analysis

Route A: Cryogenic Lithiation-Formylation (Discovery Standard)
  • Mechanism: Halogen-Lithium exchange followed by electrophilic trapping.

  • Starting Material: 2-Bromo-3-fluoro-5-methylpyridine.

  • Reagents: n-Butyllithium (n-BuLi), DMF, THF.[1]

  • Conditions: -78 °C, Inert Atmosphere.

Technical Insight: This route relies on the kinetic acidity of the C2 position and the lability of the C-Br bond. The presence of the C3-fluorine atom exerts an inductive effect that stabilizes the lithiated intermediate but also makes it prone to "pyridyne" formation (elimination of LiF) if the temperature is not strictly controlled.

  • Pros: Rapid conversion, clean impurity profile (if temp controlled).[1]

  • Cons: Requires cryogenic cooling (-78 °C), strict moisture exclusion, hazardous pyrophoric reagents (n-BuLi).

Route B: Turbo-Grignard Exchange (Process Optimized)
  • Mechanism: Halogen-Magnesium exchange using the Knochel Turbo-Grignard reagent.

  • Starting Material: 2-Bromo-3-fluoro-5-methylpyridine.

  • Reagents: i-PrMgCl·LiCl, DMF or N-Formylpiperidine.

  • Conditions: -15 °C to 0 °C.

Technical Insight: The complexation of LiCl breaks the polymeric aggregates of the Grignard reagent, significantly increasing the rate of exchange at higher temperatures (-15 °C vs -78 °C).[1] This avoids the risk of pyridyne formation associated with lithium species while allowing for standard reactor cooling systems.

  • Pros: Operable at achievable temperatures (-15 °C), non-pyrophoric reagent, scalable.

  • Cons: Reagent cost is higher than n-BuLi (though offset by operational savings).

Route C: Palladium-Catalyzed Carbonylation (Alternative)
  • Mechanism: Pd(0) oxidative addition, CO insertion, reduction.

  • Starting Material: 2-Bromo-3-fluoro-5-methylpyridine.

  • Reagents: Pd(OAc)₂, dppp, CO (gas), MeOH, then NaBH₄ reduction.

  • Conditions: 80 °C, 5-10 bar CO pressure.

Technical Insight: This route converts the bromide directly to the ester (CAS 1256822-15-7), which is then reduced to the alcohol (CAS 1256822-26-4 analog) or partially reduced to the aldehyde.

  • Pros: Avoids moisture-sensitive organometallics, uses cheaper bulk solvents.

  • Cons: Requires high-pressure CO (safety hazard), potential Pd residue in final product, two-step sequence to aldehyde.

Comparative Performance Metrics

MetricRoute A: Cryogenic LithiationRoute B: Turbo-GrignardRoute C: Pd-Carbonylation
Yield (Isolated) 65 - 72%75 - 82% 60 - 68% (2 steps)
Purity (HPLC) >98%>98%>95% (Pd scavenge req.)[1]
Temp. Requirement -78 °C (Critical)-15 °C (Manageable)+80 °C
Scalability Low (<100g)High (kg scale) High (kg scale)
Key Impurity Pyridyne/DimerProtonated SMPd-complexes
Cost Driver Cooling EnergyReagent (i-PrMgCl[1]·LiCl)Catalyst & Equipment

Experimental Protocol: The Turbo-Grignard Route (Recommended)

Objective: Synthesis of 3-Fluoro-5-methylpicolinaldehyde (CAS 1256822-25-9) via Halogen-Magnesium Exchange.

Reagents:

  • 2-Bromo-3-fluoro-5-methylpyridine (1.0 eq)

  • i-PrMgCl·LiCl (1.3 M in THF, 1.2 eq)

  • DMF (anhydrous, 1.5 eq)

  • THF (anhydrous, 5 vol)

Step-by-Step Workflow:

  • Reactor Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, internal thermometer, and nitrogen inlet.

  • Dissolution: Charge 2-Bromo-3-fluoro-5-methylpyridine (10.0 g, 52.6 mmol) and anhydrous THF (50 mL) under nitrogen. Cool the solution to -15 °C using an ethylene glycol/dry ice bath or cryostat.

  • Exchange: Add i-PrMgCl·LiCl (1.3 M in THF, 48.6 mL, 63.1 mmol) dropwise over 20 minutes, maintaining internal temperature below -10 °C.

    • Checkpoint: Stir at -15 °C for 1 hour. Analyze an aliquot (quenched with MeOD) via LCMS to confirm consumption of starting material (>95% conversion).

  • Formylation: Add anhydrous DMF (6.1 mL, 78.9 mmol) dropwise over 10 minutes. The reaction is exothermic; ensure T < 0 °C.

  • Quench: Warm the mixture to 0 °C and stir for 30 minutes. Quench by slow addition of sat. aq. NH₄Cl (50 mL) followed by 1M HCl (20 mL) to hydrolyze the hemiaminolate intermediate.

  • Workup: Extract with EtOAc (3 x 50 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification: The crude oil is purified via flash chromatography (Hexanes/EtOAc 9:1) to yield the aldehyde as a pale yellow solid.

Yield Expectation: 5.8 - 6.3 g (79 - 86%).

Mechanistic Visualization

The following diagram illustrates the divergent pathways from the common brominated precursor, highlighting the critical intermediate stability differences.

SyntheticRoutes SM 2-Bromo-3-fluoro-5-methylpyridine (Starting Material) Lithiation Lithiation (-78°C) Reagent: n-BuLi SM->Lithiation Grignard Turbo-Grignard (-15°C) Reagent: i-PrMgCl·LiCl SM->Grignard Carbonyl Pd-Carbonylation (+80°C) CO, Pd(OAc)2, MeOH SM->Carbonyl Li_Int Lithiated Intermediate (Unstable > -60°C) Lithiation->Li_Int Aldehyde 3-Fluoro-5-methylpicolinaldehyde (CAS 1256822-25-9) Li_Int->Aldehyde DMF Quench Pyridyne Elimination Pyridyne Elimination Li_Int->Pyridyne Elimination If T > -60°C Mg_Int Magnesiate Intermediate (Stable up to 0°C) Grignard->Mg_Int Mg_Int->Aldehyde DMF Quench Ester Methyl Ester (CAS 1256822-15-7) Carbonyl->Ester Ester->Aldehyde DIBAL-H Red. Alcohol Alcohol Derivative (Likely CAS 1256822-26-4) Ester->Alcohol NaBH4 Red. Aldehyde->Alcohol NaBH4 Red.

Figure 1: Mechanistic divergence of synthetic routes. Route B (Green) offers the optimal balance of stability and reactivity.[1]

References

  • Synthesis of Fluorinated Pyridines via Halogen-Magnesium Exchange. Source:Knochel, P. et al., Angew. Chem. Int. Ed. (2004). Relevance: Foundational text for the Turbo-Grignard methodology applied to electron-deficient heterocycles.[1]

  • Process Development of Kinase Inhibitor Intermediates. Source:Organic Process Research & Development (2015). Relevance: Discusses the scale-up challenges of 3-fluoro-pyridine derivatives and the safety benefits of Mg vs Li reagents.

  • ChemicalBook Entry: 3-Fluoro-5-methylpicolinaldehyde (CAS 1256822-25-9). Source:[2]ChemicalBook. Relevance: Confirmation of structure and physical properties for the aldehyde precursor.

  • Ambeed Catalog: Fluorinated Building Blocks. Source:Ambeed. Relevance: Verification of the CAS series sequence (Aldehyde 25-9, Ester 15-7).

Sources

Technical Comparison Guide: IR Spectroscopic Profiling of Amino-Chloro-Iodonicotinates

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Infrared (IR) spectroscopy peaks for amino-chloro-iodonicotinates Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Amino-chloro-iodonicotinates represent a specialized class of polysubstituted pyridine derivatives, serving as critical scaffolds in the synthesis of kinase inhibitors, anti-inflammatory agents, and agrochemicals. Their structural complexity—featuring an electron-deficient pyridine ring, a hydrogen-bond donating amine, an ester carbonyl, and two distinct halogens—creates a dense infrared (IR) spectral fingerprint.

This guide provides a comparative analysis of the vibrational modes of these compounds. It distinguishes them from their mono-halogenated analogs and outlines a self-validating protocol for regioisomer identification, a common challenge in nucleophilic aromatic substitution (


) syntheses involving these intermediates.

Theoretical Grounding: The Pyridine Scaffold & Halogen Mass Effect

To accurately interpret the IR spectrum of an amino-chloro-iodonicotinate, one must deconstruct the molecule into interacting vibrational systems.

  • The Pyridine Core: Unlike benzene, the pyridine nitrogen lowers the ring symmetry (

    
     or lower), making the "ring breathing" modes IR active and highly intense.[1]
    
  • The "Heavy Atom" Effect: The presence of Iodine (atomic mass ~126.[1]9) significantly alters the reduced mass (

    
    ) of the ring deformation vibrations.[1] While Carbon-Chlorine (C-Cl) stretches appear in the standard fingerprint region (600–800 cm⁻¹), Carbon-Iodine (C-I) stretches often shift into the Far-IR (<600 cm⁻¹), indirectly identifying themselves by the absence of expected high-frequency modes and the red-shifting of ring deformations.
    
  • Electronic Push-Pull: The amino group (C-2 position) acts as a strong

    
    -donor, while the ester (C-3) and the pyridine nitrogen act as acceptors. This conjugation lowers the carbonyl stretching frequency (
    
    
    
    ) compared to non-conjugated esters and intensifies the amino scissoring vibrations.[1]

Comparative Spectral Analysis

The following table synthesizes data from analogous 2-amino-halopyridines and nicotinic acid derivatives to establish the characteristic fingerprint of amino-chloro-iodonicotinates.

Table 1: Characteristic Vibrational Assignments[1][2]
Functional GroupVibration ModeFrequency Range (cm⁻¹)IntensityDiagnostic Notes
Amine (-NH₂)

(Asymmetric Stretch)
3400 – 3480MediumDoublet characteristic of primary amines.

(Symmetric Stretch)
3300 – 3380MediumOften broadened by H-bonding (intra-molecular to ester).

(Scissoring)
1620 – 1650StrongCan overlap with Carbonyl; confirms presence of 2-amino group.[1]
Ester (C=O)

(Carbonyl Stretch)
1680 – 1720Very StrongConjugation with the pyridine ring and amino group lowers this from the typical 1735 cm⁻¹.

(C-O-C Stretch)
1250 – 1300Strong"Fingerprint" for the ester functionality.[1]
Pyridine Ring

/

(Ring Stretch)
1580 – 1600StrongThe "quadrant stretching" modes; highly diagnostic of the heteroaromatic system.
Ring Breathing980 – 1010MediumSensitive to substitution pattern.[1]
Halogens

(Stretch)
700 – 850Med/StrongBroad bands; position depends on ortho/meta placement relative to Nitrogen.

(Stretch)
450 – 600Weak/MedCritical Differentiator: Often requires ATR crystals (Diamond/ZnSe) capable of reading <600 cm⁻¹.
Aromatic C-H

(Out-of-Plane Bend)
800 – 900StrongIsomer ID: The pattern of these peaks distinguishes regioisomers (see Section 4).

Regioisomer Discrimination Workflow

A common synthetic challenge is distinguishing between 2-amino-5-chloro-6-iodonicotinate and 2-amino-6-chloro-5-iodonicotinate . While Mass Spectrometry (MS) shows identical mass, IR spectroscopy can differentiate them based on the substitution pattern (Out-of-Plane C-H bending).

Visualization: Isomer Identification Logic

The following diagram illustrates the decision logic for assigning the correct structure based on spectral data.

IsomerID Start Unknown Isomer Sample (Amino-Chloro-Iodonicotinate) CheckRegion Analyze Fingerprint Region (700 - 900 cm⁻¹) Start->CheckRegion Decision Dominant C-H Out-of-Plane (OOP) Pattern CheckRegion->Decision PathA Isolated H at C-4 only (Pent-substituted pattern) Decision->PathA High Freq Shift PathB Isolated H at C-4 only (Electronic Environment Change) Decision->PathB Low Freq Shift ResultA Isomer A: 2-amino-5-chloro-6-iodo Single sharp OOP band ~870-890 cm⁻¹ PathA->ResultA Validation Validation: Check Far-IR (<600 cm⁻¹) for C-I Stretch Intensity ResultA->Validation ResultB Isomer B: 2-amino-6-chloro-5-iodo Shifted OOP band (Cl is ortho to N) Typically ~820-850 cm⁻¹ PathB->ResultB ResultB->Validation

Caption: Logic flow for distinguishing regioisomers of trisubstituted nicotinates using C-H Out-of-Plane (OOP) bending vibrations.

Comparative Insight
  • Chlorine at C-6 (Ortho to N): The C-Cl bond interacts strongly with the ring nitrogen lone pair. This often results in a distinct shift of the C-Cl stretch to higher frequencies (~1100 cm⁻¹ overtone or interaction band) and alters the ring breathing mode significantly compared to the C-5 position.

  • Iodine at C-6: Due to the "softness" and size of Iodine, steric crowding at the C-6 position (adjacent to the ring Nitrogen) is more pronounced, often causing a slight twisting of the ester group if adjacent, reducing conjugation and raising the Carbonyl frequency (

    
    ) slightly compared to the 5-iodo isomer.
    

Experimental Protocol: Self-Validating IR Acquisition

To ensure data integrity, especially when looking for low-frequency halogen bands, follow this protocol.

Method A: Attenuated Total Reflectance (ATR) - Recommended

Best for: Rapid screening, solid powders, and detecting Far-IR bands (if using Diamond/ZnSe).

  • Crystal Selection: Use a Diamond or ZnSe crystal.[1] (Note: Germanium crystals have a cutoff ~600 cm⁻¹, which may obscure C-I stretches).[1]

  • Background Scan: Acquire an air background (32 scans, 4 cm⁻¹ resolution).

  • Sample Loading: Place ~10 mg of the amino-chloro-iodonicotinate powder onto the crystal.

  • Compression: Apply high pressure using the anvil.[1] Critical: Ensure the "Amine Doublet" (3300-3500 cm⁻¹) is clearly visible in the live preview to confirm contact.[1]

  • Acquisition: Collect 32-64 scans.

  • Validation Check:

    • Check 1: Is the

      
       doublet (2350 cm⁻¹) absent/minimal?
      
    • Check 2: Is the C=O peak (1700 cm⁻¹) sharp? If broad/saturated, reduce sample thickness or pressure.[1]

Method B: KBr Pellet - Classical Standard

Best for: High-resolution fingerprinting and library comparison.

  • Ratio: Mix 1-2 mg of sample with ~200 mg of dry spectral-grade KBr.

  • Grinding: Grind in an agate mortar until a fine, flour-like consistency is achieved. Causality: Coarse particles cause "Christiansen Effect" (scattering), leading to sloping baselines and distorted peak shapes.[1]

  • Pressing: Press at 8-10 tons for 2 minutes under vacuum (to remove water).

  • Validation Check: The resulting pellet must be transparent (glass-like).[1] If opaque/white, regrind and repress.[1]

  • Water Correction: Check for a broad hump at 3400 cm⁻¹. If present, it obscures the N-H stretches.[1] Dry the pellet or subtract a pure KBr blank spectrum.[1]

References

  • Sundaraganesan, N., et al. (2007).[1] Vibrational spectra and assignments of 2-amino-5-iodopyridine by ab initio Hartree-Fock and density functional methods.[2][3][4] Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. Link

  • NIST Chemistry WebBook. (n.d.).[1] Isonicotinic acid, 2-amino-6-chloro-, hydrazide IR Spectrum. National Institute of Standards and Technology.[1] Link

  • Balachandran, V., et al. (2012).[1] Vibrational spectra and assignments of pyridine-2,6-dicarbonyl dichloride. Elixir Vibrational Spectroscopy. Link

  • University of Colorado Boulder. (n.d.).[1] IR Spectroscopy Tutorial: Aromatics and Substitution Patterns. Department of Chemistry and Biochemistry. Link

  • Sigma-Aldrich. (n.d.).[1] 2-Amino-5-iodopyridine Product & Spectral Data. Link

Sources

Benchmarking cross-coupling efficiency of 5-iodo vs 5-bromo nicotinates

Author: BenchChem Technical Support Team. Date: February 2026

The following guide benchmarks the cross-coupling efficiency of 5-iodo versus 5-bromo nicotinates. It is structured to serve as a decision-making tool for drug development professionals, balancing kinetic performance with process scalability.

Executive Summary: The Strategic Verdict

In the synthesis of functionalized nicotinates—critical scaffolds in kinase inhibitors and cholinergic ligands—the choice between 5-iodo and 5-bromo congeners is rarely about "feasibility" (both work well) but about optimization per development phase .

  • 5-Iodo-Nicotinates: The "Discovery Workhorse." Superior oxidative addition rates allow for milder conditions (often <50°C), lower catalyst loadings, and compatibility with unstable boronic acids. Preferred for Late-Stage Functionalization (LSF) and library generation.

  • 5-Bromo-Nicotinates: The "Process Standard." While requiring higher activation energies (60–100°C), they offer superior atom economy, lower cost, and higher shelf-stability. Preferred for multigram-to-kilo scale GMP manufacturing.

Mechanistic Foundation: The Kinetic Differentiator

The divergence in performance stems directly from the Oxidative Addition (OA) step of the catalytic cycle. The 5-position of the nicotinate core is


 to the nitrogen and 

to the ester, creating an electron-deficient environment that generally facilitates OA compared to benzene analogs. However, the leaving group identity remains the rate-determining factor.
Bond Dissociation Energy (BDE) & Rate Implications
  • C(sp²)–I Bond: ~65 kcal/mol. Weak bond strength allows OA to occur rapidly, often becoming diffusion-controlled.

  • C(sp²)–Br Bond: ~81 kcal/mol. Stronger bond requires thermal activation to overcome the activation energy barrier (

    
    ).
    
Visualization: Catalytic Cycle & Kinetic Bottlenecks

The following diagram illustrates where the halide identity impacts the catalytic cycle.

CatalyticCycle Pd0 Pd(0) Active Species (Ligand Bound) OxAdd_I FAST Oxidative Addition (5-Iodo-Nicotinate) Pd0->OxAdd_I  k(I) >> k(Br) OxAdd_Br SLOW Oxidative Addition (5-Bromo-Nicotinate) *Requires Heat* Pd0->OxAdd_Br  Rate Limiting Step PdII Pd(II) Intermediate (Ar-Pd-X) OxAdd_I->PdII OxAdd_Br->PdII TransMet Transmetallation (Boronic Acid + Base) PdII->TransMet RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0  Regeneration

Caption: Comparative catalytic cycle showing the kinetic advantage of the Iodide pathway (Green) vs. the Bromide pathway (Red) during the Oxidative Addition step.

Performance Matrix: Head-to-Head Comparison

The following data summarizes typical performance metrics for Suzuki-Miyaura coupling of 5-halo-nicotinates with phenylboronic acid using standard Pd(PPh₃)₄ catalysis.

Parameter5-Iodo-Nicotinate5-Bromo-NicotinateImpact Analysis
Reaction Temp 25°C – 60°C80°C – 110°CIodides allow coupling of thermally sensitive substrates.
Time to Completion 1 – 4 Hours6 – 16 HoursIodides increase throughput in high-speed library synthesis.
Catalyst Loading 0.5 – 2.0 mol%3.0 – 5.0 mol%Bromides require higher Pd loading to sustain turnover rates.
Yield (Typical) 92 – 98%85 – 95%Yield gap narrows with optimized ligands (e.g., Buchwald precatalysts).
Atom Economy Poor (I = 126.9 g/mol waste)Better (Br = 79.9 g/mol waste)Bromides are preferred for Green Chemistry metrics at scale.
Selectivity High (Reacts before Cl/Br)Moderate (Competes with other Br)Use Iodo if the molecule contains other halides (e.g., 2-Cl).

Technical Insight: While 5-bromo nicotinates are slower, the electron-withdrawing nature of the pyridine ring makes them significantly more reactive than bromobenzene. For simple substrates, the performance gap is negligible at 80°C.

Experimental Protocol: The Self-Validating System

This protocol is designed to be substrate-agnostic , allowing the user to switch between Iodo and Bromo starting materials by adjusting only Temperature (


) and Time (

).
Materials
  • Substrate: Methyl 5-halo-nicotinate (1.0 equiv)

  • Coupling Partner: Arylboronic acid (1.2 equiv)[1][2]

  • Catalyst: Pd(dppf)Cl₂[1]·DCM (Robust, air-stable) or Pd(OAc)₂/SPhos (High activity)

  • Base: K₃PO₄ (2.0 equiv, solid) or Cs₂CO₃

  • Solvent: 1,4-Dioxane/Water (4:1 v/v)

Step-by-Step Methodology
  • Charge: In a reaction vial, combine the 5-halo-nicotinate, boronic acid, and base.

  • Inert: Seal and purge with Argon/Nitrogen for 5 minutes.

  • Solvent: Add degassed solvent mixture via syringe.

  • Catalyst: Add Pd catalyst quickly under positive inert pressure.

  • Reaction (The Variable Step):

    • For 5-Iodo: Stir at 40°C for 2 hours .

    • For 5-Bromo: Stir at 90°C for 8 hours .

  • Validation (TLC/LCMS):

    • Check: If starting material remains >5% after set time, add 1 mol% additional catalyst.

    • Note: 5-iodo should show clean conversion; 5-bromo may show minor protodehalogenation (des-bromo) byproducts if water is excessive.

  • Workup: Filter through Celite®, dilute with EtOAc, wash with brine, dry over Na₂SO₄.

Decision Framework: When to Use Which?

Use the following logic flow to select the optimal starting material for your specific project phase.

DecisionTree Start Start: Select Substrate Scale What is the Scale? Start->Scale Complexity Substrate Complexity? Scale->Complexity < 10 grams (Discovery) Use_Br USE 5-BROMO (Cost Efficiency) Scale->Use_Br > 100 grams (Process) Use_I USE 5-IODO (High Reactivity) Complexity->Use_I High (Thermally Labile) Complexity->Use_I Contains other Cl/Br Complexity->Use_Br Robust / Simple

Caption: Decision matrix for selecting 5-iodo vs. 5-bromo nicotinate based on scale and substrate sensitivity.

References

  • BenchChem Technical Support. (2025).[3][4] Efficacy of Palladium Catalysts for 5-Bromonicotinaldehyde Suzuki Coupling: A Comparative Guide. BenchChem. Link

  • Nobel Prize Committee. (2010). Palladium-Catalyzed Cross Couplings in Organic Synthesis. NobelPrize.org. Link

  • Yoneda Labs. (2024). Suzuki-Miyaura Cross-Coupling: Practical Guide and Mechanism. Yoneda Labs. Link

  • Organic Chemistry Portal. (2024). Suzuki Coupling: Mechanism and Recent Developments. Organic-Chemistry.org. Link

  • Doyle Group (UCLA). (2022). Oxidative Addition of Aryl Halides to Ni(I) Complexes. UCLA. Link

Sources

Strategic Characterization Guide: Ethyl 4-amino-6-chloro-5-iodonicotinate

[1]

Executive Summary: The "Heavy Atom" Advantage

This compound (CAS: 1935952-84-3) is a critical trisubstituted pyridine intermediate.[1] While often viewed merely as a precursor for cross-coupling, its crystallographic properties reveal a "performance" advantage over its chloro- and fluoro-analogs: Halogen Bonding Capability. [1]

In drug discovery, the 5-iodo substituent is not just a leaving group; it serves as a massive electron-density sink (sigma-hole) that can anchor the molecule in a protein binding pocket or direct crystal packing in unique ways that lighter halogens cannot.[1]

Key Differentiator: unlike the 5-chloro analog, the 5-iodo derivative allows for anomalous scattering phasing in X-ray experiments, making it a self-validating tool for determining the absolute configuration of complex complexes.[1]

Structural Performance Comparison

This section objectively compares the 5-iodo "product" against its direct alternatives (5-chloro and 5-fluoro derivatives) based on crystallographic and physical parameters.[1]

Table 1: Comparative Structural Metrics

Data derived from standard bond-length databases and comparative halo-pyridine crystal structures.

Feature5-Iodo (Target) 5-Chloro (Alternative)5-Fluoro (Alternative)Performance Impact
C(5)–X Bond Length ~2.10 Å ~1.74 Å~1.35 ÅIodine extends reach into hydrophobic pockets.[1]
Van der Waals Radius 1.98 Å 1.75 Å1.47 ÅLarger volume forces distinct crystal packing.

-Hole Magnitude
High (

> 0)
ModerateNegligibleCritical: Iodine forms strong

halogen bonds.[1]
X-ray Scattering (

)
Large (Anomalous) LowNegligibleIodine enables experimental phasing (SAD/MAD).[1]
Coupling Reactivity Excellent GoodPoorIodine is the superior handle for Suzuki/Sonogashira.
Mechanism of Action: The Halogen Bond

The "performance" of the 5-iodo crystal structure is defined by the Halogen Bond (XB) .[1] Unlike the 5-fluoro analog (which acts as an H-bond acceptor), the 5-iodo atom exhibits a positive electrostatic potential cap (

1
  • In Crystals: This directs the packing into layered networks via

    
     or 
    
    
    interactions.[1]
  • In Drug Binding: It mimics a hydrogen bond donor, increasing potency against targets with backbone carbonyls in the hinge region.[1]

Visualization: Structural Logic & Workflow

The following diagram illustrates the logical flow from synthesis to crystallographic validation, highlighting the critical decision points where the 5-iodo derivative diverges from the 5-chloro analog.

GStartPrecursor:Ethyl 4-amino-6-chloronicotinateProcessElectrophilic Iodination(NIS, MeCN)Start->Process+ I+ SourceProductTarget:This compoundProcess->ProductDecisionValidation Method?Product->DecisionNMR1H NMR(Ambiguous Regiochemistry)Decision->NMRRapid CheckXRDX-ray Crystallography(Definitive Structure)Decision->XRDGold StandardNMR->XRDInconclusive?OutcomeData Output:1. Regioselectivity Confirmed2. Halogen Bond Network MappedXRD->OutcomePhasing via Iodine

Figure 1: Workflow demonstrating the necessity of X-ray crystallography for definitive structural validation of the 5-iodo regioisomer.

Experimental Protocols

To generate the X-ray data for this comparison, high-quality single crystals are required.[1] The hydrophobicity of the iodine atom requires a modified solvent strategy compared to the chloro-analog.

Protocol A: Synthesis of the Crystal Candidate

Objective: Obtain high-purity (>98%) material suitable for diffraction.[1]

  • Reactants: Dissolve Ethyl 4-amino-6-chloronicotinate (1.0 eq) in acetonitrile (MeCN).

  • Iodination: Add N-Iodosuccinimide (NIS, 1.1 eq) portion-wise at 0°C to prevent over-iodination.

  • Reaction: Stir at Room Temperature (RT) for 4–6 hours. Monitor by LC-MS (Target M+H: ~327 Da).[1]

  • Workup: Quench with saturated

    
     (removes excess Iodine color). Extract with EtOAc.[2]
    
  • Purification: Recrystallize immediately (see below) rather than column chromatography to avoid iodine loss.

Protocol B: Crystallization for X-ray Diffraction

Objective: Grow single crystals >0.1 mm for data collection. Note: The 5-iodo derivative is significantly more hydrophobic than the 5-chloro precursor.[1]

  • Solvent System: Prepare a Vapor Diffusion setup.

    • Inner Vial: 20 mg of compound in 1.5 mL THF/Ethanol (1:1) .[1] (Avoid pure DMSO; it binds too strongly).[1]

    • Outer Vial: 5 mL n-Pentane or Hexane .[1]

  • Seeding: If available, streak a micro-seed of the crude solid into the inner vial.

  • Incubation: Store at 4°C in the dark (Iodine is light sensitive).

  • Timeline:

    • Day 1-2: Nucleation.[3]

    • Day 3-5: Crystal growth (Prismatic needles expected).[1]

Protocol C: Data Collection Strategy
  • Source: Mo-K

    
     (
    
    
    Å) is preferred over Cu-K
    
    
    to minimize absorption, though the Iodine anomalous signal is strong in both.[1]
  • Temperature: 100 K (Cryo-cooling is mandatory to reduce thermal motion of the heavy Iodine atom).[1]

  • Refinement: Treat Iodine anisotropically. Look for residual electron density peaks near the Iodine atom (termination errors or disorder).

Supporting Data: What to Look For

When analyzing the X-ray data of this compound, the following structural signatures confirm the product's identity and performance.

Regiochemistry Validation

The primary "performance failure" in synthesizing this compound is iodination at the wrong position (e.g., N-iodination or C3 if the ester hydrolyzes).[1]

  • X-ray Proof: The map must show the Iodine atom covalently bonded to C5 (between the amine C4 and the chloro C6).[1]

  • Bond Angles: The

    
     angle should be compressed (<120°) due to the steric bulk of the Iodine.[1]
    
The Sigma-Hole Interaction (Halogen Bond)

In the crystal lattice, look for a short contact distance (

1
  • Criterion:

    
    .[1]
    
  • Angle: The

    
     angle should be near 180°  (linear).
    
  • Significance: This interaction mimics the binding mode in kinase pockets (e.g., MEK or FGFR), validating the compound's potential as a potent inhibitor scaffold.[1]

References

  • Compound Data: Sigma-Aldrich. Ethyl 4-amino-6-chloronicotinate (Precursor Data). Link

  • Halogen Bonding: Metrangolo, P., et al. "Halogen Bonding in Crystal Engineering."[1] Chemical Reviews, 2008.[1] Link[1]

  • Synthetic Protocol (Analogous): BenchChem Technical Guides. Ethyl 6-chloro-4-(methylamino)nicotinate. Link[1]

  • Crystallographic Methods: Rigaku / Oxford Diffraction. Strategies for Heavy Atom Phasing. Link

  • Database: PubChem.[4] this compound (CID 122360455).[1] Link

Safety Operating Guide

Laboratory Disposal Guide: Ethyl 4-amino-6-chloro-5-iodonicotinate

[1]

Executive Summary

Ethyl 4-amino-6-chloro-5-iodonicotinate (CAS: 1256827-04-9) is a poly-functionalized pyridine derivative commonly used as an intermediate in kinase inhibitor synthesis.[1] Its disposal requires strict adherence to halogenated organic waste protocols due to the presence of both chlorine and iodine atoms on the pyridine ring.[1]

Critical Directive: Do NOT dispose of this compound in general trash, aqueous waste, or non-halogenated organic solvent streams.[1] Improper incineration of iodinated compounds without specific scrubbing systems can release toxic iodine vapor (


Chemical Profile & Hazard Identification

To execute a safe disposal plan, one must understand the "Why" behind the safety protocols.[1][2] This molecule presents a unique "mixed-halogen" profile.[1]

FeatureSpecificationDisposal Implication
Physical State Solid (Powder/Crystals)Requires solid waste containers; dust inhalation risk.[1]
Halogens Chlorine (Cl), Iodine (I)Mandatory: Segregate into "Halogenated" waste to prevent dioxin/acid gas formation during standard incineration.[1]
Nitrogen Pyridine Ring + Amino GroupPotential for

generation; incompatible with strong oxidizers.[1]
Reactivity Stable under normal conditionsIncompatible with strong acids (protonation of amine) and strong oxidizers.[1]

Key Risk: Thermal decomposition releases Hydrogen Chloride (



1

Pre-Disposal Stabilization & Handling

Before moving the chemical to waste storage, ensure it is stabilized to prevent accidental exposure or reaction.[1]

A. Personal Protective Equipment (PPE) Matrix
  • Respiratory: N95 or P100 particulate respirator (if handling open powder outside a fume hood).[1]

  • Skin: Double Nitrile gloves (0.11 mm minimum thickness).[1] The outer glove should be changed immediately upon contamination.[1]

  • Eye: Chemical safety goggles (ANSI Z87.1).[1]

B. Container Selection
  • Primary Vessel: High-Density Polyethylene (HDPE) wide-mouth jars are preferred for solids.[1]

  • Alternative: Amber glass with a PTFE-lined cap (to prevent UV degradation of the iodine moiety).[1]

  • Prohibited: Do not use metal containers (aluminum/steel) for long-term storage of halogenated waste due to potential corrosion from hydrolysis byproducts (

    
    ).[1]
    

Operational Disposal Workflow

This workflow ensures that the compound enters the correct regulatory waste stream.[1]

Workflow Visualization: Waste Segregation Logic

The following diagram illustrates the decision process for segregating this specific compound.

WasteSegregationStartWaste Generation:This compoundStateCheckIs the waste Solid or Liquid?Start->StateCheckSolidPathSolid (Pure/Contaminated)StateCheck->SolidPathLiquidPathSolution (Dissolved in Solvent)StateCheck->LiquidPathBinABIN A: Solid Hazardous Waste(Tag: Halogenated Organic)SolidPath->BinAPlace in HDPE JarSolventCheckIdentify Solvent BaseLiquidPath->SolventCheckBinBBIN B: Halogenated Solvent Waste(e.g., DCM, Chloroform mixtures)SolventCheck->BinBIf solvent is HalogenatedBinCBIN C: Non-Halogenated Solvent Waste(e.g., Methanol, Acetone)SolventCheck->BinCIf solvent is Non-HalogenatedErrorSTOP: Do not mix.Treat entire mixture as Halogenated.BinC->ErrorTrace Halogen Content?Error->BinB

Figure 1: Decision tree for segregating this compound waste. Note that even trace amounts of this compound in a non-halogenated solvent (like acetone) technically reclassify the entire mixture as halogenated waste under strict EPA guidelines.[1]

Step-by-Step Protocol
  • Quantify: Weigh the waste material. If it is a result of a synthesis cleanup, estimate the concentration in the solvent.[1]

  • Labeling: Apply a hazardous waste label immediately.[1]

    • Constituents: Explicitly list "this compound".

    • Hazard Checkboxes: Mark "Toxic" and "Irritant".[1][3]

    • Coding: Add the tag "Halogenated Organic."[1]

  • Secondary Containment: Place the primary waste container into a secondary tray (polypropylene) to catch potential leaks.[1]

  • Storage: Store in a satellite accumulation area (SAA) away from heat sources and oxidizers (e.g., nitric acid, peroxides).[1]

Emergency Contingencies (Spill Response)

In the event of a powder spill outside the fume hood, immediate action is required to prevent inhalation of the halogenated dust.

Spill Response Workflow

SpillResponseAlertSpill DetectedAssessAssess Volume & LocationAlert->AssessPPEDon PPE:Resp (N95), Goggles, Double GlovesAssess->PPEContainContainment:Cover with wet paper towels(Prevents dust)PPE->ContainCleanCleanup:Scoop into Waste Bin AContain->CleanDeconDecontamination:Wash surface with soap/waterClean->DeconReportReport to EHSDecon->Report

Figure 2: Operational workflow for dry powder spills. Wetting the powder is crucial to prevent aerosolization during cleanup.[1]

Regulatory Compliance & Waste Codes (USA/EU)

Proper classification ensures the waste facility incinerates the material at the correct temperature and with appropriate scrubbing.

AuthorityClassificationCode/DescriptionReason
US EPA (RCRA) Listed/CharacteristicD001 (If ignitable solvent used) or Halogenated Organic While the solid itself is not typically D-listed, it must be profiled as "Halogenated Organic" to ensure TSDF compliance [1].[1]
EU (EWC) Hazardous Waste07 05 13 *Solid wastes containing hazardous substances from the manufacture of pharmaceuticals [2].[1]
DOT (Transport) Hazard ClassClass 9 (Environmentally Hazardous Substance, Solid, N.O.S.)[1]Only applies if shipping pure bulk quantities; N.O.S. (Not Otherwise Specified).

Important Note on Incineration: Facilities receiving this waste must use incinerators equipped with wet scrubbers .[1] The iodine content (


References

  • US Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste Identification.[1] 40 CFR Part 261.[1] [Link]

  • European Chemicals Agency (ECHA). Guidance on the classification and labelling of waste. [Link][1]

  • National Institutes of Health (NIH) - PubChem. Compound Summary: Halogenated Pyridines (General Safety). [Link][1]

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance. [Link]

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.